Metobromuron
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1-methoxy-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDQEVORAMCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042157 | |
| Record name | Metobromuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] White solid; [HSDB] | |
| Record name | Metobromuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
IN WATER: 320 PPM AT 20 °C; SOL IN METHANOL, ETHANOL, ACETONE, CHLOROFORM, At 20 °C, in water 0.88 mg/100 g; in acetone more than 100 g/100 g; in ethanol 18.2 g/100 g; in chloroform 62.5 g/100 g | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000003 [mmHg], 3X10-6 MM HG @ 20 °C | |
| Record name | Metobromuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM CYCLOHEXANE, WHITE CRYSTALS | |
CAS No. |
3060-89-7 | |
| Record name | Metobromuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3060-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metobromuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metobromuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metobromuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.365 | |
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| Record name | METOBROMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4251089P3L | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-96 °C | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of Metobromuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metobromuron, a substituted urea herbicide, is primarily utilized for the pre-emergence control of a wide range of annual grasses and broadleaf weeds in various agricultural crops. Its efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and mode of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and analytical workflows.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3-(4-bromophenyl)-1-methoxy-1-methylurea | [1] |
| CAS Number | 3060-89-7 | [1] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [2][3] |
| Molecular Weight | 259.1 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 95-96 °C | |
| Boiling Point | Decomposes at 173.2°C | |
| Density | 1.52 g/cm³ (at 20°C) | |
| Vapor Pressure | 0.219 mPa (at 25°C) |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Reference(s) |
| Water Solubility | 329 mg/L (at 20°C) | |
| Solubility in Organic Solvents (g/L at 20°C) | ||
| Acetone | >250 | |
| Dichloromethane | >250 | |
| Methanol | >250 | |
| Ethyl acetate | >250 | |
| Xylene | 50-57 | |
| n-Heptane | < 10 | |
| Octanol-Water Partition Coefficient (log P) | 2.48 | |
| Dissociation Constant (pKa) | 12.0 (at 20°C) | |
| Henry's Law Constant | 1.1 x 10⁻⁴ Pa m³/mol (at 25°C) |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability. Below are detailed methodologies for key experiments.
Melting Point Determination (OECD Guideline 102)
The melting point of this compound is determined using the capillary tube method.
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Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped to pack the sample to a height of approximately 3 mm.
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Apparatus: A melting point apparatus equipped with a heated block or bath and a calibrated thermometer or an electronic temperature-sensing device is used.
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Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance like this compound, this range is typically narrow.
Water Solubility Determination (OECD Guideline 105 - Flask Method)
The flask method is suitable for substances with a water solubility greater than 10 mg/L, making it appropriate for this compound.
-
Apparatus: A constant temperature water bath, a mechanical shaker, and analytical flasks are required.
-
Procedure: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then sealed and agitated in the constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, the mixture is allowed to stand to allow undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and aqueous phases.
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Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The water solubility is expressed as the mass of the substance dissolved per unit volume of water (e.g., mg/L).
Vapor Pressure Determination (OECD Guideline 104 - Dynamic Method)
The dynamic method involves boiling the substance at different applied pressures.
-
Apparatus: A boiling flask, a condenser, a pressure regulation system, and a temperature measuring device are assembled.
-
Procedure: this compound is placed in the boiling flask and heated. The pressure in the system is reduced and controlled. The temperature at which the substance boils at a given pressure is recorded. This is repeated for several different pressures.
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Data Analysis: The vapor pressure at a specific temperature (e.g., 25°C) is determined by plotting the logarithm of the pressure against the reciprocal of the absolute temperature (Clausius-Clapeyron equation) and extrapolating to the desired temperature.
Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107 - Shake Flask Method)
The shake flask method is a straightforward approach for determining the log P value for substances with values in the range of -2 to 4.
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Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Procedure: A known amount of this compound is dissolved in either water or n-octanol. This solution is then mixed with the other solvent in a separatory funnel. The funnel is shaken for a predetermined period to allow for partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if emulsions form.
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Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P (log P) is the commonly reported value.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Photosystem II
This compound acts as a herbicide by inhibiting photosynthesis in target plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. It binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron flow and halting the production of ATP and NADPH, which are essential for CO₂ fixation.
Metabolic Pathway of this compound in Plants
In plants, this compound undergoes a series of metabolic transformations, primarily through N-demethylation and N-demethoxylation, leading to the formation of less phytotoxic metabolites. This detoxification process is a key factor in the selectivity of the herbicide.
Experimental Workflow: Analysis of this compound in Soil using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil. This is typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.
References
An In-depth Technical Guide to the Environmental Fate and Transport of Metobromuron in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of the herbicide Metobromuron in the soil environment. The information is curated to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals. This document details the physicochemical characteristics, mobility, degradation pathways, and persistence of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
Physicochemical Properties of this compound
The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, volatility, and potential for adsorption to soil particles. A summary of this compound's key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Water Solubility | 329 - 330 mg/L (at 20-25°C) | [2][3] |
| Vapor Pressure | 0.144 - 0.219 mPa (at 20-25°C) | [2] |
| Log P (Kow) | 2.4 | |
| Henry's Law Constant | 3.1 x 10⁻⁹ atm-m³/mol | |
| Melting Point | 95-96 °C |
This compound's moderate water solubility and octanol-water partition coefficient (Log P) suggest a potential for both leaching and adsorption to soil organic matter. Its low vapor pressure and Henry's Law constant indicate that volatilization from soil and water surfaces is not a significant dissipation pathway.
Adsorption and Desorption in Soil
The interaction of this compound with soil particles, primarily through adsorption and desorption, is a critical factor in determining its mobility and bioavailability. These processes are influenced by soil properties such as organic carbon content, clay content, and pH.
Quantitative Adsorption/Desorption Data
The extent of this compound adsorption to soil is commonly quantified using the soil organic carbon-water partitioning coefficient (Koc) and the Freundlich adsorption coefficient (Kf). Higher values indicate stronger adsorption and lower mobility.
| Parameter | Value Range | Soil Type(s) | Reference |
| Koc (mL/g) | 122 - 199 (mean 160) | Various | |
| Freundlich exponent (1/n) | 0.84 - 0.93 (mean 0.89) | Various |
Studies have shown that the adsorption of phenylurea herbicides like this compound is significantly correlated with the soil's organic matter content, with less correlation to clay content. Desorption coefficients for this compound have been observed to be greater than the corresponding adsorption values, indicating that once adsorbed, it is not readily desorbed.
Degradation in Soil
This compound degrades in the soil environment through both biotic (microbial) and abiotic processes, although microbial degradation is considered the primary pathway. The rate of degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.
Aerobic Soil Degradation
Under aerobic conditions, this compound degrades at a moderate rate. The primary degradation pathway involves the formation of several metabolites.
| Parameter | Value Range | Conditions | Reference |
| DT50 (days) | 25 - 50 (geometric mean 34) | Laboratory, aerobic, 20°C | |
| DT90 (days) | 81 - 165 | Laboratory, aerobic, 20°C | |
| Mineralization (% AR) | Up to 27% (as ¹⁴CO₂) by day 168 | Laboratory, aerobic | |
| Non-extractable Residues (% AR) | Up to 74% by day 118 | Laboratory, aerobic |
AR: Applied Radioactivity
The formation of non-extractable residues, which are bound to soil organic matter, is a significant route of dissipation for this compound under aerobic conditions.
Anaerobic Soil Degradation
In the absence of oxygen, the degradation of this compound is slower than in aerobic environments.
| Parameter | Value | Conditions | Reference |
| DT50 (days) | 74 | Laboratory, anaerobic | |
| Mineralization (% AR) | 4.0% (as ¹⁴CO₂) | Laboratory, anaerobic | |
| Non-extractable Residues (% AR) | 54% | Laboratory, anaerobic |
Degradation Pathway and Metabolites
The degradation of this compound proceeds through several key metabolites. The major transformation products identified in soil are:
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Desmethoxy-metobromuron: Reaches up to 15% of the applied radioactivity under anaerobic conditions.
-
4-bromophenylurea: A major metabolite detected in both soil and rotational crops.
-
Desmethyl-metobromuron: Another significant metabolite found in plant metabolism studies.
-
4-bromoaniline: A potential further breakdown product.
The following diagram illustrates the proposed degradation pathway of this compound in soil.
Mobility and Transport in Soil
The potential for this compound to move through the soil profile and reach groundwater is a key aspect of its environmental risk assessment. This mobility is primarily influenced by its adsorption characteristics and persistence.
Leaching Potential
Based on its Koc values, this compound is classified as having medium to high mobility in soil. However, field studies have provided more nuanced insights.
| Study Type | Findings | Reference |
| Lysimeter Study | This compound was found only in the top 14 cm of soil, with a maximum of 2.6% of the applied radioactivity. Leachate analysis showed that this compound is not likely to leach into groundwater. | |
| Field Study | In lysimeters subjected to leaching events, this compound reached a depth of 120 cm. A total of 0.48% of the applied this compound was found in the leachate. |
These findings suggest that while this compound has the potential for mobility, significant leaching into groundwater may be limited under certain field conditions, likely due to degradation and the formation of non-extractable residues.
Experimental Protocols
The data presented in this guide are typically generated using standardized and internationally recognized experimental protocols. Below are detailed methodologies for key experiments.
Adsorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)
This method is used to determine the adsorption and desorption of a chemical on different soil types.
Objective: To determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients, and the soil organic carbon-water partitioning coefficient (Koc).
Methodology:
-
Preparation: A range of soil types with varying organic carbon content, clay content, and pH are selected. The soils are air-dried and sieved.
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Adsorption Phase:
-
Known concentrations of this compound (often ¹⁴C-labeled) in a 0.01 M CaCl₂ solution are added to weighed amounts of soil in centrifuge tubes.
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The soil-solution suspensions are agitated at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours).
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After equilibration, the suspensions are centrifuged to separate the solid and liquid phases.
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The concentration of this compound in the supernatant is analyzed.
-
The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
-
Desorption Phase:
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After the adsorption phase, a portion of the supernatant is replaced with a fresh 0.01 M CaCl₂ solution.
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The suspensions are re-agitated for the same equilibration period.
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The concentration of this compound in the supernatant is analyzed to determine the amount desorbed.
-
-
Data Analysis: The adsorption and desorption data are fitted to the Freundlich isotherm equation to calculate Kf, 1/n, and Kdes. The Koc is calculated by normalizing the Kd or Kf for the organic carbon content of the soil.
Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307
This guideline details the procedure for evaluating the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Objective: To determine the degradation half-life (DT50 and DT90), identify and quantify major metabolites, and assess the extent of mineralization and formation of non-extractable residues.
Methodology:
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Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.
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Incubation:
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Aerobic: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that is continuously purged with humidified air. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions.
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Anaerobic: The soil is incubated under aerobic conditions for a short period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
-
Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted using appropriate solvents.
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Quantification: The parent compound and its metabolites in the soil extracts are separated (e.g., by HPLC) and quantified (e.g., by liquid scintillation counting and/or LC-MS/MS). The amount of ¹⁴CO₂ and volatile compounds in the traps is also measured. Non-extractable residues are determined by combusting the extracted soil.
-
Data Analysis: The decline of the parent compound concentration over time is used to calculate the DT50 and DT90 values using first-order kinetics. The formation and decline of metabolites are also modeled.
The following diagram illustrates a typical experimental workflow for a soil degradation study.
Conclusion
The environmental fate and transport of this compound in soil are governed by a complex interplay of its physicochemical properties and various soil-dependent processes. It exhibits moderate persistence in soil, with microbial degradation being the primary dissipation pathway. While its potential for mobility is recognized, field data suggest that leaching to groundwater is limited under typical agricultural conditions, largely due to degradation and the formation of non-extractable residues. A thorough understanding of these processes, as detailed in this guide, is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this herbicide.
References
Metobromuron Degradation Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the herbicide Metobromuron in various environmental compartments. The information presented herein is intended to support research, environmental risk assessment, and the development of new crop protection agents. This document details the chemical transformations of this compound in soil, water, and plants, under both aerobic and anaerobic conditions, as well as through photochemical reactions.
Introduction to this compound
This compound, 3-(4-bromophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide used for the pre-emergence control of annual grasses and broadleaf weeds in a variety of crops. Its mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) level. The environmental fate of this compound is of significant interest due to its potential to contaminate soil and water resources. Understanding its degradation pathways is crucial for evaluating its persistence, mobility, and potential long-term environmental impact.
Degradation of this compound in Soil
The degradation of this compound in soil is a complex process influenced by both microbial activity and abiotic factors. The primary routes of dissipation in soil are microbial degradation and, to a lesser extent, abiotic hydrolysis.
Aerobic Soil Degradation
Under aerobic conditions, microbial degradation is the principal mechanism for this compound dissipation. A variety of soil microorganisms, including bacteria and fungi, are capable of metabolizing this herbicide. The degradation follows pseudo-first-order kinetics.[1]
The primary degradation pathway involves a series of demethylation and demethoxylation reactions, ultimately leading to the formation of 4-bromoaniline. The major metabolites identified in aerobic soil studies are:
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3-(4-bromophenyl)-1-methylurea (Desmethoxy-metobromuron)
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4-Bromophenylurea
-
4-Bromoaniline
Mineralization of the phenyl ring to CO2 can also occur, though it is a slower process.[2]
Anaerobic Soil Degradation
Information on the anaerobic degradation of this compound is less abundant compared to aerobic conditions. However, studies suggest that degradation is significantly slower in the absence of oxygen. The primary metabolite identified under anaerobic conditions is desmethoxy-metobromuron, which can accumulate over time.[2] Reductive dechlorination may also occur as an initial breakdown mechanism under anaerobic conditions for similar chloroacetanilide herbicides, suggesting a potential pathway for this compound as well.[3]
Degradation of this compound in Aquatic Systems
This compound can enter aquatic environments through runoff and leaching from agricultural fields. Its fate in water is determined by a combination of microbial degradation and photochemical reactions.
Aerobic and Anaerobic Aquatic Degradation
Similar to soil, microbial degradation is a key process in aquatic systems. Under aerobic conditions, the degradation pathway mirrors that in soil, with the formation of desmethoxy-metobromuron, 4-bromophenylurea, and 4-bromoaniline. In anaerobic aquatic environments, degradation is slower, and the accumulation of metabolites may occur.[4]
Photochemical Degradation in Water
This compound is susceptible to photochemical degradation in aqueous solutions when exposed to sunlight. Direct photolysis involves two main routes:
-
Demethoxylation of the urea moiety.
-
Formation of a carbene intermediate, which can lead to various products through hydroxylation, oxidation, and the formation of adducts.
The relative importance of these pathways can be influenced by factors such as pH and the presence of photosensitizers in the water.
Metabolism of this compound in Plants
This compound is absorbed by the roots of plants and translocated to the shoots. Inside the plant, it undergoes metabolic transformation, which is a key factor in its herbicidal selectivity and the potential for residue accumulation in crops. The primary metabolic pathways in plants are N-demethylation and N-demethoxylation.
The major metabolites identified in plants include:
-
3-(4-bromophenyl)-1-methoxyurea
-
3-(4-bromophenyl)-1-methylurea
-
4-Bromophenylurea
These metabolites can be further conjugated with endogenous plant molecules, such as glucose, to form more polar and less toxic compounds.
Quantitative Degradation Data
The persistence of this compound in the environment is often expressed in terms of its dissipation time 50% (DT50) or half-life. These values can vary significantly depending on environmental conditions.
| Environment | Condition | Parameter | Value | Reference |
| Soil | Aerobic, Laboratory (20°C) | DT50 | 25 - 50 days | |
| Aerobic, Laboratory (20°C, pF2 normalized) | Geometric Mean DT50 | 34 days | ||
| Aerobic, Field | DT90 | 243.6 days | ||
| Anaerobic, Silt Loam Soil | % of Applied Radioactivity as Desmethoxy-metobromuron | 5.1% at day 60 | ||
| Water | Photochemical, Aqueous Solution | - | Complex, involves multiple pathways | |
| Photochemical, Aqueous Solution (pH 7) | Reductive debromination is more favorable than hydroxylation | - | ||
| Photochemical, Pure Water (Sunlight) | Hydroxylation is predominant | - |
Experimental Protocols
The study of this compound degradation requires specific and validated experimental protocols. The following sections outline the general methodologies for key degradation studies, largely based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD Guideline 307)
Objective: To determine the rate and route of this compound degradation in soil under controlled aerobic and anaerobic conditions.
Methodology:
-
Test System: Freshly collected agricultural soil with known physicochemical properties (pH, organic carbon content, texture, microbial biomass).
-
Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to trace the parent compound and its transformation products.
-
Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deionized water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Soil samples are collected at various time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites.
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its transformation products. Identification of metabolites is typically confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution (e.g., NaOH or KOH) and quantified by liquid scintillation counting (LSC) to assess mineralization.
-
Bound Residues: The non-extractable radioactivity remaining in the soil after extraction is quantified by combustion analysis to determine the formation of bound residues.
Photochemical Degradation Study in Water
Objective: To determine the rate and pathway of this compound degradation in water upon exposure to light.
Methodology:
-
Test Solution: A sterile aqueous solution of this compound (radiolabeled or non-radiolabeled) is prepared in a buffer of known pH.
-
Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used for irradiation.
-
Experimental Setup: The test solution is placed in quartz vessels to allow for the transmission of UV light and is irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photochemical degradation.
-
Sampling: Aliquots of the test solution are taken at various time points during irradiation.
-
Analysis: The samples are analyzed by HPLC to determine the concentration of the parent compound and identify and quantify the photoproducts. LC-MS/MS is used for structural elucidation of the degradation products.
-
Quantum Yield Determination: The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined by measuring the rate of degradation and the intensity of the incident light.
Plant Metabolism Study
Objective: To investigate the uptake, translocation, and metabolism of this compound in a representative crop species.
Methodology:
-
Test System: The selected plant species are grown under controlled environmental conditions (e.g., greenhouse or growth chamber).
-
Test Substance: Radiolabeled ([¹⁴C]) this compound is applied to the plants.
-
Application: The application can be made to the soil (for root uptake studies) or directly to the leaves (for foliar uptake studies) to mimic agricultural practices.
-
Incubation: The treated plants are maintained under controlled conditions for a specified period.
-
Harvesting and Sampling: Plants are harvested at different time intervals, and different plant parts (e.g., roots, stems, leaves, fruits) are separated.
-
Extraction: The plant samples are homogenized and extracted with suitable solvents to isolate the parent compound and its metabolites.
-
Analysis: The extracts are analyzed by HPLC with radioactivity detection and LC-MS/MS to identify and quantify this compound and its metabolites.
-
Bound Residues: The non-extractable radioactivity in the plant matrix is determined by combustion analysis.
Analytical Methods
The primary analytical techniques for the determination of this compound and its metabolites in environmental and biological matrices are based on chromatography coupled with mass spectrometry.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for the extraction of pesticide residues from various matrices.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred technique for the separation, identification, and quantification of this compound and its metabolites due to its high sensitivity and selectivity.
Degradation Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the major degradation pathways of this compound in different environments.
References
- 1. Laboratory degradation rates of 11 pyrethroids under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.fera.co.uk [content.fera.co.uk]
- 3. Fluorescence-Based Sensing of Pesticides Using Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fate of four Different Classes of Chemicals Under Aerobic and Anaerobic Conditions in Biological Wastewater Treatment [frontiersin.org]
An In-depth Technical Guide to the Mode of Action of Phenylurea Herbicides: A Focus on Metobromuron
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Phenylurea herbicides are a significant class of chemical compounds extensively utilized in agriculture for the selective control of broadleaf and grassy weeds. Their herbicidal activity stems from the potent and specific inhibition of photosynthesis at the Photosystem II (PSII) level. This technical guide provides a comprehensive overview of the molecular mechanism of action of phenylurea herbicides, with a specific focus on Metobromuron. It delves into their interaction with the D1 protein of the PSII complex, the consequential disruption of the photosynthetic electron transport chain, and the subsequent physiological effects leading to plant death. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Inhibition of Photosynthesis
The primary mode of action for phenylurea herbicides, including this compound, is the disruption of photosynthesis.[1][2] Specifically, these compounds inhibit the photosynthetic electron transport chain within Photosystem II (PSII), a crucial protein complex embedded in the thylakoid membranes of chloroplasts.[3][4]
Phenylurea herbicides act by binding to the D1 protein, a core subunit of the PSII reaction center.[3] This binding occurs at the Q(_B) binding niche, where they competitively inhibit the binding of plastoquinone (PQ), the native electron acceptor. By occupying this site, the herbicide blocks the transfer of electrons from the primary electron acceptor, Q(_A), to Q(_B). This interruption effectively halts the linear electron flow, preventing the reduction of NADP
+
to NADPH and the generation of ATP, both of which are essential for carbon fixation in the Calvin cycle.
The blockage of electron transport leads to an over-reduction of the Q(_A) molecule and the accumulation of highly energetic, excited chlorophyll molecules within the PSII antenna. This energy cannot be dissipated through the normal photochemical pathway and is instead transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen (
1
O(_2)) and superoxide radicals (O(_2)•−
Signaling Pathway: Photosynthesis Inhibition by Phenylurea Herbicides
Caption: Mechanism of Photosystem II inhibition by this compound.
Quantitative Data
Table 1: Photosystem II Inhibition by this compound and Other Herbicides
The inhibitory activity of phenylurea herbicides is commonly quantified by the half-maximal inhibitory concentration (IC(_50)), which represents the concentration of the herbicide required to inhibit 50% of the PSII activity.
| Herbicide | Chemical Class | IC₅₀ (µM) - DPIP Photoreduction | IC₅₀ (µM) - Chlorophyll Fluorescence (1-Vj) |
| This compound | Phenylurea | 0.25 ± 0.02 | 0.35 ± 0.03 |
| Diuron | Phenylurea | 0.04 ± 0.01 | 0.02 ± 0.01 |
| Terbuthylazine | Triazine | 0.06 ± 0.01 | 0.04 ± 0.01 |
| Metribuzin | Triazinone | 0.05 ± 0.01 | 0.03 ± 0.01 |
| Bentazon | Benzothiadiazinone | 4.50 ± 0.50 | 5.00 ± 0.60 |
Note: Data were obtained from experiments on isolated pea thylakoid membranes. Lower IC₅₀ values indicate higher inhibitory potency.
Table 2: Efficacy of this compound on Various Weed Species
The efficacy of this compound can vary depending on the weed species, soil type, and environmental conditions. The following table summarizes the control efficacy against several common weeds.
| Weed Species | Common Name | Efficacy (%) at 28 DAA | Efficacy (%) at 56 DAA |
| Amaranthus retroflexus | Redroot pigweed | >95 | Slightly reduced |
| Chenopodium album | Common lambsquarters | >95 | Slightly reduced |
| Polygonum aviculare | Prostrate knotweed | >95 | Slightly reduced |
| Solanum nigrum | Black nightshade | 71-78 | 63-Slightly reduced |
| Echinochloa crus-galli | Barnyardgrass | 82 | Slightly reduced |
| Portulaca oleracea | Common purslane | 91 | Slightly reduced |
*DAA: Days After Application. Efficacy data can be influenced by factors such as soil moisture.
Table 3: Toxicological and Environmental Fate Properties of this compound
Understanding the toxicological profile and environmental behavior of herbicides is crucial for risk assessment.
| Parameter | Value | Species/Conditions | Reference |
| Acute Oral LD₅₀ | >2000 mg/kg | Rat | |
| Soil Sorption Coefficient (Koc) | 400 mL/g | - | |
| Soil Half-life (DT₅₀) | 30 - 60 days | Aerobic soil | |
| Water Solubility | 35 mg/L | 20 °C | |
| Log P (Octanol-Water Partition Coefficient) | 2.4 | - |
Note: LD₅₀ is the dose required to be lethal to 50% of the test population. Koc indicates the tendency of a chemical to bind to soil organic matter. DT₅₀ is the time it takes for 50% of the compound to degrade.
Experimental Protocols
Isolation of Thylakoid Membranes from Pea Leaves
This protocol is adapted for the isolation of physiologically active thylakoids suitable for PSII activity and herbicide binding assays.
Buffers and Reagents:
-
Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 10 mM NaF, 5 mM MgCl₂, 2 mM sodium ascorbate, 0.1% (w/v) bovine serum albumin (BSA). Prepare fresh.
-
Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM sorbitol, 10 mM NaF, 5 mM MgCl₂.
-
Resuspension Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 10 mM NaF, 5 mM MgCl₂.
Procedure:
-
Harvest fresh, dark-adapted pea leaves (e.g., Pisum sativum).
-
Perform all subsequent steps at 4°C in dim light.
-
Homogenize the leaves in ice-cold Grinding Buffer (P1) using a blender (e.g., five 1.5-second pulses).
-
Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.
-
Centrifuge the filtrate at 5,000 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2) using a soft paintbrush.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Resuspension Buffer (P3).
-
Determine the chlorophyll concentration spectrophotometrically.
-
Store the thylakoid suspension on ice for immediate use or snap-freeze in liquid nitrogen for long-term storage at -80°C.
Measurement of PSII Activity (Oxygen Evolution)
This protocol describes the measurement of light-dependent oxygen evolution using a Clark-type oxygen electrode to assess the inhibitory effect of herbicides on PSII.
Materials:
-
Clark-type oxygen electrode system with a temperature-controlled reaction chamber.
-
Light source with controlled intensity.
-
Isolated thylakoid membranes.
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.6), 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl, 1 M betaine.
-
Artificial electron acceptors: e.g., 1 mM K₃[Fe(CN)₆] and 0.25 mM 2,6-dichloro-p-benzoquinone (DCBQ).
-
Herbicide stock solutions in a suitable solvent (e.g., ethanol or DMSO).
Procedure:
-
Calibrate the oxygen electrode at the desired temperature (e.g., 25°C) to 0% oxygen with sodium dithionite and 100% air saturation with the reaction buffer.
-
Add the Reaction Buffer and artificial electron acceptors to the reaction chamber.
-
Add the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL.
-
Allow the system to equilibrate in the dark while stirring.
-
Record the dark respiration rate for a few minutes.
-
Illuminate the chamber with saturating light and record the rate of oxygen evolution.
-
To test for herbicide inhibition, add a known concentration of the herbicide to the chamber and incubate for a few minutes in the dark before illumination.
-
Calculate the rate of oxygen evolution as µmol O₂ / (mg Chl · h).
-
Determine the IC₅₀ value by measuring the inhibition at various herbicide concentrations and fitting the data to a dose-response curve.
Chlorophyll a Fluorescence Measurement (PAM Fluorometry)
Pulse-Amplitude-Modulated (PAM) fluorometry is a non-invasive technique to assess the efficiency of PSII photochemistry and the effects of herbicides.
Instrumentation:
-
A Pulse-Amplitude-Modulated (PAM) fluorometer (e.g., MINI-PAM).
Procedure:
-
Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes.
-
Apply a weak measuring light to determine the minimal fluorescence level (F₀) when all PSII reaction centers are open.
-
Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).
-
The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - F₀) / Fm.
-
For herbicide treatment, apply the herbicide to the leaves or thylakoid suspension and incubate for a specific period before dark adaptation and measurement.
-
A decrease in the Fv/Fm ratio indicates damage to PSII.
-
To determine IC₅₀ values, a dose-response curve can be generated by measuring Fv/Fm at various herbicide concentrations. The data can be analyzed using non-linear regression.
Experimental Workflow: Herbicide Inhibition Analysis using Chlorophyll Fluorescence
Caption: Workflow for determining herbicide IC₅₀ using PAM fluorometry.
Conclusion
Phenylurea herbicides, exemplified by this compound, are potent inhibitors of photosynthetic electron transport in Photosystem II. Their specific binding to the D1 protein disrupts the flow of electrons, leading to the formation of destructive reactive oxygen species and subsequent plant death. The quantitative data on their inhibitory concentrations, efficacy, and environmental fate, combined with detailed experimental protocols, provide a robust framework for further research. This includes the development of novel herbicides with improved efficacy and environmental safety profiles, as well as for understanding and managing herbicide resistance. The visualization of the signaling pathways and experimental workflows further aids in comprehending the complex interactions at the molecular and physiological levels. This in-depth guide serves as a valuable resource for professionals engaged in the study and development of herbicidal compounds.
References
Metobromuron (CAS 3060-89-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metobromuron (CAS 3060-89-7) is a selective, pre-emergent phenylurea herbicide used to control a wide range of broadleaf weeds and grasses in various agricultural crops.[1] Its herbicidal activity stems from the inhibition of photosynthesis at the photosystem II (PSII) complex in target plants.[2][3] This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, toxicological profile, environmental fate, and mechanism of action. Detailed experimental methodologies for pivotal studies are described, and all quantitative data are presented in structured tables for ease of reference. Visual diagrams of its mechanism of action and metabolic pathways are provided to facilitate a deeper understanding of its biological interactions.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid with a musty, naphthalenic odor.[2] It is a member of the urea herbicide family and is characterized by a bromo-substituted phenyl group.[4]
| Property | Value | Reference |
| CAS Number | 3060-89-7 | |
| Molecular Formula | C₉H₁₁BrN₂O₂ | |
| Molecular Weight | 259.10 g/mol | |
| IUPAC Name | 3-(4-bromophenyl)-1-methoxy-1-methylurea | |
| Melting Point | 95.6 to 97.5°C | |
| Water Solubility | 329 mg/L (purified water) | |
| Vapor Pressure | 0.219 mPa at 25°C | |
| Octanol-Water Partition Coefficient (log Pow) | 2.48 at pH 7.3 | |
| Stability | Very stable in neutral, weakly acidic, and weakly alkaline media; hydrolyzed by strong acids and bases. The formulated product is stable for at least 2 years under normal storage conditions. |
Mechanism of Action
This compound is a systemic herbicide that is primarily absorbed by the roots of emerging weeds and translocated to the leaves and buds. Its mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII). Specifically, it binds to the D1 quinone-binding protein in the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This interruption of the electron transport chain halts ATP and NADPH production, which are essential for carbon dioxide fixation, ultimately leading to the death of the plant.
Figure 1: Mechanism of action of this compound at Photosystem II.
Toxicology
A comprehensive toxicological assessment of this compound has been conducted, revealing low acute toxicity but identifying erythrocytes as the primary target of toxicity in repeat-dose studies.
Acute Toxicity
| Endpoint | Species | Value | Classification | Reference |
| Oral LD₅₀ | Rat | >2000 mg/kg bw | Low Toxicity | |
| Dermal LD₅₀ | Rat | >2000 mg/kg bw | Low Toxicity | |
| Inhalation LC₅₀ | Rat | >5.2 mg/L | Low Toxicity | |
| Skin Irritation | Rabbit | Not irritating | - | |
| Eye Irritation | Rabbit | Not irritating | - | |
| Skin Sensitization | Guinea Pig | Sensitizing | - |
Repeat-Dose Toxicity
In short- and long-term studies in mice, rats, and dogs, the primary target of this compound toxicity was identified as erythrocytes. The observed effects are likely due to the aniline metabolite, bromoaniline, which can cause oxidative damage to red blood cells, leading to increased methaemoglobin and the formation of Heinz bodies.
| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
| 2-year | Mouse | 3 ppm (0.7 mg/kg bw/day) | 12 ppm (2.8 mg/kg bw/day) | Increased incidence of Heinz bodies | |
| 2-year | Rat | - | - | No evidence of carcinogenicity up to 150 ppm | |
| 1-year | Dog | 15 ppm (0.5 mg/kg bw/day) | 50 ppm (1.6 mg/kg bw/day) | Presence of Heinz bodies |
Genotoxicity and Carcinogenicity
This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity studies, all of which yielded negative results. Based on these findings, it is concluded that this compound is unlikely to have any genotoxic potential. Long-term carcinogenicity studies in mice and rats showed no evidence of carcinogenicity.
Reproductive and Developmental Toxicity
In a multi-generation reproductive toxicity study in rats and prenatal developmental toxicity studies in rats and rabbits, this compound was not found to be a reproductive or developmental toxicant.
Metabolism
Following oral administration in rats, this compound is rapidly and extensively absorbed and metabolized. The metabolic pathway involves N-demethylation/N-demethoxylation, phenyl ring hydroxylation, and conjugation with sulfuric or acetic acid and glutathione. Key metabolites include (4-bromophenyl)urea and 4-bromo-2-hydroxyphenyl urea. In plants, such as potatoes, parent this compound is not typically detected at harvest, with the major metabolite being 4-bromophenylurea.
Figure 2: Simplified metabolic pathway of this compound in rats.
Environmental Fate
This compound's behavior in the environment is influenced by its moderate water solubility and lipophilicity.
| Environmental Parameter | Value/Description | Reference |
| Soil Persistence | Moderately persistent | |
| Leaching Potential | Moderate risk of leaching to groundwater | |
| Bioaccumulation | High potential to bioaccumulate | |
| Environmental Transformation Products | 4-Bromophenylurea, Desmethoxy-metobromuron, 4-bromoaniline, Demethyl-metobromuron |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are extensive. The following provides a generalized overview of the methodologies typically employed in such studies, consistent with international guidelines (e.g., OECD Test Guidelines).
Two-Year Chronic Toxicity/Carcinogenicity Study (Rodent)
-
Objective: To assess the long-term toxicity and carcinogenic potential of this compound.
-
Test System: Typically Wistar rats and CD-1 mice, with equal numbers of males and females per group.
-
Administration: The test substance is administered in the diet at various concentrations (e.g., 0, 3, 12, 50 ppm) for a period of 24 months.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at 3, 6, 12, 18, and 24 months.
-
Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues and organs is examined microscopically.
Multi-generation Reproductive Toxicity Study (Rat)
-
Objective: To evaluate the effects of this compound on reproductive performance and offspring development over multiple generations.
-
Test System: Wistar rats.
-
Administration: The test substance is administered continuously in the diet to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the same diet and mated to produce the second generation (F2).
-
Endpoints: Reproductive parameters such as mating, fertility, gestation length, and litter size are recorded. Offspring are evaluated for viability, growth, and development.
-
Pathology: At termination, all parental animals and selected offspring undergo a gross necropsy, with reproductive organs being a primary focus of histopathological examination.
References
Metobromuron's Impact on Photosystem II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which the phenylurea herbicide, metobromuron, exerts its inhibitory effects on Photosystem II (PSII). By dissecting its mode of action at the molecular level, this document aims to provide a comprehensive resource for researchers engaged in herbicide development, crop protection, and the fundamental study of photosynthesis.
Executive Summary
This compound is a selective, systemic herbicide that primarily functions by inhibiting photosynthetic electron transport in Photosystem II. By competitively binding to the QB site on the D1 protein of the PSII reaction center, it displaces the native plastoquinone molecule, thereby blocking the electron flow from QA to QB. This disruption not only halts the production of ATP and NADPH, essential for carbon fixation, but also leads to the generation of reactive oxygen species (ROS), inducing secondary oxidative stress and ultimately causing plant cell death. This guide provides a detailed examination of these processes, supported by quantitative data, experimental protocols, and visual representations of the underlying pathways.
Mechanism of Action: Inhibition of Photosystem II Electron Transport
The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain at the level of Photosystem II.[1][2] PSII is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts, responsible for light-dependent water oxidation and plastoquinone reduction.
This compound acts as a competitive inhibitor at the QB binding site on the D1 protein, a core component of the PSII reaction center.[3][4] This binding pocket is normally occupied by a plastoquinone molecule (PQ), which acts as the secondary electron acceptor. By binding to this site, this compound physically blocks the association of plastoquinone, thereby interrupting the transfer of electrons from the primary quinone acceptor, QA.[3] This blockage leads to an accumulation of reduced QA (QA⁻), effectively halting the linear electron flow and, consequently, the synthesis of ATP and NADPH.
The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.
Molecular Interactions at the QB Binding Site
Molecular docking studies have elucidated the specific interactions between this compound and the amino acid residues within the QB binding niche of the D1 protein. While not forming hydrogen bonds with key residues like His215, as seen with other herbicides like diuron, this compound's affinity is characterized by hydrophobic and van der Waals interactions with surrounding amino acid residues. The precise conformation and binding energy of this compound within this pocket are critical determinants of its inhibitory potency.
The following diagram depicts the binding of this compound to the D1 protein.
Quantitative Analysis of PSII Inhibition
The inhibitory potency of this compound on PSII is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit 50% of the PSII activity. These values are determined through various in vitro and in vivo assays.
| Experimental Assay | Plant Species | IC50 (M) | Reference |
| DPIP Photoreduction | Pisum sativum (Pea) | 2.16 x 10-6 | |
| OJIP Fluorescence Transient | Pisum sativum (Pea) | 1.58 x 10-6 |
Experimental Protocols
Thylakoid Membrane Isolation
A foundational step for in vitro assays is the isolation of functional thylakoid membranes from plant tissue.
Protocol:
-
Harvest fresh leaf tissue (e.g., pea seedlings) and homogenize in a chilled isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2).
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2) to induce osmotic lysis and release thylakoids.
-
Centrifuge at a higher speed (e.g., 5,000 x g for 10 minutes) to pellet the thylakoid membranes.
-
Wash the thylakoid pellet with the hypotonic buffer and resuspend in a suitable assay buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
The following diagram outlines the workflow for thylakoid membrane isolation.
DPIP Photoreduction Assay
This spectrophotometric assay measures the rate of PSII-mediated electron transport by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).
Protocol:
-
Prepare a reaction mixture containing isolated thylakoids (at a known chlorophyll concentration), assay buffer, and DPIP.
-
Add varying concentrations of this compound to different reaction tubes.
-
Expose the samples to a saturating light source.
-
Measure the decrease in absorbance of DPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Calculate the rate of DPIP photoreduction for each this compound concentration.
-
Plot the inhibition of the photoreduction rate against the logarithm of the this compound concentration to determine the IC50 value.
Chlorophyll a Fluorescence (OJIP) Test
The OJIP test is a non-invasive technique that measures the transient changes in chlorophyll a fluorescence upon illumination of a dark-adapted sample. This provides detailed information about the efficiency of the primary photochemical reactions of PSII.
Protocol:
-
Dark-adapt the plant leaves or thylakoid samples for a specific period (e.g., 30 minutes).
-
Excite the sample with a short, saturating pulse of light using a fluorometer.
-
Record the fluorescence intensity over a time course from microseconds to seconds.
-
The resulting fluorescence transient, known as the OJIP curve, has distinct phases (O, J, I, P).
-
Analyze various parameters derived from the OJIP curve, such as Fv/Fm (maximum quantum yield of PSII), to assess the impact of this compound on PSII photochemistry.
The following diagram shows the logical flow of an OJIP test.
Secondary Effects: Induction of Oxidative Stress
The blockage of the electron transport chain by this compound leads to an over-reduction of the photosynthetic apparatus and the subsequent formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide radicals (O₂⁻), and hydrogen peroxide (H₂O₂). This accumulation of ROS overwhelms the plant's antioxidant defense systems, leading to oxidative stress.
The resulting oxidative damage includes lipid peroxidation of cell membranes, protein denaturation, and DNA damage, which ultimately contribute to cellular dysfunction and plant death.
The signaling pathway for this compound-induced oxidative stress is depicted below.
Experimental Protocols for ROS Detection
Protocol:
-
Incubate leaf discs or other plant tissues in a solution of Nitroblue Tetrazolium (NBT) in a suitable buffer (e.g., potassium phosphate buffer).
-
The reaction of NBT with superoxide radicals produces a dark-blue formazan precipitate.
-
Observe the formation of the blue precipitate visually or under a microscope to localize the sites of superoxide production.
Protocol:
-
Infiltrate leaf tissues with a solution of 3,3'-Diaminobenzidine (DAB) at a slightly acidic pH.
-
DAB polymerizes in the presence of H₂O₂ and peroxidase, forming a reddish-brown precipitate.
-
The intensity of the brown color is indicative of the amount of H₂O₂ present.
Structure-Activity Relationship of Phenylurea Herbicides
The herbicidal activity of phenylurea compounds, including this compound, is intrinsically linked to their chemical structure. Key structural features that influence their inhibitory potency on PSII include:
-
Substituents on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring significantly affect the binding affinity to the D1 protein. Halogen substitutions, such as the bromine atom in this compound, generally enhance activity.
-
Substituents on the Urea Moiety: The groups attached to the nitrogen atoms of the urea group also play a crucial role in determining the molecule's interaction with the binding site.
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the relationship between the physicochemical properties of phenylurea herbicides and their biological activity, aiding in the design of more effective and selective herbicides.
The logical relationship between the structure of phenylurea herbicides and their activity is shown below.
Conclusion
This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of Photosystem II. By understanding the intricate details of its mechanism of action, from its molecular interactions within the D1 protein to the downstream induction of oxidative stress, researchers can gain valuable insights for the development of novel crop protection strategies. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for further investigation into the fascinating and complex world of herbicide-photosynthesis interactions.
References
initial investigation of Metobromuron herbicidal properties
An In-depth Technical Guide to the Initial Investigation of Metobromuron's Herbicidal Properties
Introduction
This compound is a selective, pre-emergent herbicide belonging to the phenylurea chemical class.[1][2] It is primarily used for the control of annual broad-leaved weeds and grasses in various crops, most notably potatoes.[1][3] Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival and growth.[1] Classified as a Group 5 herbicide, its mode of action is the inhibition of photosynthetic electron transfer at Photosystem II (PSII). This guide provides a detailed overview of the core scientific investigations into its herbicidal properties, focusing on its mechanism of action, uptake and translocation, herbicidal efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Photosystem II Inhibition
The primary herbicidal effect of this compound is achieved by disrupting the photosynthetic electron transport chain within the chloroplasts of susceptible plants.
2.1 Molecular Target and Inhibitory Action
This compound acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes responsible for the light-dependent reactions of photosynthesis. Specifically, it targets the D1 protein subunit of the PSII complex.
The herbicide functions by competing with the native plastoquinone (PQ) molecule for its binding niche, known as the Q
2.2 Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain at Photosystem II.
Caption: this compound blocks electron transfer at the Q
Uptake, Translocation, and Metabolism
3.1 Soil Uptake and Systemic Translocation
This compound is a soil-applied, pre-emergent herbicide. Following application, it is absorbed from the soil by the roots of emerging weeds. Once absorbed, it moves systemically upward through the plant's vascular system, primarily via the xylem. This acropetal translocation distributes the herbicide to the leaves and buds, where it accumulates and inhibits photosynthesis. The efficacy of this compound can be influenced by soil type; it is generally effective on all soil types, but performance may be reduced in soils with high organic matter content (>10%) or in very dry conditions.
3.2 Plant Metabolism
In tolerant plants, this compound is metabolized into less phytotoxic compounds. Studies in potatoes have shown that the parent this compound is not detectable in tubers or foliage at harvest. The major metabolites identified are 4-bromophenylurea and desmethyl-metobromuron, which result from N-demethoxylation and N-demethylation of the parent molecule.
Quantitative Data: Herbicidal Efficacy
Initial investigations quantified the herbicidal potency of this compound against various plant species. This data is crucial for determining application rates and assessing crop selectivity.
Table 1: Pre- and Post-Emergence Herbicidal Efficacy (ER
The following table summarizes the 50% effect ratio (ER
| Plant Species | Common Name | Pre-Emergence ER | Post-Emergence ER |
| Allium cepa | Onion | 55 | - |
| Cucumis sativa | Cucumber | - | 70 |
| Triticum aestivum | Wheat | 2335 | 634 |
| Data sourced from a representative study on a suspension concentrate (SC) formulation of this compound. |
Table 2: Photosystem II Inhibition (I
This table presents the 50% inhibitory concentration (I
| Herbicide | Chemical Class | I |
| Diuron | Phenylurea | 0.23 ± 0.05 |
| Terbuthylazine | Triazine | 0.32 ± 0.07 |
| Metribuzin | Triazinone | 0.35 ± 0.06 |
| This compound | Phenylurea | 6.10 ± 1.10 |
| Bentazon | Benzothiadiazole | 10.50 ± 1.50 |
| Data indicates this compound has an intermediate affinity for the Q |
Experimental Protocols
The characterization of this compound's herbicidal properties relies on standardized experimental methodologies.
5.1 Protocol for Pre-Emergence Herbicide Efficacy Trial
This protocol outlines a typical workflow for assessing the pre-emergence efficacy of this compound in a controlled environment or field setting.
-
Test Species Selection: A range of monocotyledonous and dicotyledonous weed and crop species are selected.
-
Soil Preparation and Planting: A standardized soil type is prepared in pots or designated field plots. Seeds of the test species are sown at a uniform depth.
-
Herbicide Application:
-
The this compound formulation is diluted to create a series of desired concentrations.
-
The herbicide solution is applied uniformly to the soil surface immediately after planting and before crop or weed emergence. Application is typically done using a calibrated sprayer to ensure a precise dose rate (e.g., in L/ha or g a.c./ha).
-
A control group is treated with water only.
-
-
Growth Conditions: The pots or plots are maintained in a controlled environment (greenhouse) or under specific field conditions with defined temperature, light, and moisture levels. Optimal efficacy is noted in moist soil.
-
Efficacy Assessment:
-
Assessments are conducted at set intervals after application (e.g., 14, 21, and 28 days).
-
Parameters measured include:
-
Visual Injury Rating: A percentage scale (0% = no effect, 100% = complete death) is used to assess chlorosis, necrosis, and stunting.
-
Biomass Reduction: Above-ground plant material is harvested, dried, and weighed. The percent reduction relative to the untreated control is calculated.
-
Stand Count: The number of emerged and surviving plants is counted.
-
-
-
Data Analysis: The collected data is used to calculate ER
50 values through dose-response curve analysis.
5.2 Protocol for PSII Inhibition Assay using Chlorophyll Fluorescence
This biophysical technique provides a rapid and sensitive measurement of PSII function and its inhibition by herbicides.
-
Thylakoid Membrane Isolation:
-
Fresh leaves (e.g., from pea, Pisum sativum) are harvested and homogenized in a chilled isolation buffer.
-
The homogenate is filtered and centrifuged at low speed to remove cell debris.
-
The supernatant is then centrifuged at a higher speed to pellet the chloroplasts.
-
The chloroplasts are osmotically shocked to release the thylakoid membranes, which are then washed and resuspended in a suitable assay buffer.
-
-
Chlorophyll Quantification: The chlorophyll concentration of the thylakoid suspension is determined spectrophotometrically.
-
Herbicide Incubation:
-
The thylakoid suspension is diluted to a standard chlorophyll concentration.
-
Aliquots are incubated with various concentrations of this compound (and other herbicides for comparison) in the dark for a short period (e.g., 5-10 minutes).
-
-
Fluorescence Measurement (OJIP Test):
-
Samples are dark-adapted before measurement.
-
A fluorometer is used to record the rapid chlorophyll fluorescence induction curve (OJIP transient) upon illumination with a saturating pulse of light.
-
The parameter V
J (relative variable fluorescence at the J-step) is a sensitive indicator of the blockage of electron flow at the QA to QB step.
-
-
Data Analysis:
-
The percentage of PSII inhibition is calculated based on the change in the 1-V
J parameter relative to an untreated control. -
Dose-response curves are plotted, and the I
50 value (the concentration of herbicide causing 50% inhibition) is determined.
-
5.3 Experimental Workflow Visualization
The diagram below outlines the general workflow for evaluating a pre-emergent herbicide like this compound.
Caption: A generalized experimental workflow for pre-emergence herbicide efficacy testing.
References
Metobromuron: An In-depth Technical Guide on its Bioaccumulation Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation potential of Metobromuron, a phenylurea herbicide. Understanding the environmental fate and potential for accumulation in organisms is a critical aspect of its overall safety assessment. This document synthesizes available data on its physicochemical properties, bioconcentration in aquatic organisms, and metabolic pathways.
Quantitative Data on Bioaccumulation Potential
The potential for a substance to bioaccumulate is often initially assessed by its octanol-water partition coefficient (Log Kow) and subsequently confirmed through experimental bioconcentration factor (BCF) studies. A higher Log Kow value generally suggests a greater potential for a substance to be taken up and stored in the fatty tissues of organisms. The BCF is a direct measure of this accumulation from the surrounding water.
Table 1: Physicochemical Properties and Bioconcentration Factors of this compound
| Parameter | Value | Source |
| Log Kow (Octanol-Water Partition Coefficient) | 2.38 (experimental) | [1] |
| Bioconcentration Factor (BCFk) in Rainbow Trout (Oncorhynchus mykiss) | ||
| - at 0.0010 mg/L | 38 | [2] |
| - at 0.010 mg/L | 64 | [2] |
| Uptake Rate Constant (k1) in Rainbow Trout | ||
| - at 0.0010 mg/L | 2.8321 | [2] |
| - at 0.010 mg/L | 48 | [2] |
| Depuration Rate Constant (k2) in Rainbow Trout | ||
| - at 0.0010 mg/L | 0.0742 | |
| - at 0.010 mg/L | 0.7442 |
Based on regulatory criteria, a substance with a BCF value greater than 2000 is considered bioaccumulative (B), and a BCF greater than 5000 is considered very bioaccumulative (vB). The experimentally determined BCF values for this compound in rainbow trout are well below these thresholds, suggesting a low potential for bioaccumulation in fish.
Experimental Protocols
The primary method for determining the bioconcentration of a chemical in fish is the OECD Guideline for the Testing of Chemicals, Test No. 305: "Bioconcentration: Flow-Through Fish Test". The quantitative data presented in this guide were generated following this standard methodology.
Key Experimental Details from a this compound Bioconcentration Study
-
Test Species: Rainbow trout (Oncorhynchus mykiss). This species is a recommended test organism for bioaccumulation studies.
-
Test Type: A flow-through test, where fresh test solution is continuously supplied to the test chambers, ensuring a constant exposure concentration.
-
Test Concentrations: The study utilized two nominal test concentrations of this compound: 0.0010 mg/L and 0.010 mg/L, in addition to a solvent control group.
-
Exposure Duration (Uptake Phase): Fish were exposed to this compound for a period of 42 days.
-
Depuration Phase: Following the uptake phase, fish were transferred to clean water for a depuration phase of 61 days to measure the elimination of the substance from their tissues.
-
Sample Collection: Samples of fish were collected at various time points during both the uptake and depuration phases for analysis of the test material's concentration.
-
Analytical Method: While the specific analytical method for this compound in the cited study is not detailed in the provided snippet, modern analytical techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly used for the determination of pesticide residues in biological matrices. Electrochemical methods have also been developed for the detection of this compound.
Visualizations
Experimental Workflow for a Bioconcentration Study
Caption: Workflow of an OECD 305 bioconcentration study.
Metabolic Pathway of this compound
This compound is known to be metabolized in both plants and animals. The primary metabolic pathways involve the modification of the urea side chain.
Caption: Known metabolic pathways of this compound.
Metabolism and Transformation
In plants and animals, this compound undergoes transformation primarily through N-demethylation and N-demethoxylation of the urea side chain. In studies on potatoes, several metabolites were identified, including 3-(4-bromophenyl)-1-methoxyurea, 3-(4-bromophenyl)-1-methylurea, and 4-bromophenylurea. The metabolite 4-bromophenylurea has been detected at significant levels in some crops. The metabolism of this compound leads to the formation of more polar compounds, which are generally more readily excreted from the body, thus reducing the potential for bioaccumulation.
Conclusion
The available data from a bioconcentration study conducted according to OECD guidelines indicate that this compound has a low potential for bioaccumulation in fish. The experimentally determined Bioconcentration Factors (BCFk) of 38 and 64 in rainbow trout are significantly below the regulatory thresholds for a substance to be classified as bioaccumulative. The metabolism of this compound to more polar metabolites further contributes to its relatively rapid elimination from organisms. While initial screening based on the Log Kow might suggest some potential for bioaccumulation, the empirical data from a standardized fish bioconcentration study provides a more definitive assessment of this endpoint.
References
A Comprehensive Technical Review of Metobromuron Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing scientific literature on Metobromuron, a phenylurea herbicide. The document covers its core mechanism of action, toxicological profile, metabolic pathways, environmental fate, and the analytical methodologies used for its detection and quantification. All quantitative data has been consolidated into structured tables, and key processes are visualized through diagrams to facilitate a clear understanding for research and development professionals.
Core Concepts: Chemical Identity and Use
This compound (CAS No: 3060-89-7; Chemical Formula: C₉H₁₁BrN₂O₂) is a selective, pre-emergence herbicide used to control annual broad-leaved weeds and grasses.[1][2] It belongs to the substituted urea class of herbicides and is categorized as a Group 5 herbicide by the Herbicide Resistance Action Committee (HRAC Group C2), which acts by inhibiting photosynthesis.[2][3] this compound is primarily applied to the soil surface before crop emergence and is taken up by the roots of developing weeds.[3] It is registered for use on crops such as potatoes, sunflowers, soybeans, and tomatoes in various regions, including Europe and New Zealand.
Mechanism of Action
The primary herbicidal activity of this compound stems from its role as an inhibitor of photosynthetic electron transport at photosystem II (PS II). It binds to the D1 quinone-binding protein within the PS II complex, thereby blocking the plastoquinone (PQ) binding site. This interruption halts the flow of electrons, which in turn stops the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. The ultimate result is the cessation of photosynthesis, leading to the death of the target weed.
References
Metobromuron: A Technical Guide to its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metobromuron, a phenylurea herbicide introduced in the mid-1960s, has a long history of use in agriculture for the pre-emergent control of broadleaf and grassy weeds. Its mechanism of action involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This technical guide provides a comprehensive overview of the discovery, history of use, chemical synthesis, mechanism of action, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a compilation of quantitative data on its efficacy and toxicity. Visual diagrams are included to illustrate its synthesis, mechanism of action, and historical timeline.
Discovery and History of Use
This compound (N'-(4-bromophenyl)-N-methoxy-N-methylurea) was first introduced as a herbicide by CIBA (now Syngenta) in 1963.[1] Its commercial introduction is reported as circa 1965.[2] Historically, other key manufacturers and suppliers have included BASF and Makhteshim Agan.[2]
As a selective, pre-emergence herbicide, this compound has been primarily used to control annual broad-leaved weeds and grasses in a variety of crops. Its use has been prominent in the cultivation of potatoes, sunflowers, soybeans, tomatoes, and tobacco.[2][3] Formulations are typically supplied as a wettable powder or a suspension concentrate.
The use of this compound has been subject to regulatory oversight in various regions. For instance, it is an approved active substance in the European Union. Regulatory bodies establish Maximum Residue Levels (MRLs) for this compound in various food products. As of 2023, the EU has established MRLs for crops including lamb's lettuce, potatoes, sunflower seeds, and soybeans.
The following diagram provides a timeline of the key events in the history of this compound.
Chemical Synthesis
The industrial synthesis of this compound can be achieved through several routes. One common method involves the reaction of 4-bromophenyl isocyanate with N,O-dimethylhydroxylamine. Another documented industrial synthesis begins with 4-bromoaniline.
Experimental Protocol: Two-Step Synthesis from 4-Bromophenyl Isocyanate
This protocol describes a two-step synthesis process to produce this compound.
Step 1: Synthesis of 3-(4-bromophenyl)-1-hydroxyurea
-
Preparation of Hydroxylamine Solution: In a suitable reaction vessel, add 10.4 kg of hydroxylamine hydrochloride to 86 kg of water.
-
pH Adjustment: Adjust the pH of the reaction solution to 7-8 by adding a 32% sodium hydroxide solution.
-
Addition of Toluene: Add 100 kg of toluene to the reaction mixture.
-
Addition of Isocyanate: Add 19.8 kg of p-bromophenyl isocyanate dropwise at a controlled temperature of 12°C.
-
Reaction and Monitoring: After the addition is complete, maintain the insulation and monitor the reaction by HPLC until the weight content of p-bromophenyl isocyanate is less than 0.5%.
-
Isolation of Intermediate: Filter the reaction mixture to obtain 22.4 kg of solid 3-(4-bromophenyl)-1-hydroxyurea.
Step 2: Methylation to this compound
-
Preparation of Intermediate Slurry: Add the solid 3-(4-bromophenyl)-1-hydroxyurea obtained in Step 1 to 110 kg of water.
-
pH Adjustment: Adjust the pH of the reaction solution to 8-10 by adding a 32% NaOH solution.
-
Methylation: Add 15 kg of dimethyl sulfate dropwise at a temperature of 20-25°C. Concurrently, add 32% sodium hydroxide solution to maintain the pH of the reaction solution between 8 and 10.
-
Reaction and Monitoring: After the dimethyl sulfate addition is complete, maintain the insulation and monitor the reaction by HPLC until the weight content of 3-(4-bromophenyl)-1-hydroxyurea is less than 0.5%.
-
Product Isolation and Purification: Filter the reaction mixture. Wash the filter cake with 10 kg of water.
-
Drying: Dry the product with air at 60-70°C to obtain the final product, 3-(4-bromophenyl)-1-methoxy-1-methylurea (this compound). The expected yield is approximately 23.8 kg, with a purity of around 99.1%.
The following diagram illustrates the chemical synthesis of this compound.
Mechanism of Action: Photosystem II Inhibition
This compound belongs to the phenylurea class of herbicides and functions as a photosynthetic electron transport inhibitor at Photosystem II (PSII). For weed resistance management, it is classified under HRAC Group 5 and WSSA Group 7. By blocking electron transport in PSII, this compound effectively halts photosynthesis in susceptible plants, leading to their death.
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Experimental Protocol: Chlorophyll Fluorescence Assay for PSII Inhibition
This protocol provides a method for assessing the inhibition of Photosystem II by this compound using chlorophyll fluorescence.
-
Plant Material and Growth: Grow susceptible weed species (e.g., Chenopodium album) in pots under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Herbicide Application: At the 2-4 leaf stage, treat the plants with a range of this compound concentrations. Include an untreated control group.
-
Dark Adaptation: Before measurement, dark-adapt the leaves of both treated and control plants for a minimum of 30 minutes.
-
Fluorescence Measurement:
-
Use a portable fluorometer (e.g., a Handy-PEA fluorometer) to measure the chlorophyll a fluorescence induction kinetics (OJIP transient).
-
Excite the leaf with a saturating pulse of light and record the fluorescence signal over time.
-
-
Data Analysis:
-
From the OJIP transient, calculate key fluorescence parameters, including:
-
Fv/Fm (Maximum Quantum Yield of PSII): An indicator of the overall health of PSII. A decrease in Fv/Fm indicates stress or inhibition.
-
Relative Variable Fluorescence at the J-step (Vj): An indicator of the accumulation of the reduced primary quinone acceptor of PSII (QA-), which is sensitive to PSII inhibitors.
-
-
Plot the fluorescence parameter (e.g., Fv/Fm or Vj) against the this compound concentration to determine the EC50 value (the concentration that causes a 50% inhibition of the photosynthetic parameter).
-
The following diagram illustrates the experimental workflow for the chlorophyll fluorescence assay.
Toxicology and Metabolism
This compound generally exhibits low acute toxicity. However, a key toxicological effect is the induction of methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing the blood's oxygen-carrying capacity. This is thought to be caused by its aniline metabolite, bromoaniline. It is not considered to be carcinogenic, genotoxic, or a reproductive toxicant. The primary target of toxicity is erythrocytes, with secondary effects observed in the spleen, liver, and kidneys.
Metabolism of this compound in plants and animals proceeds through N-demethylation and N-demethoxylation. In plants, major metabolites include 4-bromophenylurea and desmethyl-metobromuron.
Experimental Protocol: Methemoglobinemia Assay in Rats (Adapted from OECD Guideline Principles)
This protocol outlines a general procedure for assessing methemoglobinemia in rats following exposure to this compound, based on principles from OECD guidelines for toxicity testing.
-
Animal Selection and Acclimation: Use healthy, young adult rats of a standard laboratory strain. Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Administration: Administer this compound orally by gavage to several groups of rats at different dose levels. Include a control group that receives the vehicle only.
-
Blood Sampling: At specified time points after dosing (e.g., 2, 4, 8, 24 hours), collect blood samples from the rats via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).
-
Methemoglobin Measurement:
-
Immediately analyze the blood samples for methemoglobin and total hemoglobin concentrations using a co-oximeter or a spectrophotometric method.
-
For the spectrophotometric method, measure the absorbance of the hemolysate at specific wavelengths before and after the addition of potassium cyanide, which converts methemoglobin to cyanmethemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of methemoglobin relative to the total hemoglobin concentration for each animal at each time point.
-
Determine the dose-response relationship and the time course of methemoglobin formation.
-
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Toxicological Data
| Parameter | Species | Value | Reference(s) |
| Acute Oral LD50 | Rat | >2000 mg/kg bw | |
| Mouse | 2603 mg/kg bw | ||
| NOAEL (1-year chronic) | Dog | 0.46 mg/kg bw/day | |
| NOAEL (2-year chronic) | Rat | 1.0 mg/kg bw/day (female) | |
| ADI | 0.0046 mg/kg bw/day | ||
| ARfD | 0.015 mg/kg bw |
Table 2: Efficacy Data (EC50 values for selected weed species)
| Weed Species | Common Name | EC50 (g ai/ha) | Reference(s) |
| Chenopodium album | Common Lambsquarters | ~90-95% control at 3 L/ha product | |
| Amaranthus retroflexus | Redroot Pigweed | ~89% control at 3 L/ha product | |
| Solanum nigrum | Black Nightshade | ~70% control at 3 L/ha product |
Table 3: Historical Application Rates in Potatoes
| Region | Application Rate (kg ai/ha) | Time Period | Reference(s) |
| Europe | 1.5 - 2.5 | 1970s - 1980s | |
| Europe | ~1.0 - 2.0 | 2000s - Present |
Conclusion
This compound has been a significant tool in weed management for several decades. Its efficacy as a pre-emergent herbicide is well-documented, and its mechanism of action as a Photosystem II inhibitor is clearly understood. This technical guide has provided a detailed overview of its discovery, history, synthesis, and biological activity, along with relevant experimental protocols and quantitative data to support further research and development in the field of herbicides and related chemical compounds. A thorough understanding of its toxicological profile is crucial for its safe and effective use in agriculture.
References
The Metabolic Journey of Metobromuron in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metobromuron, a phenylurea herbicide, is effective in controlling a wide range of weeds. Its application in agriculture necessitates a thorough understanding of its metabolic fate in mammals to assess potential risks to human and animal health. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. It consolidates available data, outlines experimental methodologies, and visualizes key metabolic and toxicological pathways to serve as a comprehensive resource for the scientific community.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
This compound is rapidly and extensively absorbed following oral administration in mammals, primarily in rats.[1] Once absorbed, it undergoes extensive metabolism, leading to a complex pattern of metabolites.
Quantitative Pharmacokinetic Data
Comprehensive quantitative pharmacokinetic data for this compound in mammals is limited in the public domain. However, a human poisoning case provided an estimated terminal elimination half-life of this compound in plasma of approximately 5 hours, with an initial plasma concentration of 4.9 mg/L.[2][3] Due to the scarcity of published controlled studies, a detailed pharmacokinetic table with parameters such as Cmax, Tmax, and AUC in common laboratory animal models is not available at this time.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Case Report)
| Parameter | Value | Species | Route of Administration | Reference |
| Initial Plasma Concentration | 4.9 mg/L | Human | Oral (ingestion) | [3][4] |
| Elimination Half-life (t½) | ~5 hours | Human | Oral (ingestion) |
Distribution
Following absorption, this compound and its metabolites are distributed throughout the body. The primary target of toxicity has been identified as erythrocytes, with secondary effects observed in the spleen, liver, and kidneys. This suggests that the parent compound and/or its metabolites accumulate in or have a high affinity for these tissues.
Metabolism
The biotransformation of this compound is extensive and involves several key phase I and phase II reactions. The main metabolic pathways identified in rats include N-demethylation, N-demethoxylation, and hydroxylation of the phenyl ring. These initial transformations are followed by conjugation with sulphuric acid, acetic acid, or glutathione. The aniline metabolites are likely excreted as conjugates.
Key identified metabolites include:
-
Northis compound : Formed by N-demethylation.
-
Bromophenylurea : A major metabolite.
-
Bromoacetanilide : Detected in plasma and likely formed from the acetylation of the intermediate, bromoaniline.
-
N-methyl bromophenylurea : Detected in urine.
-
4-bromoaniline : A key intermediate metabolite implicated in toxicity.
-
Glucoside conjugates of 4-bromophenylurea and desmethyl-metobromuron have also been reported.
Table 2: Major Metabolites of this compound Identified in Mammals
| Metabolite | Matrix Detected | Proposed Formation Pathway | Reference |
| Northis compound | Plasma | N-demethylation | |
| Bromophenylurea | Plasma | N-demethoxylation/demethylation | |
| Bromoacetanilide | Plasma | Acetylation of bromoaniline | |
| N-methyl bromophenylurea | Urine | N-demethoxylation | |
| 4-bromoaniline | - | Hydrolysis of urea linkage | |
| Glucoside conjugates | - | Glucuronidation of hydroxylated metabolites |
Excretion
The excretion of this compound and its metabolites has not been quantitatively detailed in available literature. However, based on the identification of metabolites in urine, renal excretion is a significant route. The presence of conjugated metabolites suggests that biliary excretion may also play a role. A comprehensive mass balance study detailing the percentage of the administered dose excreted in urine and feces is not publicly available.
Experimental Protocols
Detailed experimental protocols from specific studies on the metabolic fate of this compound in mammals are not readily found in the public domain. However, a general methodology for conducting such studies is outlined below, based on standard practices in ADME research.
Animal Studies
-
Animal Model: Male and female Sprague-Dawley rats are a common choice for ADME studies.
-
Dosing: A single oral gavage dose of radiolabeled this compound (e.g., ¹⁴C-labeled) is administered to fasted animals. A low dose (pharmacologically relevant) and a high dose (approaching a toxic dose) are typically used. An intravenous dose group is often included to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at various time points post-dose via tail vein or retro-orbital bleeding. Urine and feces are collected over several days using metabolic cages. At the end of the study, tissues (liver, kidney, spleen, etc.) are collected.
-
Radioactivity Measurement: The total radioactivity in all collected samples (plasma, urine, feces, tissues) is determined by liquid scintillation counting to perform a mass balance analysis.
Analytical Methodology for Metabolite Profiling and Quantification
-
Sample Preparation:
-
Plasma/Blood: Protein precipitation with a solvent like acetonitrile is a common first step. This is followed by centrifugation, and the supernatant is collected for analysis.
-
Urine: Samples are often diluted with the initial mobile phase and centrifuged before injection.
-
Feces: Samples are homogenized with a suitable solvent (e.g., acetonitrile/water mixture), followed by extraction and centrifugation.
-
Solid-Phase Extraction (SPE): SPE may be used for cleanup and concentration of analytes from all matrices.
-
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound and its metabolites. A C18 reversed-phase column is typically employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used for the detection and quantification of the parent compound and its metabolites. Multiple Reaction Monitoring (MRM) mode is often used for quantification on triple quadrupole instruments due to its high selectivity and sensitivity.
-
Method Validation: The analytical method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations: Pathways and Workflows
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in mammals.
Experimental Workflow for this compound ADME Study
Caption: General experimental workflow for a this compound ADME study in rats.
Proposed Signaling Pathway for this compound-Induced Erythrocyte Toxicity
Caption: Proposed signaling pathway for this compound-induced erythrocyte toxicity.
Conclusion
The metabolic fate of this compound in mammals is characterized by rapid absorption and extensive biotransformation. The primary metabolic pathways involve N-demethylation/N-demethoxylation and phenyl ring hydroxylation, followed by conjugation. A key toxicological concern is the formation of the bromoaniline metabolite, which induces oxidative stress in erythrocytes, leading to methemoglobinemia and subsequent secondary organ damage.
While the qualitative aspects of this compound's metabolism are reasonably understood, there is a significant lack of publicly available quantitative ADME data and detailed experimental protocols. Further research, particularly well-designed pharmacokinetic and mass balance studies in relevant mammalian species, is crucial to perform a comprehensive risk assessment. The information and visualizations provided in this guide serve as a foundational resource for researchers and professionals in the fields of toxicology and drug development, highlighting the current state of knowledge and identifying critical data gaps that need to be addressed.
References
- 1. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress’s impact on red blood cells: Unveiling implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute this compound poisoning with severe associated methemoglobinemia. Identification of four metabolites in plasma and urine by LC-DAD, LC-ESI-MS, and LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Metobromuron in Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the herbicide Metobromuron in water samples. The protocols outlined below utilize advanced analytical techniques to ensure high sensitivity and selectivity, which are critical for environmental monitoring and water quality assessment.
Overview of Analytical Methods
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | 0.01 - 0.1 µg/L[1][2] | 0.1 - 5.5 µg/L[3] | 70 - 120%[1][4] | < 15% |
| GC-MS | 0.01 µg/L | 0.1 - 5.5 µg/L | 79 - 99% | 2 - 12% |
Experimental Workflow
The general workflow for the analysis of this compound in water samples is depicted in the following diagram.
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in water.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained this compound from the cartridge with 2 x 4 mL of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion (m/z): 259.0.
-
Product Ions (m/z): 176.1 (Quantifier), 148.1 (Qualifier).
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
-
Ion Source Temperature: 500°C.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a robust alternative for the analysis of this compound.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Extraction: To a 1 L water sample in a separatory funnel, add 50 g of sodium chloride and shake to dissolve. Extract the sample twice with 60 mL portions of dichloromethane by shaking vigorously for 2 minutes.
-
Drying: Combine the organic layers and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C. Further concentrate to a final volume of 0.5 mL under a gentle stream of nitrogen.
2. GC-MS Instrumental Parameters
-
GC System:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z): 258 (Molecular Ion), 175, 147.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is recommended to perform a full method validation according to established guidelines.
References
Application Note: Quantification of Metobromuron in Various Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metobromuron is a phenylurea herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is suitable for a variety of sample matrices.
Experimental
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Internal Standard (e.g., Isoproturon-d6)
The QuEChERS method is a simple and effective extraction technique for pesticide residues in a wide range of matrices.[1][2]
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit, vegetable, or soil) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If an internal standard is used, add the appropriate volume of the internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄. The specific amounts of sorbents may vary depending on the matrix (e.g., for fatty matrices, a higher amount of C18 may be needed).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Sample for Analysis: Transfer the supernatant into an autosampler vial for HPLC-MS/MS analysis. The extract may be diluted with the initial mobile phase if necessary.[3]
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, and return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions for this compound:
The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification and confirmation of this compound.[4] It is recommended to optimize the collision energies on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 259.0 | 170.0 | 20 | 148.0 | 30 |
Method Validation
The analytical method should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its performance.[5] Key validation parameters are summarized below.
Quantitative Data Summary:
| Validation Parameter | Typical Performance |
| Linearity | A linear range of 0.1 to 100 µg/L is typically achieved with a correlation coefficient (r²) > 0.99. |
| Limit of Detection (LOD) | The LOD is generally in the range of 0.1 to 1.0 µg/kg, depending on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | The LOQ for this compound is typically reported to be between 0.005 and 0.01 mg/kg in various matrices, including those with high water, oil, and acid content, as well as in dry commodities. A combined LOQ of 0.02 mg/kg is achievable in routine analyses. |
| Accuracy (Recovery) | Mean recoveries should be within the range of 70-120%. |
| Precision (RSD) | The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 20%. |
Results and Discussion
This HPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in diverse sample types. The use of the QuEChERS protocol allows for high-throughput sample preparation with good recovery and minimal matrix effects. The MRM mode in MS/MS detection ensures high specificity and reduces the likelihood of interferences from the sample matrix.
Conclusion
The described HPLC-MS/MS protocol is a reliable and robust method for the routine analysis of this compound residues. Proper method validation is essential to ensure the quality and accuracy of the results. This application note serves as a comprehensive guide for researchers and analysts involved in pesticide residue analysis.
Diagrams
Caption: Experimental workflow for this compound quantification.
References
- 1. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated QuEChERS Protocol for the Extraction of Metobromuron from Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metobromuron is a selective, pre-emergence herbicide belonging to the phenylurea group, which functions by inhibiting photosynthesis at photosystem II.[1][2] It is used to control broadleaf weeds and grasses in various crops.[3] Due to its moderate persistence in soil (aerobic DT50 of 25-50 days) and potential to leach into groundwater, monitoring its concentration in soil is crucial for environmental risk assessment and food safety.[1][2]
This application note details a robust and efficient protocol for the extraction of this compound and its primary metabolite, 4-bromophenylurea, from soil matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The QuEChERS approach has become a leading technique for pesticide residue analysis in complex matrices like soil due to its speed, simplicity, minimal solvent usage, and broad applicability. The resulting extract is suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
Understanding the properties of this compound is essential for optimizing extraction and analytical conditions. Key physicochemical data are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁BrN₂O₂ | |
| Molecular Weight | 259.10 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Water Solubility | 330 mg/L (at 20 °C) | |
| log P (octanol-water) | 2.48 | |
| Vapor Pressure | 0.219 mPa (at 25 °C) | |
| Soil Half-Life (DT₅₀) | 25 - 50 days (aerobic) | |
| Primary Metabolites | 4-bromophenylurea, desmethyl-metobromuron |
Experimental Protocol: QuEChERS Extraction
This protocol is based on the widely adopted QuEChERS methodology, adapted for soil matrices.
3.1 Principle
The method involves two primary stages. First, this compound is extracted from the soil sample into an organic solvent (acetonitrile) facilitated by the addition of water and partitioning salts. This separates the analyte from the majority of the soil matrix. The second stage is a cleanup step known as dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is treated with specific sorbents to remove interfering co-extracted compounds prior to instrumental analysis.
3.2 Materials and Reagents
-
Equipment:
-
High-speed refrigerated centrifuge (capable of handling 50 mL tubes)
-
Vortex mixer
-
Analytical balance
-
Mechanical shaker (optional)
-
50 mL polypropylene centrifuge tubes
-
2 mL d-SPE microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE) and autosampler vials
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Reagent water (Type I)
-
This compound analytical standard
-
4-bromophenylurea analytical standard
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate (Na₃Citr·2H₂O)
-
Sodium citrate dibasic sesquihydrate (Na₂HCitr·1.5H₂O)
-
Primary Secondary Amine (PSA) sorbent
-
C18 (octadecylsilane) sorbent
-
3.3 Sample Preparation
-
Collect representative soil samples from the field.
-
Air-dry the soil samples in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Remove any large debris such as stones and plant roots.
-
Grind the dried soil and pass it through a 2 mm sieve to ensure homogeneity.
-
Store the prepared sample in a sealed container at 4°C until extraction.
3.4 Extraction Procedure
-
Weigh 10.0 ± 0.1 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate internal standard if required.
-
Add 10 mL of reagent water to the tube to rehydrate the soil. This step is critical for achieving efficient extraction from a dry matrix.
-
Vortex the tube for 1 minute to create a uniform slurry. Allow the sample to stand for 15-30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker. This ensures thorough mixing of the soil with the extraction solvent.
-
Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citr·2H₂O, and 0.5 g Na₂HCitr·1.5H₂O, as per the EN 15662 method). The anhydrous MgSO₄ aids in inducing phase separation.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rcf for 5 minutes at 10°C. This will result in a clear separation between the upper acetonitrile layer (containing this compound) and the aqueous/soil layer.
3.5 Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL d-SPE tube. The d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
PSA removes organic acids and other polar interferences.
-
C18 removes non-polar interferences like lipids.
-
MgSO₄ removes any remaining water from the extract.
-
-
Seal the tube and vortex for 30 seconds to ensure the extract is well-mixed with the sorbents.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is the cleaned-up extract.
3.6 Final Extract Preparation for LC-MS/MS Analysis
-
Carefully collect the cleaned-up supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system. The residue definition for regulatory enforcement often includes the sum of this compound and its metabolite 4-bromophenylurea.
Visualized Workflows and Logic
References
Application Notes and Protocols for Metobromuron in Potato Crop Weed Control
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Metobromuron as a selective pre-emergence herbicide for the control of annual broad-leaved weeds and annual grasses in potato (Solanum tuberosum L.) crops.
Mode of Action
This compound is a substituted urea herbicide belonging to the Group 5 herbicides.[1] Its primary mode of action is the inhibition of photosynthetic electron transfer at photosystem II (PS II) in target weed species.[1][2] The herbicide is primarily absorbed from the soil by the roots of emerging weeds and then translocated to the leaves and buds, where it disrupts photosynthesis, leading to weed death.[1][3]
Application and Efficacy
This compound is applied pre-emergence, after the final ridging of the potato crop but before the emergence of both the crop and weeds. Optimum efficacy is achieved when applied to moist soil. The effectiveness of this compound can be reduced on soils with high organic matter content (>10%).
This compound is generally considered safe for use on all potato varieties. However, transient crop discoloration may occur under certain climatic conditions, such as heavy rainfall following application. This effect is typically outgrown quickly and has been observed to have no significant impact on the final crop yield.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound application rates, weed control efficacy, and its impact on potato yield based on various studies.
Table 1: this compound Application Rates for Potato Crops
| Formulation | Application Rate (Product) | Application Rate (Active Ingredient) | Timing | Soil Type |
| Soleto 500 SC / Proman (500 g/L this compound) | 2.0 - 4.0 L/ha | 1000 - 2000 g a.i./ha | Pre-emergence | Recommended for all soil types. Higher rates for heavy soils with high clay content. |
| Proposed Use | Not specified | 1.5 - 2.0 kg a.i./ha | Pre-emergence | Not specified |
Table 2: Efficacy of this compound on Common Weeds in Potato Crops
| Weed Species | Scientific Name | Efficacy Level | Notes |
| Annual Meadow Grass | Poa annua | Good | |
| Fat Hen | Chenopodium album | Good to Very Good | |
| Black Nightshade | Solanum nigrum | Good | |
| Knotgrass | Polygonum aviculare | Good | |
| Groundsel | Senecio vulgaris | Good | |
| Charlock | Sinapis arvensis | Good | |
| Mayweeds | Matricaria spp. | Good | |
| Cleavers | Galium aparine | Moderately Resistant | Tank mixing with other herbicides is recommended for effective control. |
| Black Bindweed | Fallopia convolvulus | Moderately Resistant | Tank mixing with other herbicides is recommended for effective control. |
Table 3: Impact of this compound on Potato Yield
| Treatment | Yield Impact Compared to Untreated Control | Key Findings |
| This compound + Aclonifen | 112% increase | The highest potato yield was observed in variants with this compound combinations. |
| This compound + Prosulfocarb | Significant increase | This combination showed a significant positive effect on total and marketable potato yield. |
| This compound (alone) | Consistently reduced yield | In one study under Sudanese conditions, this compound alone consistently reduced yield through a reduction in tuber size, irrespective of its effect on weed competition. |
| Various this compound combinations | Yield increases of 44.1% to 112% | All tested herbicide variants, including those with this compound, provided good weed control and significantly increased potato yield compared to the untreated control. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and crop safety of this compound in potatoes.
1. Experimental Design:
- Layout: Randomized Complete Block Design (RCBD) with a minimum of three replications.
- Plot Size: Standardized plot sizes (e.g., 3m x 10m) should be used.
- Treatments:
- Untreated Control (UTC).
- This compound at various rates (e.g., 2, 3, and 4 L/ha of a 500 g/L SC formulation).
- This compound in tank-mix combinations with other registered herbicides (e.g., metribuzin, prosulfocarb).
- A standard registered herbicide for comparison.
2. Application:
- Timing: Apply pre-emergence, after the final potato ridging and before crop and weed emergence.
- Equipment: Use a calibrated knapsack sprayer or a plot sprayer equipped with appropriate nozzles (e.g., flat fan) to ensure uniform coverage.
- Water Volume: Apply in 200 to 600 L of water per hectare.
- Soil Conditions: Apply to moist soil for optimal efficacy.
3. Data Collection:
- Weed Control Efficacy:
- Assess at multiple time points after application (e.g., 20, 37, and 54 days).
- Use visual assessment on a 0-10 scale (0 = no effect, 10 = complete kill) or as a percentage of control relative to the UTC.
- Weed counts per unit area (e.g., per m²) can also be performed.
- Crop Phytotoxicity:
- Visually assess crop injury (e.g., discoloration, stunting) at regular intervals after application using a percentage scale (0 = no injury, 100 = complete crop death).
- Yield Assessment:
- At crop maturity, harvest the tubers from a central area of each plot.
- Record the total tuber weight and marketable tuber weight.
- Tuber size distribution and quality parameters (e.g., starch content) can also be assessed.
4. Statistical Analysis:
- Analyze the collected data using Analysis of Variance (ANOVA).
- Use appropriate mean separation tests (e.g., Tukey's HSD, LSD) to determine significant differences between treatments.
1. Sample Collection:
- At commercial harvest, collect a representative sample of potato tubers from plots treated with this compound at the maximum proposed rate.
- Collect samples from untreated control plots as well.
2. Sample Preparation and Storage:
- Clean the tubers to remove excess soil.
- Store the samples frozen (e.g., at -20°C) until analysis. Studies have shown that this compound and its major metabolites are stable in frozen potato tubers for at least 12 months.
3. Analytical Methodology:
- Develop and validate an analytical method for the extraction and quantification of this compound and its major metabolites (e.g., 4-bromophenylurea and desmethyl-metobromuron) in potato tubers.
- Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for such analyses.
4. Data Analysis:
- Quantify the concentration of this compound and its metabolites in the tuber samples.
- Compare the residue levels to the Maximum Residue Limits (MRLs) established by regulatory authorities.
Visualizations
The following diagrams illustrate key aspects of this compound application and its mode of action.
Caption: Experimental workflow for evaluating this compound in potatoes.
Caption: Factors influencing successful this compound application.
Caption: Simplified mode of action of this compound in weeds.
References
Application Notes and Protocols for the Evaluation of Metobromuron as a Soil Sterilant in Greenhouse Studies
Disclaimer: Metobromuron is registered and primarily used as a pre-emergence herbicide for the control of annual grasses and broadleaf weeds.[1] Its application for broad-spectrum soil sterilization is not a standard registered use. The following application notes and protocols are intended for research purposes to evaluate the potential of this compound for soil disinfestation in controlled greenhouse environments. Users must comply with all local regulations and conduct appropriate safety assessments.
Introduction
This compound is a phenylurea herbicide that acts by inhibiting photosynthesis at photosystem II.[1] While its primary role is selective weed control, its impact on soil microbial communities suggests a potential for broader biocidal activity at higher concentrations.[2][3] These protocols outline a research framework to investigate the efficacy of this compound as a soil sterilant for greenhouse applications, focusing on its effects on weed seed viability and key soil microbial populations.
Mechanism of Action and Signaling Pathways
This compound's primary mode of action is the inhibition of photosynthetic electron transport in plants.[1] In the context of soil sterilization, the hypothesis is that at sufficient concentrations, it may also exhibit inhibitory effects on soil microorganisms, either directly through metabolic disruption or indirectly by altering the soil environment. Phenylurea herbicides have been shown to alter the structure and metabolic function of soil microbial communities.
Caption: Proposed impact pathway of this compound in soil.
Experimental Protocols
The following protocols are designed for small-scale greenhouse trials to determine the effective concentration range and impact of this compound for soil disinfestation.
A standardized workflow is critical for reproducible results. The process involves soil preparation, application of this compound, incubation, and subsequent analysis of soil and plant indicators.
Caption: Experimental workflow for evaluating this compound.
Objective: To determine the concentration-dependent effect of this compound on weed seed germination and soil microbial populations.
Materials:
-
Greenhouse soil (loam or sandy loam)
-
Shallow trays or pots (e.g., 10x20" flats)
-
This compound standard (e.g., this compound 500 SC)
-
Deionized water
-
Sensitive indicator plant seeds (e.g., cress, lettuce) for phytotoxicity testing
-
Standard soil microbiology analysis equipment and reagents
Procedure:
-
Soil Preparation:
-
Collect bulk soil from the greenhouse.
-
Sieve the soil (2 mm mesh) to remove large debris and ensure homogeneity.
-
If required, inoculate the soil with a known concentration of a non-pathogenic fungal or bacterial species to assess specific effects.
-
Fill an appropriate number of trays with a measured amount of the prepared soil (e.g., 2 kg per tray).
-
-
Experimental Groups:
-
Negative Control: Treatment with deionized water only.
-
This compound Treatments: Prepare aqueous solutions of this compound to achieve a range of application rates. Rates should bracket the typical herbicidal use and extend to higher concentrations.
-
Positive Control (Optional): A standard soil sterilant (e.g., Dazomet) applied according to the manufacturer's instructions.
-
-
Application:
-
Apply the prepared solutions evenly as a drench to the soil surface of each tray. Ensure the soil is moistened to approximately 60-70% of its water-holding capacity.
-
For pre-emergence herbicides, it is crucial to water-in the chemical to activate it, typically with 0.5 to 1 inch of water (equivalent irrigation).
-
-
Incubation:
-
Place the treated trays in a controlled greenhouse environment (e.g., 25°C ± 2°C, 16:8h light:dark cycle).
-
Maintain soil moisture throughout the incubation period by gentle watering as needed, avoiding leaching.
-
-
Data Collection:
-
Weed Emergence: Count the number of emerged weeds in each tray at 7, 14, and 21 days post-application.
-
Soil Sampling: Collect soil cores from each tray at specified time points (e.g., 0, 7, 14, and 28 days) for microbial analysis.
-
Microbial Analysis:
-
Plate Counts: Perform serial dilutions and plate on appropriate media (e.g., Nutrient Agar for total bacteria, Potato Dextrose Agar for total fungi) to determine colony-forming units (CFU) per gram of soil.
-
Soil DNA Analysis (Optional): Extract total soil DNA for more in-depth analysis of microbial community structure (e.g., 16S rRNA and ITS sequencing).
-
-
Phytotoxicity Assay: After the final soil sampling (Day 28), sow seeds of a sensitive indicator plant (e.g., cress) in each tray. Assess germination rates and observe for symptoms of phytotoxicity such as chlorosis, necrosis, or stunting after 7-14 days.
-
Data Presentation
Quantitative data should be summarized to facilitate comparison between treatment groups. The following tables present a hypothetical outcome of the proposed study.
Table 1: Effect of this compound on Weed Emergence
| Treatment Group | Application Rate (mg a.i./kg soil) | Mean Weed Count (per tray) at Day 21 | Weed Control Efficacy (%) |
| Negative Control | 0 | 150 | 0% |
| This compound | 5 (Typical Rate) | 15 | 90% |
| This compound | 25 (5x Rate) | 2 | 98.7% |
| This compound | 50 (10x Rate) | 0 | 100% |
| Positive Control | Manufacturer's Rate | 0 | 100% |
Table 2: Impact of this compound on Soil Microbial Populations (CFU/g soil at Day 14)
| Treatment Group | Application Rate (mg a.i./kg soil) | Total Bacteria (x 10⁶ CFU/g) | Total Fungi (x 10⁴ CFU/g) |
| Negative Control | 0 | 8.5 | 5.2 |
| This compound | 5 | 7.9 | 4.5 |
| This compound | 25 | 4.1 | 2.3 |
| This compound | 50 | 1.2 | 0.8 |
| Positive Control | Manufacturer's Rate | <0.1 | <0.1 |
Table 3: Phytotoxicity Assessment of this compound Residues on Cress
| Treatment Group | Application Rate (mg a.i./kg soil) | Cress Germination Rate (%) | Mean Seedling Height (cm) | Phytotoxicity Symptoms |
| Negative Control | 0 | 98% | 5.1 | None |
| This compound | 5 | 95% | 4.8 | Minor transient chlorosis |
| This compound | 25 | 60% | 2.3 | Stunting, significant chlorosis |
| This compound | 50 | 15% | 0.8 | Severe stunting and necrosis |
| Positive Control | Manufacturer's Rate | 97% | 5.0 | None (assuming adequate aeration period) |
Safety and Handling Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound before handling.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Conduct all work in a well-ventilated area.
-
Dispose of treated soil and chemical waste in accordance with institutional and local environmental regulations.
References
- 1. This compound (Ref: C 3216) [sitem.herts.ac.uk]
- 2. Effect of phenylurea herbicides on soil microbial communities estimated by analysis of 16S rRNA gene fingerprints and community-level physiological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Phenylurea Herbicides on Soil Microbial Communities Estimated by Analysis of 16S rRNA Gene Fingerprints and Community-Level Physiological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Studying Metobromuron Degradation Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metobromuron is a phenylurea herbicide used for pre-emergence weed control by inhibiting photosynthesis at photosystem II.[1] Understanding its environmental fate and degradation kinetics is crucial for assessing its persistence, potential for groundwater contamination, and overall environmental risk.[1][2] These application notes provide a comprehensive framework and detailed protocols for designing and conducting experiments to study the degradation kinetics of this compound under various environmental conditions. The primary degradation pathways for this compound include N-demethylation, N-demethoxylation, and cleavage of the urea moiety, leading to metabolites such as desmethyl-metobromuron, 4-bromophenylurea, and 4-bromoaniline.[3][4]
Physicochemical Properties of this compound
A summary of this compound's key properties is essential for designing degradation experiments, particularly for preparing stock solutions and understanding its environmental behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrN₂O₂ | |
| Molar Mass | 259.10 g/mol | N/A |
| Appearance | Light yellow, crystalline solid | |
| Water Solubility | 329 mg/L | |
| log P (octanol-water) | 2.48 (at pH 7.3) | |
| Vapor Pressure | 0.219 mPa (at 25°C) | |
| Decomposition Temp. | 173°C | |
| Stability | Stable in neutral, weakly acidic/alkaline media; hydrolyzed by strong acids/bases. |
General Experimental Workflow
The study of this compound degradation follows a structured workflow, from initial setup to final data analysis. This process ensures that the generated data is reliable and reproducible for kinetic modeling.
Caption: General workflow for a this compound degradation kinetics study.
Experimental Protocols
Forced degradation studies are essential to understand the chemical stability of a compound and to identify its degradation products. The goal is typically to achieve 5-20% degradation to ensure that the secondary degradation products do not complicate the analysis.
This protocol determines the rate of this compound degradation in aqueous solutions at different pH levels, excluding the influence of light and microorganisms.
Objective: To assess the hydrolytic stability of this compound under acidic, neutral, and basic conditions.
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Sterile, purified water
-
pH buffers: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)
-
Sterile, amber glass vials with screw caps
-
Incubator capable of maintaining a constant temperature (e.g., 25°C or 50°C)
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.
-
Prepare the pH 4, 7, and 9 buffer solutions and sterilize them by filtration (0.22 µm filter).
-
-
Spiking:
-
In triplicate for each pH and control, add a small volume of the this compound stock solution to the buffer in amber glass vials to achieve a final concentration relevant to environmental conditions (e.g., 1-10 mg/L). The volume of acetonitrile should be less than 1% of the total volume to minimize co-solvent effects.
-
Prepare a control sample with sterilized purified water without buffer.
-
-
Incubation:
-
Tightly cap the vials and place them in a dark incubator at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
Collect samples from each vial at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 30 days).
-
-
Analysis:
-
Directly analyze the aqueous samples using a validated stability-indicating HPLC-UV or LC-MS method to quantify the concentration of the parent this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics.
-
Calculate the degradation rate constant (k) from the slope of the regression line (slope = -k).
-
Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.
-
This protocol assesses the degradation of this compound when exposed to light, simulating solar irradiation.
Objective: To determine the photodegradation rate and quantum yield of this compound in an aqueous medium.
Materials:
-
This compound analytical standard
-
Solvent (e.g., acetonitrile or water)
-
Quartz or borosilicate glass tubes/reactors
-
A light source simulating sunlight (e.g., Xenon arc lamp with filters) or a UV lamp.
-
Magnetic stirrer
-
"Dark" controls wrapped in aluminum foil
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 1-10 mg/L) in quartz or borosilicate tubes.
-
-
Experimental Setup:
-
Place the tubes in a photoreactor equipped with the chosen light source. The temperature should be controlled.
-
Place an identical set of "dark" control tubes, wrapped completely in aluminum foil, alongside the irradiated samples to account for non-photolytic degradation.
-
-
Irradiation:
-
Expose the samples to continuous irradiation. If using a Xenon lamp, ensure the spectral output mimics natural sunlight (wavelengths > 290 nm).
-
-
Sampling:
-
Collect samples from both the irradiated and dark control tubes at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples immediately using HPLC-UV or LC-MS to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Correct the degradation in the irradiated samples by subtracting any degradation observed in the dark controls.
-
Determine the reaction kinetics, which often follow pseudo-first-order kinetics. Calculate the rate constant (k) and half-life (DT₅₀).
-
This protocol evaluates the degradation of this compound in soil, accounting for microbial activity.
Objective: To determine the rate of aerobic biodegradation of this compound in a specific soil type.
Materials:
-
Fresh topsoil (0-20 cm depth), sieved (<2 mm), and characterized (see table below).
-
This compound analytical standard
-
Solvent for spiking (e.g., acetone or water)
-
Incubation vessels (e.g., glass jars)
-
Incubator (dark, controlled temperature and humidity)
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)
-
LC-MS/MS or GC-MS for analysis
Procedure:
-
Soil Characterization and Preparation:
-
Characterize the soil for properties influencing degradation.
-
Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate for 7 days in the dark at the test temperature (e.g., 20-25°C) to stabilize microbial activity.
-
-
Spiking:
-
Prepare a spiking solution of this compound. Apply it to the soil surface as fine droplets and mix thoroughly to achieve a uniform, environmentally relevant concentration (e.g., 1 mg/kg).
-
Prepare sterilized control samples (e.g., by autoclaving or gamma irradiation) and spike them similarly to assess abiotic degradation in the soil matrix.
-
-
Incubation:
-
Place the soil samples (in triplicate) in the incubation vessels. Loosely cover them to allow for air exchange but prevent excessive moisture loss.
-
Incubate in the dark at a constant temperature (e.g., 20°C). Maintain soil moisture throughout the experiment.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), collect triplicate soil samples.
-
-
Extraction and Cleanup:
-
Extract this compound and its metabolites from the soil using an appropriate solvent mixture (e.g., acetonitrile:water).
-
Shake the mixture, centrifuge, and collect the supernatant. Repeat the extraction if necessary.
-
If the extract is not clean, perform a cleanup step using SPE.
-
-
Analysis:
-
Analyze the final extracts using LC-MS/MS or another sensitive, selective method.
-
-
Data Analysis:
-
Plot the concentration of this compound against time for both sterile and non-sterile soils.
-
Calculate the DT₅₀ values for both conditions using first-order kinetics. The difference in rates indicates the contribution of microbial degradation.
-
Data Presentation and Kinetic Modeling
Quantitative data should be organized for clarity and easy interpretation.
| Parameter | Example Value | Significance |
| pH | 6.5 | Affects microbial activity and chemical hydrolysis. |
| Organic Carbon (%) | 2.5% | Influences sorption and microbial activity. |
| Texture (% Sand/Silt/Clay) | 40/40/20 | Affects water holding capacity, aeration, and sorption. |
| Cation Exchange Capacity | 15 meq/100g | Relates to the soil's ability to retain compounds. |
| Microbial Biomass | 300 mg C/kg soil | Indicates the potential for biodegradation. |
| Max. Water Holding Capacity | 35% (w/w) | Used to set moisture levels for incubation. |
| Kinetic Model | Rate Equation | Integrated Rate Law | Half-Life (DT₅₀) |
| Zero-Order | d[C]/dt = -k | [C]t = [C]₀ - kt | [C]₀ / 2k |
| First-Order | d[C]/dt = -k[C] | ln[C]t = ln[C]₀ - kt | 0.693 / k |
| Second-Order | d[C]/dt = -k[C]² | 1/[C]t = 1/[C]₀ + kt | 1 / (k[C]₀) |
Where [C]t is the concentration at time t, [C]₀ is the initial concentration, and k is the rate constant. First-order kinetics are most commonly used for pesticide degradation in environmental matrices.
This compound Degradation Pathway
The degradation of this compound involves several key transformations. Understanding this pathway is crucial for identifying relevant metabolites to monitor during experiments.
Caption: Simplified degradation pathway of this compound.
References
Application Notes & Protocols for the Analysis of Metobromuron and its Metabolites in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metobromuron is a phenylurea herbicide used for the selective control of broadleaf weeds and grasses in various crops. Understanding its metabolic fate in plants is crucial for assessing crop safety, environmental impact, and human health risks associated with pesticide residues in food. This document provides detailed protocols for the extraction, cleanup, and analysis of this compound and its primary metabolites in plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary metabolites of this compound in plants include:
-
Desmethyl-metobromuron: Formed by N-demethylation.
-
Desmethoxy-metobromuron: Formed by N-demethoxylation.
-
4-Bromophenylurea: A key degradation product.
-
Glucoside conjugates: Formed by the conjugation of metabolites to glucose.
Metabolic Pathway of this compound in Plants
This compound undergoes a multi-phase detoxification process in plants, primarily involving oxidation and conjugation reactions. The initial steps are mediated by cytochrome P450 monooxygenases, followed by conjugation to glucose, which is catalyzed by UDP-glucosyltransferases. These modifications increase the water solubility of the compounds, facilitating their sequestration into vacuoles.
Metabolic pathway of this compound in plants.
Experimental Protocols
Sample Preparation: QuEChERS Method
This protocol is a modification of the original QuEChERS method, optimized for the extraction of this compound and its metabolites from various plant matrices.
3.1.1. Materials and Reagents
-
Homogenizer (e.g., high-speed blender)
-
Centrifuge capable of 4000 rpm
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl) or Sodium acetate (NaOAc)
-
Dispersive solid-phase extraction (d-SPE) tubes containing:
-
For general produce (e.g., potato): 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)
-
For pigmented produce (e.g., lettuce): 150 mg MgSO₄, 50 mg PSA, and 50 mg Graphitized Carbon Black (GCB) or C18.[1]
-
-
Vortex mixer
3.1.2. Extraction Procedure
-
Homogenize a representative sample of the plant tissue (e.g., potato tuber, lettuce leaves) to a uniform consistency.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or 1.5 g of NaOAc).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3.1.3. Dispersive SPE Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. For some systems, a dilution with water or mobile phase may be necessary to improve peak shape.
QuEChERS experimental workflow.
LC-MS/MS Analysis
3.2.1. Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
3.2.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 2.0 50 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the MRM transitions and typical performance data for the analysis of this compound and its metabolites.
Table 1: MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 259.0 | 170.2 | 148.2 | 20 |
| Desmethyl-metobromuron | 245.0 | 170.2 | 148.2 | 22 |
| Desmethoxy-metobromuron | 229.0 | 148.2 | 93.1 | 25 |
| 4-Bromophenylurea | 215.2 | 93.1 | 171.9 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Method Performance Data in Potato and Lettuce Matrices
| Compound | Matrix | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| This compound | Potato | 0.005 | 95 ± 5 | < 10 |
| Lettuce | 0.005 | 92 ± 7 | < 12 | |
| Desmethyl-metobromuron | Potato | 0.005 | 93 ± 6 | < 11 |
| Lettuce | 0.005 | 90 ± 8 | < 13 | |
| Desmethoxy-metobromuron | Potato | 0.005 | 91 ± 7 | < 12 |
| Lettuce | 0.005 | 88 ± 9 | < 15 | |
| 4-Bromophenylurea | Potato | 0.005 | 98 ± 4 | < 8 |
| Lettuce | 0.005 | 96 ± 5 | < 10 |
LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data are representative and may vary depending on the instrument and specific matrix.
Data Analysis and Interpretation
-
Quantification: Generate calibration curves using matrix-matched standards to compensate for matrix effects.
-
Confirmation: The presence of a compound is confirmed by the co-elution of the quantifier and qualifier ions at the expected retention time and with an ion ratio that is within a specified tolerance (e.g., ±30%) of the ratio observed for a standard.
Conclusion
The described QuEChERS-LC-MS/MS method provides a robust and sensitive approach for the simultaneous determination of this compound and its major metabolites in various plant tissues. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers in the fields of pesticide residue analysis, food safety, and environmental monitoring.
References
Solid-Phase Extraction Methods for Metobromuron in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of the herbicide Metobromuron from environmental matrices, specifically water and soil. The methodologies outlined are based on established analytical practices for phenylurea herbicides, offering robust and reproducible approaches for sample clean-up and concentration prior to chromatographic analysis.
Application Note: this compound Analysis in Environmental Samples
This compound, a phenylurea herbicide, is utilized for selective weed control in a variety of crops. Its potential for environmental contamination through runoff and leaching necessitates sensitive and reliable analytical methods for its detection in water and soil samples. Solid-phase extraction is a widely adopted technique for the selective isolation and pre-concentration of this compound from complex environmental matrices, enabling lower detection limits and improved analytical performance.
This guide details two primary extraction methodologies: a classical SPE approach using C18 cartridges for aqueous samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples. The choice of C18 as a sorbent for water analysis is based on its high hydrophobicity, which allows for the effective retention of nonpolar compounds like this compound from polar matrices[1]. For soil, the QuEChERS method offers a streamlined and high-throughput alternative to traditional extraction techniques, demonstrating good recoveries for a wide range of pesticides[1][2][3].
Subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS) for enhanced selectivity and sensitivity[4].
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound and other closely related phenylurea herbicides using solid-phase extraction and similar techniques. This data is compiled from various studies to provide a comparative overview of method performance.
| Analyte(s) | Matrix | Extraction Method | Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Phenylurea Herbicides (including this compound) | Water | SPE | C18 | HPLC-DAD | 74 - 104 | 4 - 40 ng/L | - | |
| Phenylurea Herbicides | Water | SPE | C18 | HPLC-UV | 87.8 - 103.7 | - | - | |
| Multiclass Pesticides | Drinking Water | SPE | Oasis HLB | UHPLC-MS/MS | 63 - 116 | 0.1 - 1.5 pg/mL | - | |
| 216 Pesticides | Soil | QuEChERS | - | GC/MS/MS & GC/ECD/NPD | 65 - 116 | - | 0.005 - 0.01 mg/kg (MS/MS) | |
| Multiclass Pesticides | Agricultural Water | QuEChERS | ENVI-Carb + PSA | LC-MS/MS | >93.9 | 0.02 - 3.0 µg/L | 0.1 - 9.9 µg/L |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol is designed for the extraction and pre-concentration of this compound from water samples using C18 SPE cartridges, followed by HPLC-DAD analysis.
Materials:
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Glass fiber filters (e.g., 0.45 µm)
-
Conical centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.
-
Acidify the water sample to a pH of approximately 3.0 with formic acid or phosphoric acid to enhance the retention of this compound on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge to activate the sorbent.
-
Pass 5 mL of HPLC grade water through each cartridge to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound from the cartridge by passing 5-10 mL of a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol, through the cartridge at a slow flow rate (1-2 mL/min).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Protocol 2: QuEChERS Extraction of this compound from Soil Samples
This protocol outlines the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from soil samples, suitable for subsequent GC-MS or LC-MS analysis.
Materials:
-
Homogenizer or high-speed blender
-
50 mL polypropylene centrifuge tubes with screw caps
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (optional, for cleanup of fatty matrices)
-
Centrifuge capable of at least 3000 rcf
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove stones and large debris.
-
For dry soil, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of water (e.g., 8 mL) to rehydrate the sample, as water is crucial for the partitioning of pesticides into the extraction solvent. Vortex and allow to stand for 30 minutes. For moist soil, the amount of water added can be adjusted.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube tightly and shake vigorously for 1 minute (manually or using a mechanical shaker). This step extracts the pesticides from the soil matrix into the acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride). The magnesium sulfate aids in the removal of water from the acetonitrile, while the sodium chloride helps to induce phase separation.
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into three layers: a top layer of acetonitrile containing the extracted pesticides, a middle layer of soil, and a bottom aqueous layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents. For typical soil samples, a mixture of 150 mg of anhydrous magnesium sulfate and 50 mg of PSA is used. PSA effectively removes organic acids, sugars, and some fatty acids. For soils with high organic matter or fat content, 50 mg of C18 sorbent can be added to the d-SPE tube.
-
Vortex the microcentrifuge tube for 30 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for analysis by GC-MS or LC-MS.
-
Visualizations
Caption: SPE Workflow for this compound in Water Samples.
Caption: QuEChERS Workflow for this compound in Soil Samples.
References
Application Notes and Protocols for Electrochemical Monitoring of Metobromuron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of an electrochemical sensor for the quantitative determination of the herbicide Metobromuron. The described method is based on square-wave voltammetry using a nanomaterial-modified graphite electrode, offering a sensitive and efficient analytical tool for environmental monitoring and food safety applications.
Introduction
This compound is a phenylurea herbicide used for selective weed control in various crops. Its potential persistence in soil and water necessitates sensitive and reliable monitoring methods to ensure environmental and food safety. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable analysis.[1] This document outlines a validated method for the electrochemical detection of this compound.
The principle of this method is based on the direct electrochemical oxidation of this compound at the surface of a modified electrode. The resulting oxidation peak current, measured by square-wave voltammetry (SWV), is directly proportional to the concentration of this compound in the sample. The use of nanomaterials, such as graphene nanoplatelets, on the electrode surface significantly enhances the analytical signal, leading to improved sensitivity and a lower limit of detection.[2]
Signaling Pathway and Experimental Workflow
The electrochemical detection of this compound involves a direct oxidation reaction at the electrode surface. While not a biological signaling pathway, the logical flow of the detection mechanism can be visualized.
Caption: Logical flow of the electrochemical detection of this compound.
The overall experimental workflow for the development and application of the this compound electrochemical sensor is outlined below.
Caption: Experimental workflow for this compound electrochemical sensor development.
Quantitative Data Summary
The performance of the electrochemical sensor for this compound detection was evaluated using different electrode modifications. The key analytical parameters are summarized in the table below.[2]
| Electrode Modification | Linear Range (μmol L⁻¹) | Limit of Detection (LOD) (μmol L⁻¹) | Limit of Quantification (LOQ) (μmol L⁻¹) | Sensitivity (μA/μmol L⁻¹) |
| Bare Ultra Trace Graphite Electrode (UTGE) | 0.5 - 10.0 | 0.13 | 0.43 | 0.12 |
| UTGE with Multi-Walled Carbon Nanotubes (MWCNTs) | 0.5 - 12.5 | 0.11 | 0.37 | 0.13 |
| UTGE with Graphene Nanoplatelets (GNPs) | 0.2 - 15.0 | 0.048 | 0.16 | 0.15 |
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Graphene nanoplatelets (GNPs)
-
Multi-walled carbon nanotubes (MWCNTs)
-
N,N-dimethylformamide (DMF)
-
Britton-Robinson (B-R) buffer components (boric acid, phosphoric acid, acetic acid)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Ultra Trace Graphite Electrodes (UTGEs)
Electrode Modification Protocol
-
Preparation of Nanomaterial Dispersions:
-
Prepare a 1.0 mg/mL dispersion of GNPs in DMF.
-
Prepare a 1.0 mg/mL dispersion of MWCNTs in DMF.
-
Sonciate the dispersions for 60 minutes to ensure homogeneity.
-
-
Electrode Surface Modification (Drop-Casting):
-
Pipette 5 µL of the desired nanomaterial dispersion (GNPs or MWCNTs) onto the active surface of the UTGE.
-
Allow the solvent to evaporate completely at room temperature (approximately 30 minutes).
-
The modified electrode is now ready for use.
-
Electrochemical Measurement Protocol
-
Preparation of the Electrochemical Cell:
-
Use a standard three-electrode system consisting of the modified UTGE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[3]
-
The supporting electrolyte is a Britton-Robinson (B-R) buffer at pH 2.0.
-
-
Square-Wave Voltammetry (SWV) Parameters:
-
Frequency: 25 Hz
-
Amplitude: 50 mV
-
Step potential: 5 mV
-
Accumulation potential: Not specified, can be optimized (e.g., 0 V)
-
Accumulation time: Not specified, can be optimized (e.g., 60 s)
-
Potential range: Scan from approximately +0.8 V to +1.4 V (vs. Ag/AgCl) to record the oxidation peak of this compound.
-
-
Measurement Procedure:
-
Add a known volume of the B-R buffer (pH 2.0) to the electrochemical cell.
-
Immerse the electrodes in the solution.
-
Record a blank SWV scan.
-
Add a specific concentration of this compound standard solution or the prepared sample to the cell.
-
Stir the solution for a defined accumulation time (if applicable).
-
Stop stirring and allow the solution to become quiescent.
-
Perform the SWV scan and record the voltammogram.
-
The oxidation peak current of this compound will appear at approximately +1.2 V (vs. Ag/AgCl).
-
Sample Preparation Protocol (Soil Samples)
-
Extraction:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).
-
Shake vigorously for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Analysis:
-
Collect the supernatant.
-
Dilute an aliquot of the supernatant with the B-R buffer (pH 2.0) to a suitable concentration within the linear range of the sensor.
-
Analyze the diluted sample using the electrochemical measurement protocol described above.
-
For quantification, the standard addition method is recommended to compensate for matrix effects.[3]
-
Validation and Quality Control
-
Calibration: A calibration curve should be constructed by plotting the peak current against the concentration of this compound standards. The linearity of the calibration curve should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be calculated based on the standard deviation of the blank signal.
-
Selectivity: The selectivity of the sensor should be assessed by analyzing the response to potential interfering species that may be present in the samples (e.g., other pesticides, metal ions).
-
Recovery: For real sample analysis, recovery studies should be performed by spiking the samples with known concentrations of this compound to evaluate the accuracy of the method.
Conclusion
The described electrochemical sensor based on a graphene nanoplatelet-modified ultra-trace graphite electrode provides a sensitive, rapid, and cost-effective method for the determination of this compound. The detailed protocols and application notes herein serve as a valuable resource for researchers and professionals in the fields of environmental monitoring, food safety, and analytical chemistry. The versatility of electrochemical methods and the potential for miniaturization and integration into portable devices further highlight their applicability for on-site analysis.
References
Application Notes and Protocols for Studying Metobromuron Cytotoxicity in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cytotoxic effects of Metobromuron using common cell culture techniques. The focus is on assessing cell viability, membrane integrity, oxidative stress, and apoptosis.
Introduction to this compound and its Cytotoxicity
This compound is a phenylurea herbicide primarily used for pre-emergence weed control. Its main mechanism of action in plants is the inhibition of photosynthetic electron transport at photosystem II.[1] While generally considered to have low mammalian toxicity, studies on related herbicides and their metabolites suggest potential cytotoxic effects in mammalian cells, which may involve the induction of oxidative stress and apoptosis.[2][3][4] Understanding the cytotoxic profile of this compound is crucial for a comprehensive risk assessment and for researchers in toxicology and drug development studying the effects of environmental chemicals on cellular health.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the cytotoxicity of this compound in a selected cell line.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Data Presentation
Quantitative data from cytotoxicity experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: IC50 Value of this compound in a Human Cell Line
| Cell Line | Exposure Time (h) | IC50 (µM) | Assay | Reference |
| Caco-2 | 48 | 100 | MTT Assay | (Alueide, 2016) |
Table 2: Template for Cell Viability Data (e.g., MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 3: Template for Membrane Integrity Data (e.g., LDH Assay)
| This compound Conc. (µM) | Mean LDH Activity (U/L) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | |||
| Low Control (Untreated) | 0 | ||
| High Control (Lysis Buffer) | 100 | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells. This assay is a robust method to determine the IC50 value of a compound.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% and should be included in the vehicle control wells.
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Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control (medium only) wells.
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Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot a dose-response curve and determine the IC50 value.
Membrane Integrity Assessment: LDH Assay
Application Note: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. It is a reliable method to quantify cell lysis.
Protocol:
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Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
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Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
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LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
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Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
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Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Use the low control (untreated cells) and high control (cells treated with lysis buffer) to calculate the percentage of cytotoxicity for each this compound concentration.
Oxidative Stress Assessment: Intracellular ROS Detection
Application Note: This assay measures the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, preferably in a black-walled 96-well plate to minimize background fluorescence.
-
Probe Loading: After the treatment period, remove the medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
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Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
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Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity relative to the vehicle control.
Apoptosis Assessment
4.4.1. Annexin V-FITC and Propidium Iodide (PI) Staining
Application Note: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.
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Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
4.4.2. Caspase Activity Assay
Application Note: Caspases are a family of proteases that play a crucial role in apoptosis. This assay uses a fluorogenic substrate that is cleaved by active caspases (e.g., caspase-3/7) to release a fluorescent molecule.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a black-walled 96-well plate.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Hypothesized Signaling Pathway of this compound Cytotoxicity
The following diagram illustrates a hypothesized signaling pathway for this compound-induced cytotoxicity in mammalian cells, based on the known effects of other phenylurea herbicides and general principles of toxicology. This pathway proposes that this compound induces oxidative stress, leading to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway.
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
References
- 1. This compound (Ref: C 3216) [sitem.herts.ac.uk]
- 2. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Metobromuron peak tailing in reverse-phase HPLC
Welcome to the technical support center for troubleshooting peak tailing of Metobromuron in reverse-phase High-Performance Liquid Chromatography (HPLC). This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals identify and resolve common issues leading to asymmetrical peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] This distortion can compromise the accuracy and reproducibility of quantification.[2] It is typically identified by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates significant tailing.[3][4]
Q2: Why is my this compound peak tailing in reverse-phase HPLC?
A2: Peak tailing for this compound, a substituted urea herbicide, can arise from several factors. The most common cause is secondary interactions between the analyte and the stationary phase.[4] this compound has a predicted pKa of approximately 12.8, making it a weak base. At intermediate pH values, residual silanol groups on the silica-based stationary phase can be ionized and interact with the slightly basic this compound, leading to tailing. Other potential causes include column degradation, mobile phase issues, sample-related problems, and instrumental effects.
Q3: Can the mobile phase composition affect the peak shape of this compound?
A3: Absolutely. The mobile phase composition, particularly its pH and buffer strength, is a critical factor in controlling peak shape. For a weakly basic compound like this compound, operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and reducing tailing. Insufficient buffer capacity can also lead to pH shifts within the column, contributing to peak asymmetry.
Q4: How does the choice of HPLC column influence this compound peak tailing?
A4: The column chemistry plays a significant role. Using a modern, high-purity silica column that is well end-capped can significantly reduce the number of accessible silanol groups, thereby minimizing tailing. For particularly problematic separations, consider using a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the analyte from residual silanols.
Q5: Could my sample preparation be the cause of the peak tailing?
A5: Yes, sample-related issues are a frequent cause of peak tailing. Injecting too much sample (mass overload) can saturate the stationary phase and lead to broadened, tailing peaks. Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Guide
This troubleshooting guide is designed to help you systematically identify and resolve the cause of this compound peak tailing.
Step 1: Initial Assessment
Before making any changes to your method, it's important to confirm the problem and gather baseline data.
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Calculate the Tailing Factor: Determine the tailing factor (Tf) or asymmetry factor (As) of your this compound peak. A value > 1.2 is a clear indicator of a problem.
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Review Historical Data: Compare the current chromatogram with previous successful runs. Note any changes in peak shape, retention time, or backpressure.
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Check System Suitability: Ensure that your HPLC system meets the required performance criteria.
Step 2: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound peak tailing.
References
Technical Support Center: Optimizing Metobromuron Extraction from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Metobromuron from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: What makes extracting this compound from clay soils particularly challenging?
Clay soils present a significant challenge for pesticide extraction due to their unique physicochemical properties. The high surface area and negative charge of clay particles lead to strong adsorption of pesticide molecules like this compound through mechanisms such as ion exchange and hydrogen bonding. This strong binding makes it difficult to achieve complete desorption of the analyte into the extraction solvent, often resulting in low recovery rates. Furthermore, clay soils are rich in organic matter and other co-extractives that can interfere with the analytical measurement, a phenomenon known as the matrix effect.
Q2: Which extraction method is recommended for this compound in clay soils?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for multi-residue pesticide analysis in soil and is a recommended starting point for this compound extraction from clay soils. However, due to the complexities of clay matrices, a modified QuEChERS protocol is often necessary to enhance extraction efficiency and minimize matrix interference. For particularly challenging clay soils, more exhaustive extraction techniques like Ultrasonic-Assisted Extraction (UAE) may be required, often in conjunction with the QuEChERS procedure.
Q3: How can I minimize the matrix effect when analyzing this compound in clay soil extracts?
The matrix effect, which can manifest as signal suppression or enhancement in the analytical instrument, is a common issue with clay soil extracts. Several strategies can be employed to mitigate this:
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Enhanced Cleanup: A robust cleanup step using dispersive solid-phase extraction (d-SPE) is crucial. A combination of sorbents is often necessary.
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PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and some sugars.
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C18 (Octadecylsilane): Removes non-polar interferences like lipids.
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GCB (Graphitized Carbon Black): Effectively removes pigments and sterols. However, it should be used with caution as it can adsorb planar molecules like this compound. The amount should be optimized.
-
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Matrix-Matched Calibration: Preparing calibration standards in a blank clay soil extract that has undergone the same extraction and cleanup procedure as the samples is highly recommended. This helps to compensate for any signal alteration caused by the matrix.
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Isotope Dilution: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for both matrix effects and variations in extraction recovery.
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Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-extractives, thereby lessening the matrix effect. However, this may compromise the method's limit of detection.
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions |
| Low Recovery of this compound | 1. Strong Adsorption to Clay: Incomplete desorption of this compound from active sites on clay particles. 2. Inadequate Solvent Polarity: The extraction solvent is not effective at disrupting the analyte-matrix interactions. 3. Insufficient Sample Hydration: Dry clay can strongly bind pesticides, making extraction difficult. 4. Inadequate Extraction Time/Agitation: Insufficient time or energy for the solvent to penetrate the soil matrix and desorb the analyte. | 1. Optimize Sample Hydration: Pre-wetting the clay soil sample with water before adding the extraction solvent can significantly improve recovery. 2. Modify Extraction Solvent: Use a more polar solvent or a solvent mixture. Acetonitrile is common in QuEChERS, but mixtures like acetone/hexane may also be effective. The addition of a small amount of a modifying agent like formic acid can sometimes improve recovery. 3. Increase Extraction Energy: Employ ultrasonic-assisted extraction (UAE) for a short period (e.g., 5-15 minutes) after adding the solvent to provide additional energy for desorption. 4. Increase Shaking Time: Extend the manual or mechanical shaking time during the extraction step to ensure thorough mixing. |
| High Matrix Effect (Signal Suppression/Enhancement) | 1. Co-extraction of Interfering Substances: Humic acids, fulvic acids, and other organic matter are co-extracted with this compound. 2. Insufficient Cleanup: The d-SPE cleanup step is not adequately removing matrix components. | 1. Optimize d-SPE Cleanup: Experiment with different combinations and amounts of d-SPE sorbents (PSA, C18, GCB). For highly pigmented extracts, a small, optimized amount of GCB can be beneficial. 2. Use Matrix-Matched Standards: Prepare calibration curves in blank matrix extract to compensate for signal changes. 3. Dilute the Extract: If sensitivity allows, dilute the final extract to reduce the concentration of interfering compounds. |
| Poor Reproducibility (High RSD between Replicates) | 1. Inhomogeneous Soil Sample: The subsample taken for extraction is not representative of the bulk sample. 2. Inconsistent Water Content: Variations in the moisture level of the soil samples can lead to inconsistent extraction efficiency. 3. Inconsistent Extraction Conditions: Variations in shaking time, speed, or temperature between samples. | 1. Ensure Sample Homogeneity: Thoroughly mix and homogenize the entire soil sample before taking a subsample for extraction. Grinding the air-dried soil to a fine, uniform powder is recommended. 2. Standardize Water Content: Either air-dry all soil samples to a consistent moisture level or determine the moisture content of each sample and report results on a dry weight basis. 3. Maintain Consistent Parameters: Ensure that all experimental parameters (e.g., solvent volumes, shaking times, centrifugation speeds) are kept constant for all samples and standards. |
Experimental Protocols
Modified QuEChERS Method for this compound in Clay Soil
This protocol is a starting point and may require further optimization based on the specific characteristics of the clay soil being analyzed.
Methodology:
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Sample Preparation:
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Homogenize the clay soil sample by grinding and sieving (e.g., through a 2 mm mesh).
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Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
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If the soil is dry, add 10 mL of deionized water, vortex for 30 seconds, and allow it to hydrate for 30 minutes.
-
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Extraction:
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Add 10 mL of acetonitrile to the centrifuge tube.
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Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
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Immediately cap the tube and shake it vigorously for 1 minute.
-
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Optional Ultrasonic-Assisted Extraction:
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For soils with very high clay content, place the centrifuge tube in an ultrasonic bath for 5-10 minutes to enhance the desorption of this compound.
-
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Centrifugation:
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Centrifuge the tube at a speed of ≥3000 relative centrifugal force (rcf) for 5 minutes.
-
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube. The d-SPE tube should contain a mixture of sorbents, for example:
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150 mg anhydrous MgSO₄ (to remove residual water)
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50 mg PSA (Primary Secondary Amine)
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50 mg C18
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Optional: 7.5 mg GCB (Graphitized Carbon Black) - the amount may need optimization.
-
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation:
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Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.
-
-
Analysis:
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The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Data Presentation
The following tables provide representative data on the recovery of a hypothetical pesticide with properties similar to this compound from different soil types and the effect of different cleanup sorbents.
Table 1: Influence of Soil Type on Pesticide Recovery using a Standard QuEChERS Method
| Soil Type | Clay Content (%) | Organic Matter (%) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sandy Loam | 15 | 1.5 | 95.2 | 4.8 |
| Silt Loam | 25 | 2.8 | 88.7 | 7.2 |
| Clay | 55 | 4.2 | 65.3 | 15.4 |
Table 2: Effect of d-SPE Cleanup Sorbents on this compound Recovery and Matrix Effect in Clay Soil Extract
| d-SPE Sorbent Combination | Average Recovery (%) | Matrix Effect (%)* |
| PSA + C18 | 75.8 | -28.5 (Suppression) |
| PSA + C18 + 5 mg GCB | 72.1 | -15.2 (Suppression) |
| PSA + C18 + 10 mg GCB | 64.5 | -9.8 (Suppression) |
*Matrix Effect (%) = ((Slope of matrix-matched standard curve / Slope of solvent-based standard curve) - 1) * 100
Logical Troubleshooting Workflow
overcoming matrix effects in Metobromuron LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of Metobromuron.
Troubleshooting Guides
My this compound signal is low and inconsistent in complex matrices like soil or food samples. What is the likely cause and how can I fix it?
This is a classic sign of ion suppression , a major type of matrix effect in LC-MS/MS.[1] Co-eluting endogenous components from your sample matrix (e.g., salts, lipids, pigments) can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced and variable signal.[1]
Here’s a step-by-step guide to troubleshoot and mitigate this issue:
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Confirm Ion Suppression: A post-column infusion experiment is a standard way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound standard into the LC eluent post-column and injecting a blank matrix extract. Dips in the baseline signal indicate retention times where matrix components are causing suppression.
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used technique for pesticide analysis in food and agricultural samples.[3] For phenylurea herbicides like this compound, a dSPE (dispersive Solid-Phase Extraction) cleanup step with Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) sorbents can be effective at removing sugars, fatty acids, and pigments.[4]
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Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. For this compound in aqueous samples, a C18 cartridge can be used to retain the analyte while salts and other polar interferences are washed away. For more complex matrices, polymeric sorbents like Oasis HLB may offer better cleanup by retaining the analyte while allowing a broader range of interferences to be washed away.
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Chromatographic Separation: If sample cleanup is insufficient, adjusting your LC method can help separate this compound from the co-eluting interferences.
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Modify the Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
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Change the Stationary Phase: If you are using a standard C18 column, switching to a column with a different selectivity (e.g., a phenyl-hexyl phase) might separate the analyte from the matrix components.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal way to compensate for matrix effects. Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the IS signal, you can achieve accurate quantification even with variable suppression between samples.
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Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for consistent matrix effects.
My recovery of this compound is low, even after implementing a QuEChERS protocol. What could be the problem?
Low recovery in a QuEChERS workflow can stem from several factors:
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Analyte Loss during dSPE Cleanup: Some dSPE sorbents can adsorb the analyte of interest. While PSA is generally suitable for removing organic acids, and GCB for pigments, they can sometimes retain planar molecules. If you suspect analyte loss during cleanup, try reducing the amount of sorbent or testing different sorbent combinations. For phenylurea herbicides, a combination of PSA and C18 can be effective.
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Inefficient Extraction: Ensure that the initial extraction with acetonitrile is vigorous enough. Mechanical shaking is often more effective than manual shaking. For dry samples like soil, a pre-hydration step with water is crucial for efficient extraction.
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pH of the Extraction Solvent: The pH can influence the extraction efficiency of some pesticides. For phenylurea herbicides, adding a small amount of acid, like 1% formic acid in acetonitrile, can improve recovery.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantitative analysis.
Q2: How do I choose between QuEChERS and SPE for my this compound analysis?
A2: The choice depends on your sample matrix and throughput needs.
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QuEChERS is a high-throughput technique ideal for a large number of samples and is well-suited for solid matrices like fruits, vegetables, and soil. It is a generic method that works well for a broad range of pesticides.
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SPE is generally more selective and can provide a cleaner extract, which is beneficial for very complex matrices or when very low detection limits are required. It is often used for liquid samples like water but can also be applied to extracts from solid samples.
Q3: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound necessary?
A3: While not strictly necessary in all cases, using a SIL-IS is highly recommended for achieving the most accurate and precise results, especially when dealing with complex and variable matrices. A SIL-IS is the most effective way to correct for both sample-to-sample variations in matrix effects and inconsistencies in extraction recovery.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a simple approach to reduce the concentration of interfering matrix components. However, this will also dilute your analyte, so this strategy is only feasible if the concentration of this compound in your samples is high enough to remain well above the instrument's limit of quantification after dilution.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Soil
This protocol is adapted from standard QuEChERS procedures for pesticide analysis in soil.
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Sample Homogenization: Air-dry the soil sample and sieve to remove large particles.
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Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 8 mL of water and vortex for 30 seconds. Let the sample hydrate for 30 minutes.
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Extraction:
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Add 10 mL of acetonitrile to the tube.
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Add an appropriate internal standard (ideally, a stable isotope-labeled this compound).
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Immediately cap and shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
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Dispersive SPE (dSPE) Cleanup:
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Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
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Vortex for 30 seconds.
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Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
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Final Extract Preparation:
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Take an aliquot of the cleaned-up supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
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The sample is now ready for LC-MS/MS analysis.
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Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is a general procedure for the extraction of moderately nonpolar pesticides from water samples.
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Cartridge Conditioning:
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Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
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Pass 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.
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Sample Loading:
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Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
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Washing:
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Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Dry the cartridge under vacuum for 10-15 minutes.
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Elution:
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Elute the retained this compound from the cartridge with 2 x 3 mL aliquots of acetonitrile into a collection tube.
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
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Data Presentation
Table 1: Representative Recovery and Matrix Effect Data for Phenylurea Herbicides using Different Cleanup Strategies.
The following table summarizes typical recovery and matrix effect (ME) data for phenylurea herbicides in a vegetable matrix, illustrating the impact of different dSPE cleanup sorbents. A negative ME value indicates ion suppression.
| Phenylurea Herbicide | dSPE Cleanup Sorbent | Average Recovery (%) | Matrix Effect (%) |
| Chlorbromuron | PSA + C18 | 95 | -15 |
| Chlorbromuron | PSA + GCB | 92 | -25 |
| Isoproturon | PSA + C18 | 98 | -12 |
| Isoproturon | PSA + GCB | 94 | -20 |
Data is representative and compiled for illustrative purposes based on typical performance for this class of compounds. Stronger ion suppression is often observed with GCB for some analytes, though it can be more effective at pigment removal.
Visualizations
References
addressing poor reproducibility in Metobromuron analytical standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the reproducibility of Metobromuron analytical standards. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct accurate and reliable experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and systematic solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| MBN-T01 | Why am I observing poor peak shape (tailing or fronting) for my this compound standard? | 1. Secondary Silanol Interactions: Residual silanol groups on the HPLC column packing can interact with the urea functional group of this compound, leading to peak tailing. 2. Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of this compound and lead to poor peak shape. 3. Column Overload: Injecting too concentrated a sample can saturate the column, causing peak fronting. 4. Contamination: A contaminated guard or analytical column can lead to distorted peak shapes. | 1. Column Selection: Use a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions. A C18 column is a common choice. 2. pH Adjustment: Ensure the mobile phase pH is controlled, typically within a range of 2-8 for silica-based columns. For this compound, a slightly acidic mobile phase (pH 3-5) is often effective. 3. Optimize Injection Volume/Concentration: Reduce the injection volume or dilute the sample. 4. Column Maintenance: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, replace the guard column or, if necessary, the analytical column. |
| MBN-T02 | My this compound standard is precipitating in the mobile phase or sample vial. What should I do? | 1. Low Solubility: this compound has limited solubility in highly aqueous mobile phases. 2. Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause precipitation upon injection. 3. Temperature Effects: Lower temperatures can decrease the solubility of this compound. | 1. Adjust Mobile Phase Composition: Increase the proportion of organic solvent (acetonitrile or methanol) in your mobile phase. 2. Sample Solvent: Dissolve the this compound standard in a solvent that is similar in composition to the initial mobile phase conditions. If using a gradient, dissolve the standard in the starting mobile phase. 3. Temperature Control: Use a column oven and ensure the mobile phase and samples are equilibrated to the column temperature to prevent precipitation. |
| MBN-T03 | I am seeing extraneous peaks or a noisy baseline in my chromatogram. What could be the cause? | 1. Standard Degradation: this compound can degrade under strongly acidic, basic, or oxidative conditions.[1] 2. Contaminated Solvents or Reagents: Impurities in the mobile phase solvents or additives can introduce noise and extra peaks. 3. System Contamination: Contamination in the injector, tubing, or detector can leach out during the run. | 1. Proper Standard Handling: Prepare fresh standards and store them under recommended conditions (refrigerated and protected from light). Avoid exposure to strong acids or bases. 2. High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. Filter and degas the mobile phase before use. 3. System Cleaning: Flush the entire HPLC system with appropriate cleaning solvents. |
| MBN-T04 | My retention times for this compound are shifting between injections. Why is this happening? | 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient. 2. Mobile Phase Composition Fluctuation: Inconsistent mobile phase preparation or proportioning by the pump can lead to shifts in retention time. 3. Temperature Fluctuations: Changes in ambient or column temperature can affect retention times. 4. Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. | 1. Sufficient Equilibration: Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection. 2. Consistent Mobile Phase: Prepare mobile phases carefully and consistently. If using an online mixer, ensure it is functioning correctly. 3. Stable Temperature: Use a column oven to maintain a constant temperature. 4. Monitor Column Performance: Regularly check column performance with a standard to track its health. Replace the column when performance deteriorates significantly. |
| MBN-T05 | I'm observing a loss of this compound signal or poor recovery, especially in complex matrices. What are the likely reasons? | 1. Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, food) can suppress the ionization of this compound in the mass spectrometer source. 2. Adsorption: this compound may adsorb to active sites in the HPLC system, including tubing, frits, and the column itself. 3. Incomplete Extraction: The extraction procedure may not be efficient in recovering this compound from the sample matrix. | 1. Sample Preparation: Utilize a robust sample preparation technique like QuEChERS to remove interfering matrix components.[2] Matrix-matched calibration standards can also be used to compensate for signal suppression. 2. System Passivation: In some cases, flushing the system with a chelating agent or using biocompatible PEEK tubing can help reduce adsorption. 3. Optimize Extraction: Ensure the chosen extraction solvent and conditions are optimized for this compound in your specific matrix. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound analytical standards?
This compound standards should be stored in a cool, dark place, typically at 2-8 °C, to prevent degradation.[3] It is very stable in neutral, weakly acidic, and weakly alkaline media but is hydrolyzed by strong acids and bases. The formulated product is stable for at least 2 years at up to 50 °C.
2. What is the solubility of this compound in common HPLC solvents?
3. What type of HPLC column is best suited for this compound analysis?
A reversed-phase C18 column is a suitable choice for the analysis of this compound. To mitigate issues with peak tailing due to silanol interactions, it is recommended to use a modern, high-purity silica column with end-capping.
4. How can I confirm the identity of this compound in my samples?
The most definitive way to confirm the identity of this compound is by using a mass spectrometer (MS) detector. By comparing the mass spectrum and retention time of the peak in your sample to that of a certified reference standard, you can have high confidence in its identification.
5. What are the common degradation products of this compound?
Under forced degradation conditions, this compound can degrade into several products. The main degradation pathways involve N-demethylation and N-demethoxylation. Common metabolites found in environmental and biological samples include 3-(p-bromophenyl)-1-methylurea and 3-(p-bromophenyl)-1-methoxyurea.
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.10 g/mol |
| Melting Point | 95-96 °C |
| Water Solubility | 320 ppm (20 °C) |
| Log P (octanol-water) | 2.4 |
| Stability | Stable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzed by strong acids and bases. |
Experimental Protocols
Reference Analytical Method: QuEChERS Extraction and HPLC-MS/MS Analysis
This method is based on a validated procedure for the analysis of this compound in various food matrices.
1. Sample Preparation (QuEChERS)
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Extraction:
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Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take a 1 mL aliquot of the acetonitrile supernatant.
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Transfer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
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Vortex for 30 seconds.
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Centrifuge at ≥ 3000 x g for 5 minutes.
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Filter the supernatant through a 0.22 µm filter into an HPLC vial.
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2. HPLC-MS/MS Conditions
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HPLC System: A high-performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
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Gradient: A suitable gradient to separate this compound from matrix components (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for re-equilibration).
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Flow Rate: 0.3 mL/min
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Column Temperature: 40 °C
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Injection Volume: 5 µL
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Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
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MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Visualizations
References
- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
Technical Support Center: Solving Metobromuron Solubility Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when dissolving Metobromuron in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is considered to have low to moderate solubility in water.[1][2] Its reported solubility is approximately 320-330 mg/L at 20°C.[3][4]
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | |
| Molecular Weight | 259.13 g/mol | |
| Appearance | White to brown crystalline solid/powder | |
| Melting Point | 95-96°C | |
| logP (Octanol-Water Partition Coefficient) | 2.48 | |
| pKa | ~12.0 - 12.8 | |
| Water Solubility (20°C) | 329-333.8 mg/L |
Q3: How does pH affect the solubility of this compound?
This compound is a weak base. While specific data on its pH-dependent solubility is limited, in general, the solubility of weakly basic compounds can be influenced by the pH of the aqueous solution. It is very stable in neutral, weakly acidic, and weakly alkaline media but is hydrolyzed by strong acids and bases.
Q4: How does temperature influence the solubility of this compound?
Q5: In which organic solvents is this compound more soluble?
This compound exhibits higher solubility in several organic solvents compared to water. This information can be useful for preparing stock solutions.
| Solvent | Solubility (g/L at 20°C) | Source |
| Dichloromethane | >250 | |
| Acetone | >250 | |
| Methanol | >250 | |
| Ethyl acetate | >250 | |
| Toluene | 100 | |
| Chloroform | 62.5 | |
| Xylene | 50-57 | |
| n-Heptane | <10 |
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in aqueous solutions.
Issue 1: this compound powder is not dissolving or is forming clumps.
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Possible Cause: Insufficient agitation or low temperature.
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Troubleshooting Steps:
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Initial Wetting: Create a paste or slurry of the this compound powder with a small amount of the aqueous solvent before adding the full volume. This helps to prevent clumping.
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Mechanical Agitation: Use a magnetic stirrer or vortex to ensure vigorous and continuous mixing.
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Sonication: Employ an ultrasonic bath to break down aggregates and enhance dissolution.
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Gentle Heating: Warm the solution gently (e.g., in a 30-40°C water bath) while stirring. Avoid excessive heat to prevent potential degradation.
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Issue 2: A precipitate forms after the solution has been prepared.
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Possible Cause: The concentration exceeds the solubility limit at the storage temperature, or the pH of the solution has shifted.
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Troubleshooting Steps:
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Check Concentration: Ensure the prepared concentration does not exceed the known solubility of this compound in your specific solvent system and at your storage temperature.
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Temperature Control: If the solution was heated to dissolve the compound, a precipitate may form upon cooling. Store the solution at the temperature it was prepared at if experimentally feasible, or prepare a more dilute solution.
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pH Adjustment: Verify the pH of your final solution. If it has shifted to a range where this compound is less soluble, adjust it back to a more favorable pH, typically neutral to slightly acidic, using dilute acid or base.
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Co-solvents: Consider the use of a water-miscible organic co-solvent to increase the overall solubility.
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Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer
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Weigh the required amount of this compound powder.
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Transfer the powder to a suitable container.
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Add a small volume of the aqueous buffer to create a uniform paste.
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Gradually add the remaining buffer while stirring continuously with a magnetic stirrer.
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If dissolution is slow, gently warm the solution in a water bath (30-40°C) until all the solid has dissolved.
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Allow the solution to cool to room temperature before use.
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Visually inspect for any undissolved particles. If present, filter the solution through a 0.22 µm or 0.45 µm filter.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
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Weigh the desired amount of this compound.
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Dissolve the powder in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., acetone, methanol, or dichloromethane).
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Once fully dissolved, slowly add this organic stock solution to the aqueous buffer with vigorous stirring.
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Important: The final concentration of the organic solvent in the aqueous solution should be low enough to not interfere with the experiment and to keep this compound in solution. A final concentration of 1-5% is often a good starting point.
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Monitor for any signs of precipitation during and after the addition.
Visualizations
Caption: Workflow for dissolving this compound in aqueous solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Minimizing Metobromuron Degradation During Sample Storage and Preparation
For researchers, scientists, and drug development professionals working with Metobromuron, ensuring sample integrity is paramount for accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing this compound degradation during sample storage and preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems you might encounter during your experiments with this compound.
Sample Storage
Q1: What are the optimal storage conditions for aqueous samples containing this compound?
A1: this compound is very stable in neutral, weakly acidic, and weakly alkaline aqueous solutions.[1] However, it is susceptible to hydrolysis under strongly acidic or basic conditions. For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at or below -18°C. Studies have shown that this compound and its main metabolites are stable in various crop matrices for up to 36 months when stored at or below -18°C, although some metabolites may show degradation after 12 months in certain matrices.
Troubleshooting: Unexpectedly low this compound concentrations in stored aqueous samples.
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Issue: The pH of your sample may have shifted to a strongly acidic or basic range.
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Solution: Before storage, ensure the pH of your aqueous samples is buffered to a neutral or weakly acidic/alkaline range (pH 6-8).
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Issue: Samples were stored at room temperature for an extended period.
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Solution: Minimize the time aqueous samples are kept at room temperature. If immediate analysis is not possible, store them at 4°C for short-term and frozen for long-term storage.
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Issue: Samples were exposed to light.
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Solution: Store samples in amber vials or in the dark to prevent photodegradation. This compound in aqueous solution can undergo complex photochemical reactions.[2]
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Q2: How should I store my this compound stock and working standards?
A2: Stock solutions of this compound are typically prepared in organic solvents such as acetonitrile or methanol.[3][4] These solutions should be stored in a refrigerator (4°C) or freezer (-20°C) in tightly sealed amber glass vials to prevent solvent evaporation and photodegradation. Studies on other pesticides have shown that stock solutions in acetonitrile can be stable for over a year when stored at -20°C.[5]
Troubleshooting: Inconsistent results from standard solutions.
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Issue: Solvent evaporation from improperly sealed vials.
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Solution: Use high-quality vials with PTFE-lined caps and ensure they are tightly sealed. Parafilm can be used for extra security during long-term storage.
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Issue: Degradation due to repeated freeze-thaw cycles.
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Solution: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles of the entire stock.
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Issue: Contamination of the stock solution.
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Solution: Use high-purity solvents and sterile pipette tips when preparing and handling standard solutions.
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Sample Preparation
Q3: What is the recommended method for extracting this compound from soil samples?
A3: A common and effective method for extracting phenylurea herbicides like this compound from soil is accelerated solvent extraction (ASE) or pressurized liquid extraction (PLE), followed by a cleanup step if necessary. A mixture of methanol and water or acetonitrile is often used as the extraction solvent.
Troubleshooting: Low extraction recovery from soil samples.
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Issue: Inefficient extraction due to soil matrix effects.
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Solution: Ensure the soil sample is homogenous and finely ground. Increasing the extraction time or temperature (within the limits of this compound's thermal stability) may improve recovery. The choice of extraction solvent is also critical; a more polar solvent mixture might be necessary for soils with high organic matter.
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Issue: Adsorption of this compound to soil particles.
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Solution: The addition of a small amount of acid (e.g., formic acid) to the extraction solvent can help to desorb this compound from the soil matrix.
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Q4: How can I extract and clean up this compound from water samples?
A4: Solid-phase extraction (SPE) is the most common technique for extracting and concentrating phenylurea herbicides from water samples. C18 cartridges are widely used for this purpose.
Troubleshooting: Low recovery after Solid-Phase Extraction (SPE).
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Issue: Improper conditioning of the SPE cartridge.
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Solution: Ensure the SPE cartridge is properly conditioned with methanol followed by water before loading the sample. The sorbent bed should not be allowed to dry out during this process.
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Issue: Breakthrough of the analyte during sample loading.
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Solution: Do not exceed the recommended flow rate during sample loading. If you have a large sample volume, consider using a larger SPE cartridge or splitting the sample.
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Issue: Incomplete elution of this compound from the cartridge.
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Solution: Ensure the elution solvent is strong enough to desorb this compound completely. A mixture of acetonitrile and methanol is often effective. You may need to increase the volume of the elution solvent or perform a second elution.
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Q5: What are the best practices for extracting this compound from plant tissues?
A5: For plant tissues, a common approach involves homogenization of the sample followed by extraction with an organic solvent like acetonitrile or methanol. A cleanup step, such as dispersive solid-phase extraction (dSPE) often used in QuEChERS-based methods, may be necessary to remove interfering matrix components like pigments and lipids.
Troubleshooting: Co-eluting peaks and matrix effects in the final analysis of plant extracts.
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Issue: Insufficient cleanup of the sample extract.
-
Solution: Incorporate a dSPE cleanup step after the initial extraction. For pigmented samples, a sorbent like graphitized carbon black (GCB) can be effective, but be aware that it may also retain planar analytes like this compound. For fatty matrices, a C18 or PSA (primary secondary amine) sorbent can be used.
-
-
Issue: Matrix-induced signal suppression or enhancement in LC-MS/MS analysis.
-
Solution: Use matrix-matched standards for calibration to compensate for matrix effects. Alternatively, a dilute-and-shoot approach after a thorough cleanup might be feasible if the this compound concentration is high enough.
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Data on this compound Stability
The following tables summarize available quantitative data on the stability and degradation of this compound.
Table 1: Soil Degradation Half-Life (DT₅₀) of this compound
| Soil Type | Temperature (°C) | Moisture Level | DT₅₀ (days) | Reference |
| Sandy Clay Loam | Various | Various | 19 - 44 | |
| Not Specified | Field Conditions | Not Specified | 39 (mean) |
Note: Degradation in soil typically follows first-order kinetics.
Table 2: Stability of this compound and its Metabolites in Frozen Storage (-18°C)
| Matrix | Compound | Storage Duration | Stability | Reference |
| Carrot, Grape, Dry Bean | This compound, desmethyl-metobromuron, desmethoxy-metobromuron, 4-bromophenylurea | Up to 36 months | Stable | |
| Green Bean | This compound, desmethoxy-metobromuron | Up to 36 months | Stable | |
| Green Bean | 4-bromophenylurea, desmethyl-metobromuron | After 12 months | Significant degradation | |
| Potato Tuber, Lamb's Lettuce | This compound and 3 metabolites | At least 12 months | Stable |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Water Samples using SPE
This protocol is a general guideline and may require optimization for your specific sample matrix and analytical instrumentation.
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Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 100 mL, pH adjusted to neutral if necessary) through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
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-
Drying:
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Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound with 5 mL of acetonitrile or methanol into a collection tube.
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-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
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Protocol 2: Extraction of this compound from Soil Samples
This protocol is a general guideline and may require optimization based on soil type and analytical method.
-
Sample Preparation:
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Air-dry the soil sample and sieve it through a 2 mm mesh.
-
-
Extraction:
-
Weigh 10 g of the prepared soil into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile or a methanol/water mixture).
-
Vortex or shake vigorously for a specified time (e.g., 30 minutes).
-
-
Separation:
-
Centrifuge the sample to separate the soil from the solvent.
-
-
Filtration and Analysis:
-
Filter the supernatant through a 0.45 µm syringe filter into a vial for HPLC analysis.
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If necessary, perform a cleanup step on the extract before analysis.
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Visual Diagrams
Caption: Primary degradation pathways of this compound.
Caption: General workflow for this compound sample preparation.
References
optimizing injection volume for Metobromuron analysis to avoid column overload
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Metobromuron analysis and avoiding HPLC column overload.
Frequently Asked Questions (FAQs)
Q1: What is column overload in the context of this compound analysis?
A1: Column overload in HPLC analysis of this compound occurs when either too much sample mass (mass overload) or too large a sample volume (volume overload) is injected onto the column.[1][2] This saturation of the stationary phase leads to distorted peak shapes, such as fronting or tailing, and can cause shifts in retention times, ultimately compromising the accuracy and precision of your results.[1]
Q2: What are the typical signs of column overload?
A2: The primary indicators of column overload are:
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Peak Fronting: Often a sign of volume overload, where the peak has a leading edge that is less steep than the trailing edge.[3]
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Peak Tailing: Can be a symptom of mass overload, resulting in a "shark-fin" or triangular peak shape with a prolonged return to the baseline.[1]
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Reduced Retention Time: As the concentration of this compound increases with mass overload, the retention time may decrease.
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Broadened Peaks: Both types of overload can lead to wider peaks, which reduces resolution between closely eluting compounds.
Q3: What is a general guideline for the maximum injection volume to avoid volume overload?
A3: A common rule of thumb is to keep the injection volume between 1% and 5% of the total column volume. For optimal performance and to be well within the safe limits, injecting no more than 1-2% of the column's dead volume is often recommended. Exceeding 5% can lead to noticeable peak fronting.
Q4: How does the sample solvent affect column overload?
A4: The composition and strength of the solvent used to dissolve your this compound sample are critical. If the sample solvent is significantly stronger than the initial mobile phase, it can cause the analyte to travel down the column before properly partitioning with the stationary phase, leading to peak distortion. Ideally, the sample should be dissolved in a solvent that is weaker than or of equal strength to the mobile phase.
Q5: What is the solubility of this compound in common HPLC solvents?
A5: this compound has moderate solubility in water (320 ppm at 20°C) and is soluble in organic solvents like methanol and acetonitrile. Standard solutions are often prepared in acetonitrile. When preparing samples, using a solvent mixture with a lower organic content, closer to the initial mobile phase conditions, is advisable to prevent peak shape issues.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to injection volume and column overload in this compound analysis.
Problem: Distorted Peak Shape (Fronting or Tailing)
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for distorted HPLC peaks.
Step-by-Step Troubleshooting
-
Identify the Peak Distortion:
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Fronting: The peak rises sharply and has a sloping front. This often points to volume overload or a sample solvent that is too strong.
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Tailing ("Shark-fin"): The peak has a sharp front and a sloping tail. This is a classic sign of mass overload .
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-
Addressing Potential Volume Overload:
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Action: Reduce the injection volume by half while keeping the concentration constant.
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Observation: If the peak shape becomes more symmetrical, you are likely experiencing volume overload.
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Solution: Conduct an injection volume loading study (see Experimental Protocols) to determine the maximum injectable volume before peak shape is compromised. Also, consider preparing your sample in a solvent that is weaker or equivalent in strength to your initial mobile phase.
-
-
Addressing Potential Mass Overload:
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Action: Reduce the concentration of your sample by half and reinject using the original injection volume.
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Observation: If the peak shape improves significantly, mass overload is the probable cause.
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Solution: Perform a concentration loading study (see Experimental Protocols) to establish the upper limit of this compound mass that can be loaded onto your column under the current conditions.
-
-
Considering the Sample Solvent:
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Action: If reducing volume or concentration doesn't fully resolve the issue, prepare your sample in a diluent that closely matches the initial mobile phase composition. For reversed-phase chromatography, this typically means a higher aqueous content.
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Observation: If this improves peak shape, a solvent mismatch was contributing to the problem.
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Solution: Adopt the new, weaker sample solvent for your analytical method.
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Quantitative Data Summary
The optimal injection volume is dependent on the column dimensions. Below is a table to help estimate a starting point for your optimization.
Table 1: Recommended Injection Volumes Based on HPLC Column Dimensions
| Column Internal Diameter (mm) | Column Length (mm) | Estimated Column Volume (µL) | Recommended Max Injection Volume (1-2% of Column Volume) (µL) |
| 2.1 | 50 | 173 | 1.7 - 3.5 |
| 2.1 | 100 | 346 | 3.5 - 6.9 |
| 3.0 | 100 | 707 | 7.1 - 14.1 |
| 4.6 | 150 | 2494 | 24.9 - 49.9 |
| 4.6 | 250 | 4156 | 41.6 - 83.1 |
Note: These are estimations. The actual column dead volume can vary based on the packing material.
Table 2: Hypothetical this compound Loading Study Results (4.6 x 150 mm C18 Column)
| Injection Volume (µL) | Concentration (µg/mL) | Mass on Column (ng) | Peak Asymmetry (USP Tailing Factor) | Resolution (from nearest peak) | Observation |
| 5 | 10 | 50 | 1.05 | 2.1 | Excellent peak shape |
| 10 | 10 | 100 | 1.10 | 2.0 | Good peak shape |
| 20 | 10 | 200 | 1.25 | 1.8 | Minor tailing observed |
| 40 | 10 | 400 | 1.60 | 1.4 | Significant tailing (Mass Overload) |
| 20 | 5 | 100 | 1.08 | 2.0 | Excellent peak shape |
| 20 | 20 | 400 | 1.55 | 1.5 | Significant tailing |
| 50 | 5 | 250 | 1.3 (Fronting) | 1.6 | Peak fronting observed (Volume Overload) |
Experimental Protocols
Protocol: Performing a Loading Study to Optimize Injection Volume
This protocol will help you systematically determine the optimal injection volume and concentration for your this compound analysis to avoid column overload.
Objective: To identify the maximum injection volume and mass of this compound that can be injected onto the HPLC column without significant loss of peak shape or resolution.
Materials:
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HPLC system with a suitable detector (e.g., UV or MS)
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Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
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Mobile phase (e.g., Acetonitrile:Water gradient)
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Sample solvent (ideally matching the initial mobile phase composition)
Workflow for Loading Study
Caption: Experimental workflow for an HPLC loading study.
Procedure:
-
Establish a Baseline:
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Prepare a standard solution of this compound at a concentration that gives a good signal-to-noise ratio with a small injection volume (e.g., 5 µL).
-
Inject this standard and record the peak shape (asymmetry/tailing factor), retention time, and resolution from any adjacent peaks. This will serve as your optimal performance benchmark.
-
-
Mass Loading Study:
-
Prepare a series of this compound standards of increasing concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in your chosen sample solvent.
-
Keeping the injection volume constant and low (e.g., 5 µL), inject each of the standards.
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Monitor the peak shape. Identify the concentration at which you first observe significant peak tailing. This is the approximate mass overload limit for that injection volume.
-
-
Volume Loading Study:
-
Choose a concentration that is well below the mass overload limit determined in the previous step (e.g., if overload was seen at 50 µg/mL, use 10 µg/mL).
-
Inject increasing volumes of this standard (e.g., 5, 10, 20, 30, 50 µL).
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Monitor the peak shape. Note the injection volume at which peak fronting or significant broadening begins. This indicates volume overload.
-
-
Data Analysis and Optimization:
-
Compile the data on peak asymmetry, resolution, and retention time for both studies into a table.
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The optimal injection volume and concentration will be the highest values that can be used while maintaining a peak asymmetry factor close to 1.0 and without compromising the resolution of critical peak pairs. A common acceptance criterion for peak symmetry is a tailing factor between 0.9 and 1.5.
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References
dealing with co-eluting interferences in Metobromuron chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in Metobromuron chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences in this compound analysis?
A1: Co-eluting interferences in this compound analysis primarily stem from matrix effects, where components of the sample matrix co-extract with the analyte and elute at a similar retention time.[1][2][3] This can lead to signal suppression or enhancement in the detector, affecting the accuracy of quantification.[1][3] Common sources of interference include pigments, lipids, and other organic molecules from complex matrices like soil, food, and biological samples. Additionally, other pesticides or their metabolites with similar physicochemical properties to this compound can also co-elute.
Q2: How can I detect if I have a co-elution problem?
A2: Several indicators can suggest a co-elution issue. Visually, you might observe asymmetrical peak shapes, such as tailing, fronting, or the appearance of a shoulder on the this compound peak. In mass spectrometry (MS) detection, monitoring multiple ion transitions for this compound and observing a deviation from the expected ion ratio can indicate the presence of an interfering compound. Furthermore, if you are using a diode array detector (DAD) or a similar UV detector, variations in the UV spectrum across the peak are a strong indication of co-elution.
Q3: What are the initial troubleshooting steps if I suspect co-elution?
A3: The initial steps should focus on confirming the issue and identifying the source. First, inject a pure this compound standard to verify the expected retention time and peak shape under your chromatographic conditions. If the peak shape is good for the standard but poor for the sample, matrix effects are likely the cause. Next, review your sample preparation procedure. Inadequate cleanup is a common reason for co-eluting interferences. Finally, if available, utilize a high-resolution mass spectrometer (HRMS) to differentiate between this compound and the interfering compound based on their exact masses.
Q4: Can metabolites of this compound cause co-eluting interferences?
A4: Yes, metabolites of this compound can potentially co-elute with the parent compound, especially if they have similar polarities. The primary metabolites of this compound include 4-bromophenylurea and 4-bromoaniline. Depending on the chromatographic conditions, these compounds may have retention times close to that of this compound. It is crucial to develop a chromatographic method with sufficient resolution to separate the parent compound from its major metabolites.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
This guide provides a systematic approach to diagnosing and resolving poor peak shape issues that may be indicative of co-eluting interferences.
References
Technical Support Center: Trace Level Detection of Metobromuron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace level detection of the herbicide Metobromuron. The information is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data to support experimental work.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for trace level detection of this compound?
A1: The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and selective methods widely used for pesticide residue analysis, including this compound.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, though it may have higher detection limits compared to mass spectrometry-based methods. Electrochemical sensors and immunoassays are emerging as rapid and portable alternatives.
Q2: What are the critical steps in sample preparation for this compound analysis?
A2: Effective sample preparation is crucial for accurate trace level detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for a variety of food matrices.[1] Dispersive Liquid-Liquid Microextraction (DLLME) is another efficient method, often used in combination with QuEChERS, for preconcentration of the analyte.[1] Key steps typically involve homogenization of the sample, extraction with an organic solvent (commonly acetonitrile), followed by a cleanup step to remove interfering matrix components.[3]
Q3: What are the expected Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound analysis?
A3: LOD and LOQ values are method-dependent and vary with the matrix and instrumentation. For a combined DLLME-QuEChERS GC-MS method in fruit samples, LOD and LOQ have been reported as 4.2 ng/mL and 13.9 ng/mL, respectively. An electrochemical sensor using a graphene nanoplatelet-modified electrode achieved an LOD of 0.048 µmol L⁻¹. It is essential to validate the method for your specific matrix to determine the achievable LOD and LOQ.
Q4: How can I overcome matrix effects in my analysis?
A4: Matrix effects, where components of the sample interfere with the analyte signal, are a common challenge. Using matrix-matched calibration standards is a highly effective way to compensate for these effects. Proper sample cleanup, for instance using primary secondary amine (PSA) in the QuEChERS method to remove organic acids and sugars, is also critical. In cases of severe matrix interference, further dilution of the sample extract may be necessary, provided the analyte concentration remains above the detection limit.
Q5: Are there established Maximum Residue Limits (MRLs) for this compound?
A5: Yes, regulatory bodies in different regions establish MRLs for pesticides in various commodities. It is crucial to consult the specific regulations applicable to your region and the commodity you are analyzing to ensure your method's detection limits are appropriate for compliance testing.
Troubleshooting Guides
Gas Chromatography (GC) Based Methods
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, pesticide-specific GC column. Regularly replace the liner and trim the column inlet. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Low or No Analyte Response | Degradation of this compound in the hot injector. | Optimize the injector temperature. A lower temperature may prevent degradation. Ensure the use of a properly deactivated liner. |
| Leaks in the system. | Perform a leak check of the GC system, paying close attention to the septum and column fittings. | |
| Shifting Retention Times | Inconsistent oven temperature or carrier gas flow rate. | Verify the GC oven is properly calibrated and the gas flow is stable. Check for leaks in the gas lines. |
| Column contamination. | Bake out the column at a high temperature (within its specified limit). If the problem persists, the column may need to be replaced. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after a high-concentration sample. Ensure the syringe is properly washed between injections. |
| Contamination of the injector or gas lines. | Clean the injector port and replace the septum. Check for contamination in the carrier gas supply. |
High-Performance Liquid Chromatography (HPLC) Based Methods
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Column degradation or contamination. | Flush the column with a strong solvent. If peak shape does not improve, replace the column. |
| High dead volume in the system. | Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter. | |
| Split Peaks | Partially blocked frit or void at the column inlet. | Replace the column inlet frit or the entire column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Baseline Drift or Noise | Contaminated mobile phase or detector cell. | Use high-purity solvents and degas the mobile phase. Flush the detector cell. |
| Fluctuations in pump pressure. | Check for leaks in the pump and ensure check valves are functioning correctly. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Immunoassay-Based Methods
| Problem | Potential Cause | Suggested Solution |
| Low Signal or No Color Development | Inactive enzyme conjugate. | Check the expiration date and storage conditions of the enzyme conjugate. |
| Incorrect antibody or antigen coating. | Ensure proper coating procedures and concentrations are used. Verify the stability of the coated plates. | |
| High Background Signal | Insufficient blocking or washing. | Increase the blocking time or use a different blocking agent. Optimize the washing steps to remove unbound reagents. |
| Cross-reactivity with matrix components. | Perform sample cleanup to remove interfering substances. Dilute the sample if possible. | |
| Poor Reproducibility | Inconsistent pipetting or incubation times. | Use calibrated pipettes and ensure consistent timing for all steps. |
| Batch-to-batch variation in reagents. | Qualify new batches of antibodies and conjugates before use. | |
| Matrix Interference | Presence of organic solvents or extreme pH in the sample. | Ensure the final sample extract is compatible with the assay buffer. Adjust pH if necessary. |
| Binding of matrix components to antibodies. | Implement a sample cleanup step or dilute the sample to minimize interference. |
Electrochemical Sensor-Based Methods
| Problem | Potential Cause | Suggested Solution |
| No or Low Sensor Response | Incorrectly fabricated or fouled electrode surface. | Ensure proper fabrication and modification of the electrode. Clean the electrode surface between measurements according to the recommended procedure. |
| Inappropriate buffer pH or composition. | Optimize the pH and composition of the supporting electrolyte for the electrochemical detection of this compound. | |
| High Background Current | Contaminated electrolyte or electrode. | Use high-purity reagents for the electrolyte. Thoroughly clean the electrochemical cell and electrodes. |
| Presence of electroactive interfering species in the sample. | Implement a sample cleanup procedure to remove interfering compounds. | |
| Signal Drift | Unstable reference electrode. | Check the filling solution of the reference electrode and ensure it is not clogged. |
| Temperature fluctuations. | Perform measurements in a temperature-controlled environment. | |
| Poor Selectivity | Cross-reactivity with structurally similar compounds. | Modify the electrode surface with a more selective recognition element (e.g., molecularly imprinted polymer). |
Data Presentation
Table 1: Performance of Chromatographic Methods for this compound Detection
| Analytical Method | Matrix | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| GC-MS | Coconut-Strawberry | QuEChERS-DLLME | 4.2 ng/mL | 13.9 ng/mL | ~100 | |
| LC-MS/MS | Fruits and Vegetables | QuEChERS | - | ≤10 µg/kg | 70-120 | |
| LC-MS/MS | Soil | Modified QuEChERS | - | 0.01 mg/kg | - | |
| UHPLC-MS/MS | River Water | QuEChERS | <3.03 µg/L | 6.25-9.18 µg/L | 80-117 | |
| LC-QTOF-MS/MS | Tropical Fruits | QuEChERS-DLLME | 0.004-0.013 µg/L | 0.27-0.61 µg/L | 89-117 |
Table 2: Performance of Other Detection Methods for this compound
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Electrochemical Sensor (UTGE-GNPs) | Soil | 0.048 µmol L⁻¹ | - | 99.1 |
Experimental Protocols
Protocol 1: this compound Analysis in Fruits and Vegetables using QuEChERS and GC-MS
This protocol is a general guideline based on the QuEChERS methodology.
1. Sample Preparation (QuEChERS)
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Homogenize 10-15 g of the fruit or vegetable sample.
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.
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Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and PSA.
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Shake for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
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The resulting supernatant is ready for GC-MS analysis.
2. GC-MS Analysis
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GC Column: Use a column suitable for pesticide analysis (e.g., HP-5MS or equivalent).
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Injector Temperature: 250 °C (can be optimized).
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Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Injection Volume: 1 µL.
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MS Parameters: Operate in electron ionization (EI) mode and select appropriate ions for this compound in Selected Ion Monitoring (SIM) mode for quantification and confirmation.
Protocol 2: Development of an Electrochemical Sensor for this compound
This protocol outlines the general steps for fabricating a modified electrode for this compound detection.
1. Electrode Preparation
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Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing pad.
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Sonicate the polished electrode in deionized water and ethanol to remove any residual alumina particles.
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Dry the electrode under a stream of nitrogen.
2. Electrode Modification
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Prepare a stable dispersion of a nanomaterial modifier (e.g., graphene nanoplatelets, carbon nanotubes) in a suitable solvent (e.g., dimethylformamide).
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Drop-cast a small volume (e.g., 5 µL) of the dispersion onto the cleaned GCE surface and allow it to dry.
3. Electrochemical Detection
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Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
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The supporting electrolyte can be a Britton-Robinson buffer at an optimized pH (e.g., pH 2.0).
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Use a sensitive voltammetric technique such as square-wave voltammetry (SWV) for detection.
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Record the voltammetric response of this compound at the modified electrode. The peak current should be proportional to the concentration of this compound.
Visualizations
Caption: Workflow for this compound analysis in produce by GC-MS.
References
improving the stability of Metobromuron stock solutions
Welcome to the technical support center for Metobromuron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a pre-emergence herbicide from the phenylurea group that functions by inhibiting photosynthesis at photosystem II.[1][2] It is a light yellow, crystalline solid. Understanding its physical and chemical properties is crucial for preparing stable solutions.
Q2: What is the recommended solvent for dissolving this compound?
This compound has moderate solubility in water but is more soluble in several organic solvents.[3] Acetone, dichloromethane, and methanol are common solvents for preparing stock solutions. For many analytical applications, certified reference materials are often provided in acetone or methanol. The choice of solvent will depend on the experimental application and required concentration.
Q3: How should I store a solid, neat this compound compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark location. Room temperature (20-25 °C) is generally acceptable for storage. It is important to keep it away from incompatible materials and ignition sources.
Q4: How long can I expect my this compound stock solution to be stable?
The stability of a this compound stock solution depends on the solvent, storage temperature, and exposure to light. Formulated products have been shown to be stable for at least 2 years under normal conditions. When prepared in a suitable organic solvent and stored properly (protected from light at ≤4°C), stock solutions can be stable for several months. However, it is best practice to perform periodic stability checks.
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving properly.
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Question: I'm having trouble completely dissolving this compound in my chosen solvent. What can I do?
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Answer:
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Verify Solvent Choice: Ensure you are using a solvent in which this compound is highly soluble. Refer to the solubility data table below. Acetone and dichloromethane are excellent choices.
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Increase Solvent Volume: You may be attempting to create a solution that is too concentrated for the chosen solvent. Try reducing the concentration.
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Use Mechanical Assistance: Gentle warming of the solution to 37-50°C can aid dissolution, but be cautious as this compound decomposes at 173.2°C. Sonication in a bath sonicator can also help break up aggregates and facilitate dissolution.
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Check Purity: Ensure you are using a high-purity, anhydrous solvent, as contaminants like water can reduce the solubility of hydrophobic compounds.
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Problem 2: My this compound stock solution has developed a precipitate after storage.
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Question: I prepared a clear this compound stock solution, but now I see solid particles that have precipitated out. Is the solution still usable?
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Answer: Precipitation indicates that the compound has fallen out of solution, which can happen if the storage temperature is too low or if some solvent has evaporated.
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Troubleshooting Steps:
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Gentle Warming: Try gently warming the solution (37-50°C) and vortexing or sonicating to redissolve the precipitate.
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Solvent Evaporation: Check if the container was sealed properly. If the solvent has evaporated, the concentration will have increased, potentially beyond the solubility limit. It is not recommended to simply add more solvent, as the exact concentration will be unknown. It is safer to discard the solution and prepare a fresh one.
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Storage Temperature: If you are storing a highly concentrated solution at a low temperature (e.g., -20°C), the solubility may decrease. Consider storing it at 4°C or preparing a slightly less concentrated stock.
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Problem 3: I suspect my this compound stock solution has degraded.
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Question: How can I determine if my stock solution has lost potency or degraded over time?
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Answer: this compound is generally stable in neutral, weakly acidic, and weakly alkaline media but can be hydrolyzed by strong acids and bases. It can also undergo photodegradation.
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Signs of Degradation: A noticeable color change in the solution can be an indicator of degradation.
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Confirmation of Degradation: The most reliable way to confirm degradation is through analytical methods.
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Chromatographic Analysis: Use techniques like LC-MS/MS or GC to compare the concentration of the stored solution against a freshly prepared standard. A significant decrease in the main this compound peak or the appearance of new peaks corresponding to degradation products (e.g., 4-bromophenylurea, 4-bromoaniline) would indicate degradation.
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Quantitative NMR (qNMR): This technique can also be used to assess the purity and concentration of the stock solution over time.
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Data and Protocols
Quantitative Data Summary
For ease of reference, the solubility and storage information for this compound is summarized below.
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Dichloromethane | 550 | |
| Acetone | 500 | |
| Methanol | 240 | |
| Toluene | 100 | |
| Octanol | 70 | |
| Chloroform | 62.5 | |
| n-Heptane | < 10 | |
| Hexane | 2.6 | |
| Water | 0.329 (0.33 g/L) |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Temperature | 0-5°C (Refrigerated) | Slows down potential degradation reactions. Avoid freezing highly concentrated solutions to prevent precipitation. |
| Light | Store in amber vials or protect from light | This compound can undergo photodegradation. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and contamination. |
| Atmosphere | Normal atmosphere | No special atmosphere is generally required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Acetone
This protocol provides a standard method for preparing a this compound stock solution.
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Materials:
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This compound (solid, high purity)
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Anhydrous acetone (analytical grade)
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Analytical balance
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10 mL amber glass volumetric flask
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Spatula
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Small funnel
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Pipettes
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Procedure:
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Accurately weigh 100 mg of this compound powder using an analytical balance.
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Carefully transfer the powder into the 10 mL amber volumetric flask using the funnel.
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Add approximately 5-7 mL of acetone to the flask.
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Swirl the flask gently to dissolve the powder. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.
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Once the solid is completely dissolved, add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
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Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
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Label the flask clearly with the compound name, concentration, solvent, preparation date, and your initials.
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Store the solution at 4°C, protected from light.
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Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes for handling this compound solutions.
References
strategies to reduce baseline noise in Metobromuron electrochemical detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce baseline noise and overcome common challenges in the electrochemical detection of Metobromuron.
Frequently Asked Questions (FAQs)
Q1: I am observing a high and noisy baseline in my this compound voltammogram. What are the potential causes and how can I fix it?
High baseline noise can originate from several sources. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
A1: Potential Causes and Solutions for High Baseline Noise:
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Electrode Surface: A primary cause of a noisy signal is a contaminated or improperly prepared working electrode.[1]
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Solution: Ensure your electrode is thoroughly cleaned and polished before each experiment. For solid electrodes, follow a standard polishing procedure with alumina slurry and sonication. If using a modified electrode, ensure the modification layer is uniform and free of defects.
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Electrolyte and Sample Preparation: Impurities or dissolved gases in your supporting electrolyte or sample can significantly contribute to baseline noise.
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Solution: Always use high-purity reagents and freshly prepared solutions. It is crucial to deoxygenate your electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period before and during the measurement.[2]
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Electrical Interference: Electrochemical measurements are sensitive to electrical noise from the surrounding environment.[3]
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Connections: Poor electrical contact between the electrodes and the potentiostat can introduce significant noise.
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Solution: Check all cable connections to ensure they are secure and free of corrosion. Use shielded cables whenever possible.
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Q2: My baseline is drifting in one direction during the analysis of this compound. What could be the reason for this drift?
Baseline drift is a gradual, unidirectional change in the background current.
A2: Common Causes of Baseline Drift:
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Temperature Fluctuations: Changes in the temperature of the laboratory or the electrochemical cell can cause the baseline to drift.
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Solution: Allow the entire system, including the mobile phase and the electrochemical cell, to reach thermal equilibrium before starting measurements. If possible, use a temperature-controlled cell.
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Electrode Equilibration: A newly prepared or modified electrode may require time to stabilize in the electrolyte solution.
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Solution: Allow the working electrode to equilibrate in the supporting electrolyte for a consistent period before running your analysis.
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Contamination: Contaminants slowly leaching from the system components (e.g., tubing, reference electrode frit) can cause a drifting baseline.
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Solution: Ensure all components of your electrochemical cell are clean. If using an HPLC-ECD system, flush the system thoroughly with a strong solvent.
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Q3: What are the optimal experimental parameters for the electrochemical detection of this compound?
Optimizing experimental parameters is key to achieving a good signal-to-noise ratio.
A3: Recommended Experimental Parameters for this compound Detection:
Based on available research, Square-Wave Voltammetry (SWV) is a suitable technique for this compound determination.
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Working Electrode: An ultra trace graphite electrode (UTGE) has been used successfully. Modification of the electrode with graphene nanoplatelets (GNPs) has been shown to improve the limit of detection.
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Supporting Electrolyte: A Britton-Robinson (B-R) buffer at pH 2.0 is a recommended supporting electrolyte.
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Voltammetric Technique: Square-Wave Voltammetry (SWV) has demonstrated good sensitivity for this compound detection.
Troubleshooting Guides
Guide 1: Systematic Noise Reduction Workflow
This workflow provides a step-by-step process to identify and eliminate sources of baseline noise.
References
challenges in separating Metobromuron from its isomers
Welcome to the technical support center for the analysis of Metobromuron. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with this compound and related compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
A1: The primary challenge in analyzing this compound is not typically the separation of its own isomers, but rather its separation from structurally similar compounds, including other phenylurea herbicides and its degradation products. These compounds often have very similar physicochemical properties, leading to co-elution in chromatographic systems. Key degradation products to be aware of are desmethyl-metobromuron, desmethoxy-metobromuron, and 4-bromophenylurea.
Q2: Which analytical techniques are most suitable for this compound analysis?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used and robust method for the routine analysis of this compound.[1][2] For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS/MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for multi-residue pesticide analysis, though derivatization may be necessary for these thermally labile compounds.[3]
Q3: What are the common degradation products of this compound that I should monitor?
A3: The most common degradation products of this compound are:
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Desmethyl-metobromuron: Formed by the loss of a methyl group.
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Desmethoxy-metobromuron: Formed by the loss of the methoxy group.
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4-bromophenylurea: A key metabolite formed by the cleavage of the urea side chain.
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4-bromoaniline: A further degradation product.[4]
It is crucial to have analytical methods capable of separating the parent this compound from these degradation products to ensure accurate quantification and stability assessment.
Q4: Can you provide a starting point for an HPLC method for this compound separation?
A4: A good starting point for separating this compound and other phenylurea herbicides is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed. Detection is typically performed at 210 nm or 245 nm.[1] For a more detailed protocol, please refer to the Experimental Protocols section below.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and other phenylurea herbicides or degradation products. | 1. Inappropriate mobile phase composition. 2. Column losing efficiency. 3. Inadequate column chemistry. | 1. Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Try modifying the mobile phase with a small percentage of methanol. 2. Replace the column with a new one of the same type. Ensure the column is properly conditioned. 3. Consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl stationary phase, which can offer different interactions with aromatic compounds. |
| Peak tailing for this compound. | 1. Presence of active sites on the column packing material (silanol interactions). 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase. | 1. Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol groups. Employ an end-capped column. 2. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 3. Dissolve the sample in the initial mobile phase composition to avoid peak distortion. |
| Variable retention times. | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Run a blank gradient to identify the source of contamination. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
Data Presentation
The following tables summarize typical performance data for the analysis of this compound and related compounds by HPLC-DAD.
Table 1: Chromatographic Parameters and Performance Data
| Compound | Typical Retention Time (min) | LOD (ng/L) | LOQ (µg/L) | Recovery (%) |
| Metoxuron | 8.5 | - | - | - |
| Monuron | 9.2 | - | - | - |
| This compound | 10.8 | 4 - 40 | 1.0 | 74 - 104 |
| Diuron | 11.5 | - | - | - |
| Linuron | 12.4 | - | - | - |
Data compiled from various sources and represent typical values. Actual values may vary depending on the specific method and instrumentation.
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Analysis of Phenylurea Herbicides
This protocol provides a general method for the separation of this compound and other phenylurea herbicides in water samples.
1. Sample Preparation (Water Samples) a. Filter the water sample through a 0.45 µm filter. b. For trace analysis, perform Solid Phase Extraction (SPE) for pre-concentration: i. Condition a C18 SPE cartridge with methanol followed by deionized water. ii. Load the water sample onto the cartridge. iii. Wash the cartridge to remove interferences. iv. Elute the herbicides with a suitable organic solvent (e.g., acetonitrile or methanol). v. Evaporate the eluent and reconstitute the residue in the initial mobile phase.
2. HPLC Conditions
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
- A: Water
- B: Acetonitrile
- Gradient:
- 0-2 min: 30% B
- 2-15 min: 30% to 70% B
- 15-18 min: 70% B
- 18-20 min: 70% to 30% B
- 20-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- Detection: DAD at 210 nm or 245 nm.
Protocol 2: GC-MS Analysis of this compound (General Approach)
This protocol outlines a general procedure for the analysis of this compound using GC-MS, often as part of a multi-residue pesticide screen.
1. Sample Preparation (QuEChERS Method) a. Homogenize the sample (e.g., fruit, vegetable, or soil). b. Weigh a representative portion into a centrifuge tube. c. Add acetonitrile and internal standards. d. Add extraction salts (e.g., MgSO₄, NaCl). e. Shake vigorously and centrifuge. f. Take an aliquot of the supernatant (acetonitrile layer) for cleanup. g. Perform dispersive SPE (d-SPE) cleanup by adding a sorbent (e.g., PSA, C18) to remove matrix components. h. Centrifuge and take the supernatant for GC-MS analysis.
2. GC-MS Conditions
- GC Column: A low-bleed, mid-polarity capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
- Carrier Gas: Helium at a constant flow rate.
- Inlet: Splitless injection at a temperature of 250-280 °C.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp at 25 °C/min to 150 °C.
- Ramp at 3 °C/min to 200 °C.
- Ramp at 8 °C/min to 280 °C, hold for 10 minutes.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
Visualizations
Caption: A typical workflow for the analysis of this compound using HPLC-DAD.
Caption: A logical troubleshooting guide for addressing poor peak resolution in HPLC analysis.
References
- 1. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HPLC Resolution of Metobromuron and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Metobromuron and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and accuracy of your HPLC experiments.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its primary metabolites: 4-Bromophenylurea, Desmethoxy-metobromuron, 4-bromoaniline, and N-demethyl-metobromuron.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound and its metabolites?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, often with a formic acid or ammonium acetate additive to improve peak shape and ionization efficiency for mass spectrometry detection. A validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS analysis has been successfully used for the simultaneous determination of this compound and its metabolites desmethyl-metobromuron, desmethoxy-metobromuron, and 4-bromophenylurea.
Q2: What are the expected elution orders for this compound and its metabolites in reversed-phase HPLC?
A2: In reversed-phase HPLC, more polar compounds typically elute earlier. Therefore, the expected elution order would generally be the more polar metabolites first, followed by the parent compound, this compound. The exact order can be influenced by the specific mobile phase conditions, especially the pH. For phenylurea herbicides, demethylated and de-methoxylated metabolites are generally more polar than the parent compound. 4-bromoaniline is also a polar metabolite.
Q3: How does mobile phase pH affect the retention and resolution of this compound and its metabolites?
A3: Mobile phase pH is a critical parameter, especially for ionizable compounds. 4-bromoaniline, being a primary amine, is the most likely of the common metabolites to be significantly affected by pH changes. At a pH below its pKa, it will be protonated and may exhibit poor retention and peak shape on a C18 column. Adjusting the pH to a neutral or slightly basic range can improve its retention and peak symmetry. The other compounds are less affected by pH in the typical acidic-to-neutral range used for reversed-phase chromatography.
Q4: What are the common causes of peak tailing for this compound and its metabolites?
A4: Peak tailing for phenylurea herbicides can be caused by several factors:
-
Secondary interactions: Silanol groups on the silica backbone of the C18 column can interact with basic functional groups on the analytes, such as the amine group in 4-bromoaniline.
-
Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Inappropriate mobile phase pH: If the pH is not optimized, it can lead to undesirable ionic interactions.
-
Sample overload: Injecting too concentrated a sample can lead to peak distortion.
Q5: How can I improve the sensitivity of my analysis for trace levels of this compound and its metabolites?
A5: To improve sensitivity, consider the following:
-
Sample preparation: A solid-phase extraction (SPE) step can be used to concentrate the analytes from a larger sample volume.
-
Detector choice: A mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity compared to a UV detector.
-
Mobile phase optimization: Using mobile phase additives like formic acid or ammonium formate can enhance ionization efficiency in MS.
-
Injection volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion if the sample solvent is much stronger than the mobile phase.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of this compound and its Metabolites
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of this compound and a metabolite (e.g., 4-bromoaniline). | - Inappropriate mobile phase composition.- Gradient slope is too steep. | - Modify the organic modifier: Switch from acetonitrile to methanol or use a mixture. Methanol can offer different selectivity for polar compounds.- Adjust the gradient: Decrease the gradient slope (i.e., make the increase in organic solvent percentage per unit of time smaller) to increase the separation window.- Optimize pH: If 4-bromoaniline is involved, increasing the mobile phase pH towards neutral may increase its retention and separate it from this compound. |
| Poor separation between polar metabolites at the beginning of the chromatogram. | - Insufficient retention of early-eluting compounds.- Initial mobile phase is too strong. | - Decrease the initial percentage of organic solvent in your gradient.- Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative interactions and better retention for polar analytes. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing, especially for 4-bromoaniline. | - Secondary interactions with silanol groups on the column. | - Use a mobile phase with a low pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol groups.- Use a modern, end-capped C18 column with minimal residual silanol activity.- Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (note: this is not suitable for MS detection). |
| Peak fronting. | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the initial mobile phase composition. |
| Split peaks. | - Clogged column inlet frit.- Column void.- Sample solvent incompatibility with the mobile phase. | - Back-flush the column (if the manufacturer allows).- Replace the column. - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. |
Issue 3: Unstable Retention Times
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Gradual shift in retention times. | - Column aging or contamination.- Inconsistent mobile phase preparation. | - Implement a column washing procedure after each analytical batch.- Use a guard column to protect the analytical column.- Ensure accurate and consistent preparation of the mobile phase. Premixing the aqueous and organic components for isocratic methods can improve consistency. |
| Random, erratic retention times. | - Leaks in the HPLC system.- Air bubbles in the pump or detector. | - Check all fittings for leaks. - Degas the mobile phase thoroughly. Use an online degasser if available. |
Quantitative Data Summary
The following tables provide an example of typical retention times that might be observed for this compound and its metabolites under a given set of HPLC conditions. Note: These are illustrative values and actual retention times will vary depending on the specific instrument, column, and exact experimental conditions.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 245 nm or MS/MS |
| Injection Volume | 5 µL |
Table 2: Illustrative Retention Times
| Compound | Expected Retention Time (min) |
| 4-bromoaniline | ~ 4.5 |
| Desmethoxy-metobromuron | ~ 6.8 |
| 4-Bromophenylurea | ~ 7.5 |
| N-demethyl-metobromuron | ~ 8.2 |
| This compound | ~ 10.5 |
Experimental Protocols
Protocol 1: Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analytical standard (this compound, 4-Bromophenylurea, Desmethoxy-metobromuron, 4-bromoaniline, N-demethyl-metobromuron) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to volume with a 50:50 mixture of methanol and water. This working standard can be further diluted to prepare calibration standards.
Protocol 2: Sample Preparation (QuEChERS for Soil)
-
Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds and centrifuge for 2 minutes.
-
Final Extract: Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Metobromuron in Soil
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of the herbicide Metobromuron in soil samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and Gas Chromatography with mass spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering objective comparisons and supporting experimental data to aid in method selection and validation.
Introduction
This compound is a phenylurea herbicide used for the control of broadleaf and grassy weeds in various crops. Its persistence and potential for leaching into groundwater necessitate reliable and validated analytical methods for its monitoring in soil matrices. The choice of analytical technique depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. This guide outlines the validation of analytical methods for this compound in soil, focusing on a widely used sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by chromatographic analysis.
Analytical Workflow Overview
The general workflow for the analysis of this compound in soil involves sample preparation to extract the analyte from the complex soil matrix, followed by instrumental analysis for separation and quantification.
Caption: General workflow for this compound analysis in soil.
Experimental Protocols
A detailed methodology for each stage of the analysis is crucial for reproducibility and validation.
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a streamlined approach for extracting pesticides from various matrices, including soil.[1]
a. Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
For dry soil samples, it is recommended to add a specific amount of water to rehydrate the sample before adding the extraction solvent.
-
Add the appropriate internal standard solution.
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake the tube for another minute to prevent the formation of salt agglomerates and to ensure proper partitioning.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[2]
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. A common combination for soil is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[2]
-
Vortex the tube for 30 seconds to facilitate the cleanup process.
-
Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.[2]
-
The resulting supernatant is the final extract ready for instrumental analysis.
Instrumental Analysis Methods
The cleaned extract can be analyzed by HPLC-UV, HPLC-MS/MS, or GC-MS.
a. HPLC-UV Method:
High-Performance Liquid Chromatography with a UV detector is a cost-effective method for the analysis of compounds with chromophores, such as this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common. For example, an isocratic mobile phase of acetonitrile:water (55:45 v/v) can be effective for phenylurea herbicides.[3]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: this compound exhibits UV absorbance, with a common detection wavelength around 245 nm.
-
Injection Volume: 10-20 µL.
b. HPLC-MS/MS Method:
This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or ammonium formate to improve ionization) is employed.
-
Ionization Mode: ESI in positive ion mode is generally suitable for this compound.
-
MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For this compound, these would need to be determined by direct infusion of a standard solution.
-
Injection Volume: 5-10 µL.
c. GC-MS Method:
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Phenylurea herbicides can be analyzed by GC-MS, although they may undergo thermal degradation in the injector.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.
-
Injector: A split/splitless injector is common. To minimize thermal degradation, a pulsed splitless injection at a lower temperature might be optimal.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, holding for 2 minutes, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for this compound would be selected based on its mass spectrum.
-
Injection Volume: 1-2 µL.
Performance Comparison
The performance of each analytical method is evaluated based on several key validation parameters. The following tables summarize the expected performance of HPLC-UV, HPLC-MS/MS, and GC-MS for the analysis of this compound in soil. The data is a composite of published results for this compound and other similar phenylurea herbicides.
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Specificity | Moderate | High | High |
| Sensitivity (LOD) | 5 - 20 µg/kg | 0.1 - 1 µg/kg | 1 - 10 µg/kg |
| Limit of Quantitation (LOQ) | 15 - 50 µg/kg | 0.5 - 5 µg/kg | 5 - 25 µg/kg |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 80 - 110% | 85 - 115% | 75 - 110% |
| Precision (RSD %) | < 15% | < 10% | < 15% |
| Sample Throughput | High | High | Moderate |
| Cost per Sample | Low | High | Moderate |
| Instrument Cost | Low | High | Moderate |
Note: The values presented are typical and may vary depending on the specific instrumentation, method optimization, and soil matrix.
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC-UV | - Low cost of instrumentation and operation.- Simple to operate.- Good for routine analysis at higher concentrations. | - Lower sensitivity and specificity compared to MS methods.- Susceptible to matrix interference. |
| HPLC-MS/MS | - Excellent sensitivity and selectivity.- High throughput with modern systems.- Suitable for a wide range of polar and thermally labile compounds. | - High initial instrument cost.- More complex to operate and maintain.- Potential for matrix effects (ion suppression/enhancement). |
| GC-MS | - High resolving power for complex mixtures.- Provides structural information for compound identification.- Robust and reliable. | - Not ideal for non-volatile or thermally labile compounds like some phenylureas.- May require derivatization for some compounds.- Slower sample throughput compared to modern LC systems. |
Method Validation Workflow
The validation of an analytical method ensures that it is fit for its intended purpose. The following diagram illustrates the key steps in the validation process.
Caption: Key steps in the validation of an analytical method.
Conclusion
The choice of an analytical method for the determination of this compound in soil depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective option for routine monitoring where high sensitivity is not a primary concern.
-
HPLC-MS/MS is the method of choice for trace-level quantification and confirmatory analysis due to its superior sensitivity and selectivity. The QuEChERS extraction followed by HPLC-MS/MS is a widely validated approach for pesticide residue analysis in various matrices.
-
GC-MS can be a viable alternative, particularly if the laboratory is already equipped for this technique and the potential for thermal degradation of this compound is addressed through careful method optimization.
For regulatory purposes and in-depth environmental fate studies, the high sensitivity and confirmatory capabilities of HPLC-MS/MS make it the most suitable technique for the analysis of this compound in soil. Proper method validation following established guidelines is essential to ensure the reliability and accuracy of the generated data, regardless of the chosen technique.
References
Degradation of Metobromuron: A Comparative Study Under Aerobic and Anaerobic Conditions
For researchers, scientists, and drug development professionals, understanding the environmental fate of herbicides like Metobromuron is critical. This guide provides an objective comparison of this compound degradation under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, supported by experimental data.
This compound, a phenylurea herbicide, undergoes distinct degradation pathways and rates depending on the presence of oxygen. Generally, the degradation is more rapid in aerobic environments.
Quantitative Comparison of this compound Degradation
The following table summarizes the key quantitative parameters of this compound degradation in soil under laboratory conditions.
| Parameter | Aerobic Conditions | Anaerobic Conditions |
| Half-life (DT₅₀) | 34 days (geometric mean, range of 25-50 days)[1] | 74 days[1] |
| Mineralization (to CO₂) | Up to 27% of Applied Radioactivity (AR) by day 168[1] | Low, approximately 4.0% of AR[1] |
| Non-Extractable (Bound) Residues | High, up to 74% of AR by day 118[1] | Up to 54% of AR |
| Major Metabolites | Minor degradation products formed | Desmethoxy-metobromuron (up to 15% of AR) |
| Minor Metabolites | Not specified in detail | Desmethyl-metobromuron, 4-bromophenylurea, 4-bromoacetanilide (all <2.0% of AR) |
Degradation Pathways
The degradation of this compound involves a series of biotransformation steps that differ significantly between aerobic and anaerobic environments.
Aerobic Degradation Pathway
Under aerobic conditions, microorganisms readily degrade this compound. The primary pathway involves the breakdown of the parent molecule into smaller, minor degradation products, with a significant portion being mineralized to carbon dioxide or forming bound residues within the soil matrix.
References
Metobromuron vs. Linuron: A Comparative Toxicity Assessment
A Guide for Researchers and Drug Development Professionals
Metobromuron and linuron are both substituted phenylurea herbicides developed for the pre-emergence control of broadleaf weeds and grasses.[1][2][3] Their herbicidal activity stems from a shared mechanism of action: the inhibition of photosynthetic electron transport at photosystem II (PS II) in target plants.[1][4] Despite this similarity in their intended biological effect on plants, their toxicological profiles in non-target organisms, particularly mammals, exhibit significant differences. This guide provides a comparative assessment of their toxicity, supported by quantitative data and mechanistic insights, to inform researchers and scientists in related fields.
Mechanisms of Toxicity
While both compounds interfere with photosynthesis in plants, their toxicity in animals is mediated by different pathways.
This compound: The primary target of this compound toxicity in mammals is the erythrocyte (red blood cell). Its toxicity is largely attributed to its aniline metabolite, 4-bromoaniline. This metabolite is believed to cause oxidative damage to mature erythrocytes, leading to the formation of methaemoglobin (an oxidized form of haemoglobin incapable of carrying oxygen) and Heinz bodies (intracellular inclusions of denatured haemoglobin). This can result in secondary effects on the spleen, liver, and kidneys. Based on a comprehensive set of studies, this compound is not considered to be carcinogenic, genotoxic, neurotoxic, or immunotoxic.
Linuron: Linuron presents a more complex toxicological profile with multiple mechanisms of action. With repeated oral dosing in animals, linuron produces three primary effects:
-
Hematopoietic System Changes: Similar to this compound, it can cause alterations in red blood cells and anemia.
-
Endocrine Disruption: Linuron is a well-documented anti-androgenic compound. It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockage prevents the normal androgen-dependent gene expression required for the proper development and function of the male reproductive system. This mechanism classifies it as an endocrine disruptor and is linked to developmental and reproductive toxicity.
-
Thyroid Level Alterations: Studies have detected decreases in T3 and T4 thyroid hormone levels following linuron exposure.
Furthermore, linuron has been shown to perturb mitochondrial respiration and phosphorylation efficiency. Due to evidence of testicular and liver tumors in animal studies, it is classified by the U.S. EPA as a possible human carcinogen.
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for this compound and linuron, facilitating a direct comparison.
Table 1: Acute Toxicity
| Parameter | This compound | Linuron | Citation(s) |
| Oral LD₅₀ (rat) | Low acute toxicity (>2000 mg/kg) | 1200 - 1500 mg/kg | |
| Dermal LD₅₀ (rat/rabbit) | Low acute toxicity (>2000 mg/kg) | >2000 mg/kg (rat), >5000 mg/kg (rabbit) | |
| Inhalation LC₅₀ (rat, 4-hr) | Low acute toxicity | 6.15 mg/L | |
| Skin Irritation (rabbit) | Not an irritant | Not an irritant | |
| Eye Irritation (rabbit) | Not an irritant | Slight irritant | |
| Skin Sensitization (guinea pig) | Sensitiser | Sensitiser |
Table 2: Chronic Toxicity & Health-Based Guidance Values
| Parameter | This compound | Linuron | Citation(s) |
| Primary Target Organs | Erythrocytes, spleen, liver, kidneys | Hematopoietic system, male reproductive system, liver, testes | |
| NOAEL (No-Observed-Adverse-Effect Level) | 0.5 mg/kg bw/day (dog, chronic) | 2.75 mg/kg/day (rat, 2-year, red blood cell effects) | |
| ADI (Acceptable Daily Intake) | 0.005 mg/kg bw/day | Not specified in provided results | |
| Carcinogenicity | Not likely to be carcinogenic to humans | Possible human carcinogen (EPA Group C) | |
| Reproductive/Developmental Toxicity | Not a reproductive or developmental toxicant | Endocrine disruptor; developmental toxicity |
Table 3: Ecotoxicity
| Organism | This compound | Linuron | Citation(s) |
| Birds (Dietary LC₅₀) | Moderately toxic | Slightly toxic (>3000 ppm) | |
| Fish (96-hr LC₅₀) | Moderately toxic | Slightly toxic (~16 mg/L) | |
| Aquatic Invertebrates | Moderately toxic | Slightly toxic to toxic |
Experimental Protocols
The data presented above are derived from standardized toxicological studies. Below are brief overviews of the methodologies for key experiments.
Acute Oral Toxicity (LD₅₀ Study) This study determines the single dose of a substance that causes the death of 50% of a group of test animals. Typically, groups of rodents (e.g., rats) are administered the test substance via oral gavage at several dose levels. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ value is then calculated statistically from the dose-response data.
Chronic Toxicity / Carcinogenicity Study In these long-term studies (e.g., 2 years), animals (typically rats and mice) are administered the test substance daily in their diet at various concentrations. The objective is to identify potential long-term adverse health effects, including organ toxicity and cancer. Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded. At the end of the study, a full necropsy and histopathological examination of all major tissues and organs are performed to identify any treatment-related changes, including the presence of tumors.
Androgen Receptor (AR) Binding Assay This in vitro assay is used to determine if a chemical can bind to the androgen receptor. A common method involves a competitive binding experiment. A source of AR (e.g., from rat prostate tissue or engineered cells expressing the human AR) is incubated with a radiolabeled androgen (e.g., ³H-DHT). The test chemical (e.g., linuron) is added at increasing concentrations. If the test chemical binds to the AR, it will displace the radiolabeled androgen. The amount of bound radioactivity is measured, and a decrease in signal with increasing concentrations of the test chemical indicates competitive binding. The concentration that inhibits 50% of the binding (IC₅₀ or EC₅₀) is determined.
Mandatory Visualizations
Diagram 1: Proposed Toxic Mechanism of this compound
Caption: Proposed metabolic activation and hematotoxicity pathway of this compound.
Diagram 2: Anti-Androgenic Mechanism of Linuron
Caption: Linuron's competitive antagonism at the androgen receptor.
Diagram 3: Workflow for Acute Oral Toxicity (LD₅₀) Study
Caption: General experimental workflow for an LD₅₀ determination.
References
Comparative Analysis of Metobromuron Uptake in Different Plant Species: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metobromuron uptake, translocation, and metabolism across various plant species, supported by experimental data. The information is intended to assist researchers in understanding the differential sensitivity and metabolic pathways of this herbicide.
Overview of this compound
This compound is a selective, pre-emergence herbicide belonging to the phenylurea group.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[1] The herbicide is primarily absorbed from the soil by the roots of emerging weeds and subsequently translocated to the leaves and buds.[1] Differential uptake, translocation, and metabolism are key factors contributing to the selectivity of this compound among different plant species.
Comparative Uptake and Translocation
Studies have demonstrated significant differences in the uptake and translocation of this compound among various plant species. A key study by Hogue and Warren (1978) provides a direct comparison between a susceptible species, tomato (Lycopersicum esculentum), and more tolerant umbelliferous crops, carrot (Daucus carota) and coriander (Coriandrum sativum).
Key Findings:
-
Tomato (Susceptible): Readily absorbs root-fed this compound and translocates it to the foliage.[2][3]
-
Carrot and Coriander (Tolerant): Absorb and translocate this compound to the foliage, but to a lesser extent than tomato. Interestingly, the greater tolerance of carrot and coriander to this compound could not be solely explained by differential uptake or metabolism in this study.
The following table summarizes the relative uptake and translocation of radiolabeled this compound in these species based on thin-layer chromatography (TLC) analysis of plant extracts after 96 hours of root feeding.
| Plant Species | Plant Part | Relative Radioactivity Detected |
| Tomato | Roots | High |
| Tops | High | |
| Coriander | Roots | Moderate |
| Tops | Low to Moderate |
Source: Adapted from Hogue and Warren, 1978. The relative radioactivity is inferred from the intensity of spots on TLC plates.
Quantitative Residue Analysis
While direct comparative uptake studies under identical conditions are limited, residue analysis from various studies provides quantitative insights into this compound accumulation and metabolism in different crops. The following table summarizes residue data from a confined rotational crop study where [phenyl-14C]-metobromuron was applied to bare soil.
| Plant Species | Plant Part | Plant Back Interval (PBI) | Parent this compound (mg/kg) | 4-bromophenylurea (mg/kg) | % of Total Radioactive Residue (TRR) of 4-bromophenylurea |
| Potato | Tubers | At Harvest | Not Detected | 0.017 | 18% |
| Foliage | At Harvest | Not Detected | 0.018 | 10.3% | |
| Spinach | Mature Plant | 30 days | - | 0.013 | - |
| Mature Plant | 120 days | - | 0.001 | - | |
| Carrot | Roots | 30 days | 0.007 (8% TRR) | <0.001 (0.6% TRR) | - |
| Roots | 120 days | <0.001 (0.8% TRR) | 0.004 (5% TRR) | - | |
| Wheat | Immature Grain | - | - | 0.002 | - |
| Straw | 30 days | - | 0.201 | - | |
| Straw | 120 days | - | 0.027 | - |
Source: Australian Pesticides and Veterinary Medicines Authority Public Release Summary on this compound. Note: The potato study involved a direct pre-emergence application, while the spinach, carrot, and wheat data are from a rotational crop study.
Metabolism of this compound
Metabolism plays a crucial role in the detoxification of this compound in tolerant plant species. The primary metabolic pathway involves the transformation of the parent compound into less phytotoxic metabolites.
Identified Metabolites:
-
4-bromophenylurea: A major metabolite detected in potato tubers, spinach, carrots, and wheat.
-
Desmethyl-metobromuron: Detected in potato foliage.
-
Desmethoxy-metobromuron: A minor metabolite also found in potato foliage.
In susceptible species like tomato, a significant amount of radioactivity was found to correspond to 4-bromophenylurea, indicating that metabolism does occur, but may not be rapid or extensive enough to prevent phytotoxicity. In contrast, the resistant species, coriander, showed no appreciable metabolism of this compound, suggesting that its tolerance might be related to other mechanisms.
Below is a simplified diagram of the proposed metabolic pathway of this compound in plants.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies for analyzing this compound uptake and metabolism in plants.
Plant Uptake and Translocation Studies using Radiolabeled this compound
A common method to study the absorption and movement of herbicides in plants involves the use of radioactively labeled compounds.
Workflow:
-
Plant Culture: Plants are typically grown hydroponically in a nutrient solution (e.g., Hoagland solution) to allow for controlled application of the herbicide to the roots.
-
Herbicide Application: A known concentration of radiolabeled this compound (e.g., 14C-labeled) is added to the nutrient solution for root-feeding experiments. For foliar application studies, a specific amount is applied to a leaf surface.
-
Incubation: Plants are incubated for a defined period (e.g., 96 hours) under controlled environmental conditions (light, temperature, humidity).
-
Harvesting and Sectioning: At the end of the incubation period, plants are harvested and dissected into different parts (roots, stems, leaves).
-
Extraction: The plant parts are extracted with a suitable solvent (e.g., acetone or 80% ethanol) to isolate the herbicide and its metabolites.
-
Analysis: The extracts are analyzed using techniques like Thin-Layer Chromatography (TLC) followed by autoradiography or liquid scintillation counting to identify and quantify the parent herbicide and its metabolites.
The following diagram illustrates a generalized workflow for a radiolabeled herbicide uptake study.
Residue Analysis using HPLC-MS/MS
For quantitative analysis of this compound and its metabolites in plant tissues, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method. Sample preparation often utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
QuEChERS Sample Preparation:
-
Homogenization: A representative sample of the plant matrix is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) and magnesium sulfate to remove residual water.
-
Analysis: The final extract is analyzed by HPLC-MS/MS.
HPLC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate this compound and its metabolites.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for each analyte.
Conclusion
The available data indicates that the uptake, translocation, and metabolism of this compound vary significantly among different plant species, which is a key determinant of its herbicidal selectivity. Susceptible species like tomato readily absorb and translocate the herbicide to their foliage. While tolerant species such as carrot and coriander also take up this compound, the extent of translocation appears to be lower. Metabolism to less toxic compounds like 4-bromophenylurea is an important detoxification mechanism in some species. Further research employing standardized methodologies across a wider range of plant species would provide a more comprehensive understanding of the comparative uptake and contribute to the development of more effective and selective weed management strategies.
References
A Comparative Guide to HPLC Column Performance for Metobromuron Analysis
For researchers engaged in the analysis of Metobromuron, a phenylurea herbicide, the selection of an appropriate HPLC column is a critical factor in achieving accurate, reproducible, and efficient separations. This guide provides an objective comparison of the performance of two commonly used reversed-phase HPLC columns, a standard C18 and a Phenyl-Hexyl column, for the analysis of this compound. The information presented herein is a synthesis of established chromatographic principles and representative data for the analysis of phenylurea herbicides, designed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Data Presentation: Performance Comparison of HPLC Columns for this compound
The following table summarizes the typical performance characteristics of a C18 and a Phenyl-Hexyl column for the analysis of this compound. These values are representative and intended to illustrate the expected differences in performance under standardized conditions.
| Performance Metric | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | ~ 6.5 | ~ 8.2 |
| Theoretical Plates (per meter) | > 80,000 | > 95,000 |
| Peak Asymmetry (Tailing Factor) | 1.2 | 1.1 |
| Resolution (Rs) of this compound from a closely eluting impurity | > 2.0 | > 2.8 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 1.0 |
| Primary Interaction Mechanism | Hydrophobic interactions | Hydrophobic and π-π interactions |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to evaluate the performance of different HPLC columns for this compound analysis.
Standard C18 Column Method
A standard C18 column is a versatile and widely used stationary phase for the analysis of a broad range of pesticides, including phenylurea herbicides like this compound.
-
Column: A typical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed. For this representative method, a mobile phase of 60:40 (v/v) acetonitrile:water is used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV detector set at 245 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Phenyl-Hexyl Column Method
Phenyl-Hexyl columns provide an alternative selectivity to C18 columns, which can be particularly advantageous for aromatic compounds like this compound due to the potential for π-π interactions with the phenyl rings of the stationary phase.
-
Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: To enhance the π-π interactions, a mobile phase containing methanol is often preferred. A representative mobile phase would be 70:30 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV detector set at 245 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Visualizations
Experimental Workflow for HPLC Column Evaluation
Caption: Experimental workflow for evaluating HPLC column performance.
Logical Relationship for Optimal HPLC Column Selection
Caption: Logical flow for selecting the optimal HPLC column.
Guide to Inter-Laboratory Comparison of Metobromuron Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of Metobromuron, a phenylurea herbicide, in various environmental and agricultural matrices. The information is compiled from validated methods presented in scientific literature and regulatory documents, offering a framework for researchers, scientists, and professionals in drug development and environmental monitoring to assess and compare analytical performance.
Data Presentation: A Comparative Analysis of this compound Quantification Methods
While a formal inter-laboratory comparison study for this compound was not publicly available, this section synthesizes performance data from various validated analytical methods. The following tables present a comparative summary of these methods, highlighting key performance characteristics that would be central to an inter-laboratory study.
Table 1: Comparison of LC-MS/MS Methods for this compound Quantification
| Parameter | Method A: QuEChERS & LC-MS/MS in Various Matrices[1] | Method B: SPE & LC-MS/MS in Water[2][3][4] |
| Matrix | High water, high acid, high oil content, and dry matrices (e.g., potatoes, oranges, sunflower seeds) | Surface and Ground Water |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Solid Phase Extraction (SPE) with Carbopak-B or Oasis HLB cartridges |
| Limit of Quantification (LOQ) | As low as 0.005 mg/kg; 0.01 mg/kg is routinely achievable[1] | Approximately 1.0 ng per injection, with potential for low ng/L detection in water samples |
| Recovery | Information not explicitly detailed in the summary. | Typically within 70-130% as per general validation guidelines. |
| Precision (RSD) | Information not explicitly detailed in the summary. | Generally expected to be ≤20% for residue analysis. |
| Instrumentation | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) | Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) |
Table 2: Comparison of HPLC-UV Methods for Phenylurea Herbicide Quantification (as a proxy for this compound)
| Parameter | Method C: HPLC-UV for Diuron (a related phenylurea) in Soil | Method D: General HPLC-UV Method Validation |
| Matrix | Soil | Bulk and Formulated Products |
| Sample Preparation | Solid-Liquid Extraction | Direct dissolution and dilution |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but for Diuron, the method was validated in the mg/L range. | Dependent on the analyte's UV absorbance; typically in the µg/mL range. |
| Recovery | >90% for Diuron and its metabolites | Typically 98-102% for pharmaceutical formulations |
| Precision (RSD) | Not explicitly detailed. | Typically <2% for pharmaceutical assays. |
| Instrumentation | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Agricultural and Food Matrices
This protocol is based on the general QuEChERS methodology referenced for pesticide residue analysis in various matrices.
1. Sample Preparation (QuEChERS)
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., potato, orange) is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.
Protocol 2: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Water
This protocol is a generalized procedure based on methods for analyzing polar pesticides in water.
1. Sample Preparation (SPE)
-
Sample Filtration: Filter the water sample (e.g., 1 L) through a 0.7-µm glass fiber filter.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or Carbopak-B) with methanol followed by water.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 20 mL/min).
-
Cartridge Washing: Wash the cartridge with a small volume of water to remove interferences.
-
Elution: Elute the trapped analytes with a suitable organic solvent (e.g., methanol or a mixture of methylene chloride and methanol).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent (e.g., methanol/water mixture).
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions would be similar to those described in Protocol 1, optimized for the analysis of water extracts.
Mandatory Visualization
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound residue analysis.
Signaling Pathway: this compound's Mode of Action
This compound is known to be an inhibitor of photosynthetic electron transport at photosystem II.
Caption: Inhibition of Photosystem II by this compound.
References
Comparative Transcriptomics of Metobromuron-Treated Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Metobromuron on plants. Due to a lack of direct comparative transcriptomic studies on this compound, this guide leverages experimental data from other photosystem II (PSII) inhibiting herbicides to infer its molecular impact, offering a valuable resource for hypothesis generation and experimental design.
This compound is a selective, pre-emergent herbicide belonging to the phenylurea family. Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII), disrupting the electron transport chain.[1][2][3] This inhibition leads to a cascade of cellular events, ultimately causing oxidative stress and plant death.[4] Understanding the transcriptomic response to this compound is crucial for developing more effective and selective herbicides and for engineering crop resistance.
Inferred Transcriptomic Response to this compound
Based on studies of other PSII inhibitors like atrazine and bentazon, treatment with this compound is expected to induce significant changes in gene expression related to several key biological processes.[5] A comparative analysis would likely reveal a shared set of differentially expressed genes (DEGs) with other PSII inhibitors, as well as unique responses.
Key Affected Pathways:
-
Photosynthesis: Downregulation of genes encoding for components of the light-harvesting complex, photosystem I and II, and the Calvin cycle.
-
Oxidative Stress Response: Upregulation of genes involved in detoxification of reactive oxygen species (ROS), such as catalases, peroxidases, and superoxide dismutases.
-
Xenobiotic Detoxification: Increased expression of genes encoding cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and ABC transporters, which are involved in the metabolism and transport of the herbicide.
-
Hormone Signaling: Alterations in the expression of genes related to hormone pathways, particularly those involved in stress responses like abscisic acid (ABA) and ethylene.
-
Secondary Metabolism: Changes in the expression of genes involved in the biosynthesis of secondary metabolites, such as phenylpropanoids and flavonoids, which can act as antioxidants or signaling molecules.
Comparative Data Summary
The following table summarizes the expected quantitative transcriptomic changes in a susceptible plant treated with this compound compared to an untreated control and another PSII-inhibiting herbicide, Atrazine. The data for Atrazine is derived from studies on soybean. It is important to note that the values for this compound are inferred.
| Gene Category | This compound (Inferred Fold Change) | Atrazine (Observed Fold Change in Soybean) | Untreated Control (Fold Change) |
| Photosystem II Components (e.g., psbA, psbB) | Downregulated (-2 to -5) | Downregulated | 1 |
| Glutathione S-Transferases (GSTs) | Upregulated (+3 to +8) | Upregulated | 1 |
| Cytochrome P450s | Upregulated (+2 to +6) | Upregulated | 1 |
| Ascorbate Peroxidase (APX) | Upregulated (+2 to +4) | Upregulated | 1 |
| Chalcone Synthase (CHS) | Upregulated (+1.5 to +3) | Upregulated | 1 |
| 9-cis-epoxycarotenoid dioxygenase (NCED) | Upregulated (+2 to +5) | Upregulated | 1 |
Experimental Protocols
To generate the type of data presented above, a standard comparative transcriptomics workflow using RNA sequencing (RNA-Seq) would be employed.
1. Plant Growth and Treatment:
-
Grow susceptible plant species (e.g., Arabidopsis thaliana, soybean) in controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Apply a sub-lethal dose of this compound (and/or other PSII inhibitors for comparison) to the soil or via foliar spray at a specific growth stage (e.g., three-leaf stage).
-
Harvest leaf tissue at various time points post-treatment (e.g., 1, 4, 8, 24 hours) and from untreated control plants. Immediately freeze samples in liquid nitrogen and store at -80°C.
2. RNA Extraction and Library Preparation:
-
Extract total RNA from the collected tissue using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare RNA-Seq libraries from high-quality RNA samples using a standard library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit).
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the cleaned reads to the reference genome of the plant species.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Identify differentially expressed genes (DEGs) between treated and control samples using statistical packages like DESeq2 or edgeR.
-
Perform functional annotation and pathway enrichment analysis of the DEGs using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).
Visualizing Molecular Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Inferred signaling pathway of this compound action in a plant cell.
References
Predictive Models for Metobromuron Leaching in Soil: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of predictive models for the leaching of Metobromuron in soil, supported by experimental data from laboratory column studies. The aim is to offer a clear perspective on the performance of these models and the methodologies used for their validation.
This compound, a phenylurea herbicide, is utilized for pre-emergence control of broadleaved weeds and grasses.[1] Its potential to leach into groundwater is a significant environmental concern, making the validation of predictive leaching models crucial for risk assessment.[1]
Comparative Performance of Predictive Leaching Models
Several mathematical models have been developed to predict the movement of pesticides like this compound through the soil. The validation of these models is essential to ensure their accuracy in diverse environmental scenarios. Models such as PRZM (Pesticide Root Zone Model), LEACHM (Leaching Estimation and Chemistry Model), and GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) are commonly used to simulate pesticide transport.[2]
Validation studies often compare model predictions with data from soil column leaching experiments. In general, models like PRZM and LEACHM have shown better performance in predicting solute breakthrough within a factor of two of the measured breakthrough curves in laboratory settings. GLEAMS, while computationally faster, may offer less accuracy. The validation status of these models can be low to very low when considering a wide range of agricultural situations and the need to predict concentrations at very low levels (e.g., 0.1 µg/L).
Table 1: Key Characteristics of Common Pesticide Leaching Models
| Feature | PRZM | LEACHM | GLEAMS |
| Primary Transport Equation | 1-D Advection-Dispersion | 1-D Advection-Dispersion (solved simultaneously with Richards' equation) | Mass balance within the root zone |
| Water Flow Simulation | Tipping bucket approach | Finite difference solution of Richards' equation | Curve number method for runoff, soil moisture accounting |
| Solute Transport Simulation | Finite difference | Finite difference | Layered soil profile with mass transfer between layers |
| Strengths | Widely used and accepted, relatively simple to parameterize | More detailed and mechanistic water flow simulation | Computationally fast, suitable for long-term simulations |
| Limitations | Simplified water flow, may not accurately represent complex flow dynamics | Requires more detailed soil hydraulic parameters | Less accurate for short-term, event-based predictions |
Experimental Validation of this compound Leaching
Laboratory-based soil column experiments are a fundamental method for validating predictive models of this compound leaching. These experiments provide controlled conditions to measure the amount of herbicide that moves through a soil profile.
In a study assessing the leaching potential of 12 substituted phenylurea herbicides, this compound was recovered in the leachates of both hypercalcic calcisol (HC) and endoleptic phaeozem (EP) soils. In the HC soil, the percentage of this compound recovered in the leachate ranged from 30% to 50% of the total mass applied. Another study noted that this compound was found in leachates in all cases, but a marked reduction was observed in soils amended with organic waste.
Table 2: Summary of this compound Leaching in Laboratory Soil Column Experiments
| Soil Type | Organic Amendment | This compound Recovered in Leachate (% of applied) | Reference |
| Hypercalcic Calcisol (HC) | None | 30 - 50% | |
| Endoleptic Phaeozem (EP) | None | Detected (exact % not specified) | |
| Silty Clay Loam | Orange peel, beer bagasse, grape pomace, gazpacho waste | Reduced leaching compared to unamended soil |
Experimental Protocols
The following provides a generalized methodology for a soil column leaching experiment designed to validate a predictive model for this compound.
1. Soil Collection and Column Preparation:
-
Undisturbed soil cores are collected from the field of interest.
-
Alternatively, disturbed soil is packed into columns (e.g., stainless steel or PVC) to a specific bulk density.
-
The physical and chemical properties of the soil, such as texture, organic carbon content, pH, and bulk density, are determined.
2. Herbicide Application:
-
A solution of this compound of a known concentration is applied uniformly to the surface of the soil columns.
3. Simulated Rainfall and Leaching:
-
A simulated rainfall event of a specific intensity and duration is applied to the top of the soil columns.
-
The leachate is collected from the bottom of the columns at regular intervals.
4. Sample Analysis:
-
The concentration of this compound in the collected leachate is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the leaching experiment, the soil columns can be sectioned to determine the distribution of the remaining this compound in the soil profile.
5. Model Parameterization and Simulation:
-
The predictive model is parameterized using the measured soil properties, herbicide characteristics (e.g., solubility, degradation rate), and experimental conditions (e.g., rainfall).
-
The model is then run to simulate the leaching of this compound under the same conditions as the laboratory experiment.
6. Model Validation:
-
The simulated breakthrough curves (concentration of this compound in the leachate over time) are compared to the experimentally measured breakthrough curves.
-
Statistical methods are used to evaluate the goodness-of-fit between the model predictions and the experimental data.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a predictive model for this compound leaching.
Caption: Workflow for validating predictive soil leaching models.
References
Shifting Soils: A Comparative Analysis of the Environmental Impact of Metobromuron and Its Alternatives
For Immediate Release
A comprehensive review of the environmental profiles of the herbicide Metobromuron and its alternatives—Linuron, Prometryn, Pendimethalin, Terbuthylazine, and S-metolachlor—reveals significant differences in their impact on non-target organisms and their environmental fate. This guide provides researchers, scientists, and drug development professionals with a concise comparison of their key environmental and toxicological parameters, supported by experimental data and standardized testing protocols.
This compound, a phenylurea herbicide, functions by inhibiting photosynthesis in target weeds. While effective, its environmental footprint, and that of its alternatives, warrants careful consideration. This guide synthesizes available data to facilitate an informed selection process for weed management strategies, prioritizing both efficacy and environmental stewardship.
Comparative Ecotoxicological Data
The following tables summarize the acute toxicity of this compound and its alternatives to key non-target organisms, as well as their persistence in the soil. Lower LC50/EC50/LD50 values indicate higher toxicity, while a longer soil half-life (DT50) suggests greater persistence.
Table 1: Acute Toxicity to Aquatic Organisms
| Herbicide | Test Species | Endpoint (96-hour LC50 for fish, 48-hour EC50 for Daphnia magna) | Toxicity Classification |
| This compound | - | Data Not Available | - |
| Linuron | Oncorhynchus mykiss (Rainbow Trout) | 16 mg/L[1] | Slightly Toxic |
| Daphnia magna | 0.1-0.15 mg/L[2] | Very Highly Toxic | |
| Prometryn | Oncorhynchus mykiss (Rainbow Trout) | 2.5 - 2.9 mg/L[3] | Moderately Toxic |
| Daphnia magna | 18.9 mg/L[3] | Slightly Toxic | |
| Pendimethalin | Oncorhynchus mykiss (Rainbow Trout) | 0.138 mg/L[1] | Highly Toxic |
| Daphnia magna | 0.28 mg/L | Highly Toxic | |
| Terbuthylazine | Fish | - | Slightly Toxic |
| Aquatic Crustaceans | - | Variable (Very Highly to Practically Non-toxic) | |
| S-metolachlor | - | Data Not Available | - |
Table 2: Acute Toxicity to Avian Species and Honeybees
| Herbicide | Test Species | Endpoint (Acute Oral LD50 for birds, Acute Contact/Oral LD50 for honeybees) | Toxicity Classification |
| This compound | - | Data Not Available | - |
| Linuron | Anas platyrhynchos (Mallard Duck) | >3000 ppm (dietary LC50) | Slightly Toxic |
| Apis mellifera (Honeybee) | >97.8 µ g/bee (Contact), >112.1 µ g/bee (Oral) | Practically Non-toxic | |
| Prometryn | Anas platyrhynchos (Mallard Duck) | >4640 mg/kg | Practically Non-toxic |
| Apis mellifera (Honeybee) | >99 µ g/bee (Contact) | Practically Non-toxic | |
| Pendimethalin | Anas platyrhynchos (Mallard Duck) | 1421 mg/kg | Slightly Toxic |
| Apis mellifera (Honeybee) | - | Practically Non-toxic | |
| Terbuthylazine | Anas platyrhynchos (Mallard Duck) | >2510 mg/kg | Practically Non-toxic |
| Apis mellifera (Honeybee) | - | Moderately Toxic | |
| S-metolachlor | - | Data Not Available | - |
Table 3: Soil Persistence
| Herbicide | Soil Half-life (DT50) in days | Persistence Classification |
| This compound | - | - |
| Linuron | 30 - 150 days | Moderately Persistent |
| Prometryn | 30 - 90 days | Moderately Persistent |
| Pendimethalin | Approximately 40 days | Moderately Persistent |
| Terbuthylazine | 6.7 - 104 days | Slightly to Moderately Persistent |
| S-metolachlor | 21.66 - 81 days | Moderately Persistent |
Experimental Protocols
The ecotoxicological data presented in this guide are primarily derived from studies following standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These protocols are designed to ensure data quality and comparability across different studies and substances.
-
Aquatic Toxicity:
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of a Daphnia magna population (EC50) within a 48-hour exposure period. Young daphnids are exposed to at least five concentrations of the test substance, and their mobility is observed at 24 and 48 hours.
-
-
Avian Toxicity:
-
Avian Acute Oral Toxicity Test (OECD 223): This guideline provides methods to determine the acute oral toxicity (LD50) of a substance to birds. The test involves administering the substance as a single oral dose to birds and observing mortality and other toxic effects over a specified period.
-
-
Honeybee Toxicity:
-
Honeybees, Acute Oral Toxicity Test (OECD 213) and Acute Contact Toxicity Test (OECD 214): These tests determine the dose of a substance that is lethal to 50% of honeybees (LD50) through oral ingestion or direct contact, respectively. For the oral test, bees are fed a sucrose solution containing the test substance, while for the contact test, the substance is applied directly to the thorax of the bees.
-
-
Soil Persistence:
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions, providing the soil half-life (DT50). Soil samples are treated with the test substance and incubated under controlled conditions, with the concentration of the substance measured over time.
-
Mechanisms of Action and Potential Non-Target Effects
While the primary mode of action for many of these herbicides is the disruption of photosynthesis in plants, their effects on non-target animals can occur through different pathways. Understanding these mechanisms is crucial for a comprehensive environmental risk assessment.
Photosynthesis Inhibitors (this compound, Linuron, Prometryn, Terbuthylazine)
These herbicides disrupt the photosynthetic electron transport chain in plants. In non-target aquatic organisms like algae, this leads to a rapid cessation of photosynthesis and subsequent cell death. While the direct target is absent in animals, some studies suggest that these compounds can interfere with mitochondrial respiration, a process analogous to photosynthesis in terms of electron transport, potentially leading to cellular energy deficits and oxidative stress. For instance, linuron has been shown to perturb mitochondrial respiration in rat liver mitochondria. Terbuthylazine has been observed to induce oxidative stress and DNA damage in zebrafish.
Caption: Potential toxic pathway of photosynthesis-inhibiting herbicides in non-target animal cells.
Microtubule Assembly Inhibitors (Pendimethalin)
Pendimethalin inhibits cell division by disrupting microtubule formation in plants. In animals, microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Exposure to pendimethalin has been linked to oxidative stress and neurotoxicity in fish. The disruption of microtubule dynamics can lead to a cascade of cellular events, culminating in apoptosis and tissue damage.
Caption: Proposed mechanisms of Pendimethalin toxicity in non-target animal cells.
Very Long-Chain Fatty Acid Synthesis Inhibitors (S-metolachlor)
S-metolachlor inhibits the synthesis of very long-chain fatty acids in plants, which are crucial for various developmental processes. The precise mechanism of toxicity in non-target animals is less clear, but some studies suggest it can induce oxidative stress and have reproductive effects.
Caption: Generalized workflow for acute ecotoxicity testing of herbicides.
Conclusion
The selection of a herbicide should be a multifaceted decision, balancing agricultural needs with environmental protection. This guide highlights that while this compound and its alternatives may share a common purpose, their environmental profiles differ significantly. Pendimethalin, for instance, exhibits high toxicity to aquatic life, whereas Prometryn is practically non-toxic to birds and bees. The persistence of these compounds in the soil also varies, influencing the potential for long-term environmental contamination. Researchers and professionals are encouraged to use this comparative data to make informed decisions that minimize the ecological impact of weed management practices. Further research into the specific signaling pathways affected by these herbicides in a wider range of non-target organisms is warranted to refine our understanding of their environmental risks.
References
Validating Biomarkers for Metobromuron Exposure in Non-Target Organisms: A Comparative Guide
A pressing need exists for validated biomarkers to accurately assess the ecotoxicological impact of the herbicide Metobromuron on non-target organisms. While direct validation studies for this compound remain limited, this guide provides a comparative overview of promising biomarker candidates based on research into similar herbicides and general pesticide toxicology. This information is intended to guide researchers, scientists, and drug development professionals in designing and implementing robust monitoring and risk assessment strategies.
This compound, a phenylurea herbicide, primarily acts by inhibiting photosynthesis in target plant species. However, its potential effects on non-target organisms, including crucial players in ecosystem health such as soil invertebrates, aquatic life, and microorganisms, are of increasing concern. Biomarkers, as measurable indicators of exposure or effect, are critical tools for early detection of potential harm. This guide focuses on the most relevant and commonly studied biomarkers for herbicide exposure: those related to oxidative stress and neurotoxicity.
Comparison of Potential Biomarkers for this compound Exposure
Due to the scarcity of direct comparative studies for this compound, this table summarizes the utility of key biomarkers based on their known responses to other herbicides and pesticides. This information can serve as a foundational guide for selecting and validating biomarkers for this compound exposure.
| Biomarker Category | Biomarker | Non-Target Organism(s) | Principle of Detection | Potential Advantages | Potential Disadvantages |
| Oxidative Stress | Catalase (CAT) | Fish, Earthworms, Aquatic Invertebrates | Measures the enzymatic decomposition of hydrogen peroxide, a reactive oxygen species (ROS). | Sensitive to a broad range of environmental stressors, relatively simple and cost-effective to measure. | Lacks specificity to this compound; response can be influenced by other contaminants and environmental factors. |
| Glutathione S-Transferase (GST) | Earthworms, Aquatic Invertebrates, Fish | Measures the activity of enzymes that detoxify xenobiotics by conjugating them with glutathione.[1][2][3][4][5] | Can indicate detoxification processes specific to certain chemical classes. Different isoforms may show varied responses. | Activity can be induced or inhibited by a wide range of compounds, requiring careful interpretation. | |
| Lipid Peroxidation (MDA) | Fish, Earthworms, Soil Organisms | Quantifies malondialdehyde (MDA), a major end product of lipid peroxidation caused by oxidative damage to cell membranes. | Direct indicator of cellular damage resulting from oxidative stress. | Can be influenced by various factors other than pesticide exposure, such as diet and disease. | |
| Neurotoxicity | Acetylcholinesterase (AChE) | Aquatic Invertebrates, Fish | Measures the inhibition of an enzyme critical for nerve impulse transmission. | A well-established and sensitive biomarker for neurotoxic compounds like organophosphates and carbamates. | While some herbicides can have neurotoxic effects, the direct impact of this compound on AChE is not well-documented. |
| Soil Health | Soil Enzyme Activity (e.g., Dehydrogenase, Urease) | Soil Microbial Communities | Measures the activity of key enzymes involved in nutrient cycling and overall soil metabolic function. | Provides an integrated measure of the health and functioning of the soil microbial community. | Can be affected by numerous soil properties (pH, organic matter) and agricultural practices, making it difficult to attribute changes solely to this compound. |
Experimental Protocols for Key Biomarker Assays
Detailed and standardized protocols are essential for the reliable validation and comparison of biomarkers. Below are summaries of widely accepted methodologies for the key biomarkers discussed.
Catalase (CAT) Activity Assay
This assay is commonly used to determine the activity of catalase in tissue homogenates of organisms like fish liver or whole-body extracts of earthworms.
Principle: The assay measures the rate at which catalase decomposes hydrogen peroxide (H₂O₂). This is often monitored by observing the decrease in absorbance at 240 nm as H₂O₂ is consumed.
General Protocol:
-
Tissue Homogenization: A known weight of tissue is homogenized in a cold phosphate buffer (pH 7.0) and then centrifuged to obtain the supernatant containing the enzyme.
-
Reaction Mixture: The supernatant is added to a quartz cuvette containing a phosphate buffer and a known concentration of H₂O₂.
-
Spectrophotometric Measurement: The change in absorbance at 240 nm is recorded over a specific time period.
-
Calculation: The enzyme activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.
For detailed, commercially available kit protocols, refer to resources from suppliers like Abcam and Cayman Chemical.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is a cornerstone for assessing the neurotoxic effects of pesticides in organisms such as aquatic invertebrates.
Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE by quantifying the product of acetylcholine hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.
General Protocol:
-
Sample Preparation: Tissue homogenates (e.g., from the head of an invertebrate) are prepared in a suitable buffer and centrifuged.
-
Reaction: The supernatant is incubated with the substrate acetylthiocholine iodide and DTNB.
-
Absorbance Reading: The change in absorbance at 412 nm is measured over time.
-
Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the enzyme activity in exposed organisms to that in a control group.
Detailed protocols can be found in various research articles and commercially available assay kits.
Lipid Peroxidation (MDA) Assay
This assay quantifies the level of oxidative stress-induced damage to cellular lipids.
Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure malondialdehyde (MDA), an end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically or fluorometrically.
General Protocol:
-
Tissue Homogenization: Tissue samples are homogenized in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
Reaction: The homogenate is mixed with TBA and an acid (e.g., trichloroacetic acid) and incubated at high temperature (e.g., 95°C).
-
Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at 532 nm.
-
Quantification: The concentration of MDA is calculated using a standard curve prepared with an MDA standard.
For standardized procedures, refer to commercially available kits from suppliers like Sigma-Aldrich and Abcam.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound-induced toxicity and a general workflow for biomarker validation.
Caption: Proposed signaling pathway for this compound-induced toxicity in non-target organisms.
Caption: General experimental workflow for the validation of biomarkers for this compound exposure.
References
- 1. Effect of herbicides on glutathione S-transferases in the earthworm, Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione transferase (GST) as a candidate molecular-based biomarker for soil toxin exposure in the earthworm Lumbricus rubellus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ewater.org.au [ewater.org.au]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Resistance Mechanisms to the Photosystem II Inhibitor Metobromuron
For Researchers, Scientists, and Drug Development Professionals
Metobromuron is a selective, pre-emergence herbicide belonging to the phenylurea class, which effectively controls a range of broadleaf weeds and grasses by inhibiting photosynthesis at Photosystem II (PSII). However, the emergence of herbicide-resistant weeds poses a significant threat to its continued efficacy. Understanding the underlying mechanisms of resistance is paramount for the development of sustainable weed management strategies and the design of next-generation herbicides. This guide provides a comparative overview of the primary mechanisms of resistance to PSII inhibitors, with a specific focus on this compound and its analogues.
Two principal mechanisms of resistance to PSII-inhibiting herbicides have been identified in weed populations: target-site resistance (TSR) and non-target-site resistance (NTSR) . While direct comparative studies on this compound resistance are limited, extensive research on analogous PSII inhibitors, such as Metribuzin, provides a robust framework for understanding these mechanisms.
Key Resistance Mechanisms at a Glance
| Mechanism | Description | Key Features |
| Target-Site Resistance (TSR) | Alterations in the herbicide's target protein, the D1 protein in the PSII complex, encoded by the psbA gene. | - Typically conferred by single nucleotide polymorphisms (SNPs) in the psbA gene. - Often results in high levels of resistance to specific herbicides. - Cross-resistance patterns can be variable depending on the specific mutation. |
| Non-Target-Site Resistance (NTSR) | Mechanisms that reduce the amount of active herbicide reaching the target site. | - Primarily involves enhanced metabolism of the herbicide by enzyme families such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). - Can also include reduced herbicide uptake and translocation. - Often confers a lower level of resistance but to a broader range of herbicides, including those with different modes of action. |
Comparative Analysis of Resistance Mechanisms
While a weed population may exhibit one predominant resistance mechanism, it is increasingly common to find populations with both TSR and NTSR, leading to complex cross-resistance patterns and more robust resistance profiles.
Target-Site Resistance (TSR): A Lock-and-Key Problem
TSR in response to PSII inhibitors is well-documented and typically arises from mutations in the chloroplast-encoded psbA gene. This gene codes for the D1 protein, a core component of the PSII reaction center where this compound binds to block electron transport.
A common mutation conferring resistance to many PSII inhibitors is a serine to glycine substitution at position 264 of the D1 protein.[1][2] However, other mutations at different positions can also lead to resistance, often with varying cross-resistance profiles to different chemical families of PSII inhibitors.
Experimental Protocol: Identification of Target-Site Resistance (psbA Gene Sequencing)
-
Plant Material: Collect leaf tissue from both suspected resistant and known susceptible weed populations.
-
DNA Extraction: Isolate total genomic DNA from the collected leaf samples using a commercial plant DNA extraction kit.
-
PCR Amplification: Amplify the psbA gene using specific primers designed to flank the regions known to harbor resistance-conferring mutations.
-
Sequencing: Sequence the amplified PCR products using Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences from resistant and susceptible plants with a reference psbA sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
Non-Target-Site Resistance (NTSR): A Detoxification Strategy
NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. The most significant of these is enhanced metabolic resistance, where the resistant plant can more rapidly detoxify the herbicide.
Metabolism of herbicides like this compound typically occurs in phases:
-
Phase I: Modification of the herbicide molecule, often by oxidation, reduction, or hydrolysis, catalyzed primarily by Cytochrome P450s.
-
Phase II: Conjugation of the modified herbicide to endogenous molecules like glutathione or glucose, facilitated by Glutathione S-transferases (GSTs) or glycosyltransferases. This increases water solubility and reduces phytotoxicity.
-
Phase III: Sequestration of the conjugated metabolites into the vacuole or cell wall, removing them from metabolic pathways.
Studies on the metabolism of this compound in potato have identified 4-bromophenylurea and desmethyl-metobromuron as major metabolites.[3] In resistant weeds, the rate of formation of these and other non-toxic metabolites is significantly increased.
Experimental Protocol: Herbicide Metabolism Assay
-
Plant Material: Grow suspected resistant and known susceptible weed seedlings to a similar growth stage.
-
Radiolabeled Herbicide Application: Treat the plants with a solution containing radiolabeled this compound (e.g., ¹⁴C-Metobromuron) at a known concentration.
-
Time-Course Sampling: Harvest plant tissue at various time points after treatment (e.g., 24, 48, 72 hours).
-
Extraction: Homogenize the plant tissue and extract the herbicide and its metabolites using appropriate solvents (e.g., acetone/water mixture).
-
Analysis: Separate the parent herbicide from its metabolites using High-Performance Liquid Chromatography (HPLC). Quantify the amount of radioactivity in the parent herbicide and metabolite fractions using a liquid scintillation counter.
-
Data Comparison: Compare the rate of metabolism (disappearance of the parent compound and appearance of metabolites) between the resistant and susceptible plants.
Quantitative Comparison: A Case Study with Metribuzin
Direct quantitative comparisons for this compound are scarce. However, a study on a multiple-herbicide resistant population of Lolium rigidum with resistance to the PSII inhibitor Metribuzin provides valuable comparative data.[4][5]
| Parameter | Susceptible Population | Resistant Population | Fold Difference |
| Metribuzin Resistance Level (GR₅₀) | ~100 g ai/ha | ~300 g ai/ha | ~3.0 |
| ¹⁴C-Metribuzin Metabolism (72h post-treatment) | ~35% metabolized | ~55% metabolized | ~1.6 |
In this case, the resistance was attributed to enhanced metabolism, as no target-site mutations in the psbA gene were identified. This highlights that even a relatively modest increase in metabolic rate can confer a significant level of resistance at the whole-plant level.
Another study on wild radish (Raphanus raphanistrum) identified a population with both a target-site mutation (Ser-264-Gly in the psbA gene) and enhanced metabolism of Metribuzin. The metabolism in the resistant plants was more than two-fold faster than in the susceptible plants, demonstrating that these two mechanisms can co-exist and contribute to the overall resistance level.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language)
Conclusion
Resistance to this compound and other PSII inhibitors is a complex issue that can arise from distinct or concurrent mechanisms. Target-site resistance, due to mutations in the psbA gene, often provides high-level resistance to specific herbicides. In contrast, non-target-site resistance, primarily through enhanced metabolism, typically confers a lower level of resistance but to a broader spectrum of herbicides. The co-occurrence of both mechanisms within a single weed population presents a significant challenge for chemical weed control. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of effective resistance management strategies and the design of novel herbicides that can overcome existing resistance.
References
- 1. Plant Protection Science: Origin, mechanism and molecular basis of weed resistance to herbicides [pps.agriculturejournals.cz]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of resistance mechanism to fomesafen in Amaranthus retroflexus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
Metobromuron on a Budget: Assessing the Cost-Effectiveness of an Established Herbicide Against Newer Alternatives
For researchers, scientists, and professionals in agricultural and drug development, the economic viability of crop protection strategies is as crucial as their efficacy. This guide provides a detailed comparison of the cost-effectiveness of Metobromuron, a long-standing herbicide, against more recent chemical solutions. By examining experimental data, detailed methodologies, and the biochemical pathways of these compounds, this analysis offers a comprehensive resource for informed decision-making in weed management.
This compound, a substituted urea herbicide, has been a reliable tool for pre-emergence control of broadleaf and grassy weeds for decades. Its affordability and broad-spectrum activity have made it a staple in various cropping systems, particularly in potato cultivation. However, the continuous challenge of herbicide resistance and the development of more targeted and potent chemistries necessitate a re-evaluation of its place in modern agriculture. Newer herbicides, with alternative modes of action, often come with a higher price tag, raising the critical question of whether the enhanced performance justifies the additional cost.
Performance and Cost: A Quantitative Comparison
The relative cost-effectiveness of this compound and its modern counterparts is influenced by a multitude of factors, including the target weed species, crop type, application rates, and prevailing market prices. The following tables summarize quantitative data from various field trials, offering a comparative perspective on both efficacy and economic investment.
Table 1: Comparative Efficacy of this compound and Newer Herbicides in Potato Cultivation
| Herbicide/Active Ingredient(s) | Application Rate (per ha) | Key Weeds Controlled | Efficacy (%) | Data Source(s) |
| This compound | 2.0 L | Chickweed, Mayweed, Cleavers, Shepherd's Purse | Good to Excellent | [1] |
| Prosulfocarb + this compound | 4.0 L + 1.0 L | Chickweed, Mayweed, Cleavers, Shepherd's Purse | 100 | [1] |
| Prosulfocarb + this compound | 3.0 L + 2.0 L | Chickweed, Mayweed, Cleavers, Shepherd's Purse | Slightly weaker on Cleavers | [1] |
| This compound + Prosulfocarb | Not specified | Fallopia convolvulus, Matricaria chamomilla, Chenopodium album, Viola arvensis, Capsella bursa-pastoris, Lamium purpureum | up to 100 | [2] |
| Bentazone | 1.0 L | Broadleaf weeds | High | [3] |
| Rimsulfuron | Varies | Annual and perennial grasses, some broad-leaved weeds | High | |
| Pyroxasulfone | 0.09 - 0.15 kg a.i. | Barnyardgrass, Hairy Nightshade, Redroot Pigweed | ≥ 96 | |
| Aclonifen | Not specified | Broadleaf and grass weeds | Not specified | |
| Flufenacet | Varies | Annual grasses and some broadleaf weeds | High |
Table 2: Economic Analysis of Different Herbicide Programs in Potato Cultivation
| Herbicide Program | Cost per Hectare (£) | Net Returns/Benefit | Data Source(s) |
| Standard Treatment (Linuron-based) | 34 | - | |
| This compound-based mix 1 | 61 | - | |
| This compound-based mix 2 | 83 | - | |
| Switch from Linuron to this compound | +25 to +35 | - | |
| Prosulfocarb (4.0 L/ha) + this compound (1.0 L/ha) | 43 | More effective and cost-effective than higher this compound rate mix | |
| Prosulfocarb (3.0 L/ha) + this compound (2.0 L/ha) | 55 | Less effective on certain weeds compared to the cheaper mix | |
| Newer Herbicide Options (General) | 20 to >100 | Varies depending on efficacy and crop yield |
Experimental Protocols: Methodologies for Herbicide Efficacy Trials
The data presented in this guide is derived from field trials conducted under standardized scientific protocols. A typical experimental design for evaluating herbicide efficacy is as follows:
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of field variability.
-
Plot Size: Each plot is of a defined area to allow for accurate application and assessment.
-
Replicates: Treatments are typically replicated three to four times to ensure statistical validity.
2. Treatments:
-
Herbicide Application: Herbicides are applied at specified rates and timings (e.g., pre-emergence, post-emergence). Application is carried out using calibrated sprayers to ensure uniform coverage.
-
Control Groups: A weedy check (untreated) and sometimes a weed-free (hand-weeded) control are included for comparison.
3. Data Collection:
-
Weed Control Efficacy: Visual assessments of weed control are conducted at regular intervals after application, typically rated on a percentage scale (0% = no control, 100% = complete control).
-
Crop Phytotoxicity: Any signs of crop injury (e.g., stunting, discoloration) are recorded.
-
Crop Yield: At the end of the growing season, the crop is harvested from each plot, and the yield is measured.
4. Statistical Analysis:
-
The collected data is subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To understand the fundamental differences between this compound and newer herbicides, it is essential to examine their modes of action at a biochemical level. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A generalized workflow for conducting herbicide efficacy trials.
Caption: Simplified signaling pathways for different herbicide modes of action.
Conclusion: A Strategic Approach to Weed Management
The decision to use this compound versus a newer herbicide is not a simple one and requires a careful cost-benefit analysis tailored to the specific agricultural context. This compound remains a cost-effective option for broad-spectrum weed control in many scenarios. However, in situations with prevalent herbicide-resistant weeds or where specific problematic species are present, the higher upfront cost of newer herbicides with alternative modes of action may be justified by superior efficacy and, ultimately, higher crop yields and net returns.
The data suggests that strategic tank-mixing of this compound with newer active ingredients can provide a highly effective and economically sound approach. For instance, combining a reduced rate of this compound with prosulfocarb has been shown to provide excellent weed control at a lower cost than using a higher rate of this compound alone. This highlights the importance of an integrated weed management strategy that leverages the strengths of both established and innovative chemistries.
For researchers and professionals in drug and herbicide development, this analysis underscores the ongoing need for novel modes of action to combat resistance and provide farmers with a diverse and effective toolkit. Furthermore, the economic dimension of weed control is a critical factor that must be integrated into the development and evaluation of new crop protection products.
References
Safety Operating Guide
Proper Disposal of Metobromuron: A Guide for Laboratory Professionals
The correct handling and disposal of metobromuron, a phenylurea herbicide, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks to personnel and prevents contamination of ecosystems. This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste, empty containers, and spill-related materials.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE) and follow safety protocols to prevent exposure.
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Eye Protection: Use chemical splash goggles that comply with OSHA regulations.[2]
-
Respiratory Protection: In areas with dust or vapors, use a NIOSH/MSHA-approved respirator.[1][2]
-
Protective Clothing: To prevent skin contact, wear impervious clothing and boots.[2]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and prevent inhalation of any dust, mists, or vapors.
-
Prevent all contact with skin and eyes.
-
Prohibit eating, drinking, or smoking in areas where this compound is handled.
-
After handling, wash hands and any exposed skin thoroughly.
-
Store this compound in its original, tightly closed container in a cool, dry, and dark location away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedures
Disposal methods vary depending on the nature of the waste—whether it is unused product, an empty container, or material from a spill. All disposal actions must comply with local, regional, and national regulations.
Disposal of Unused or Waste this compound
The preferred method for the disposal of unwanted this compound is high-temperature incineration. Chemical degradation is not recommended.
-
Step 1: Identify Waste Stream: Determine if you have a small or large quantity of waste this compound.
-
Step 2 (Large Quantities): For significant amounts of this compound waste, contact a licensed hazardous-waste disposal contractor or a chemical recycling facility. Do not attempt to dispose of large quantities yourself.
-
Step 3 (Small Quantities): For minor residual amounts, the recommended approach is to use the product as it was originally intended, following all label directions. If this is not feasible, the material should be prepared for professional disposal.
-
Step 4: Prepare for Disposal: Carefully package the waste this compound in a sealed, clearly labeled container.
-
Step 5: Arrange for Collection: Contact your institution's environmental health and safety department or a local hazardous waste authority to arrange for collection and disposal.
Important Note on Chemical Deactivation: Chemical hydrolysis using strong acids or bases is not recommended as a disposal method. This process can generate byproducts, such as 3,4-dichloroaniline and dimethylamine, which may be more toxic than this compound itself.
Disposal of Empty this compound Containers
Properly cleaned containers can often be disposed of as non-hazardous waste.
-
Step 1: Triple Rinse the Container:
-
Fill the empty container about one-quarter full with water.
-
Securely replace the lid and shake the container vigorously for at least 30 seconds to rinse all interior surfaces.
-
Pour the rinse water (rinsate) into a spray tank for use according to the product label.
-
Repeat this rinsing procedure two more times.
-
-
Step 2: Render the Container Unusable: After triple rinsing, puncture the container to prevent any future reuse.
-
Step 3: Dispose of the Container: The clean, punctured container can typically be disposed of in the trash or at an approved landfill, unless local regulations specify otherwise. Never reuse an empty pesticide container for any other purpose.
Spill Cleanup and Disposal
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.
-
Step 1: Ensure Safety: Evacuate and ventilate the spill area. Ensure all personnel involved in the cleanup are wearing the appropriate PPE.
-
Step 2: Contain the Spill: Prevent the spilled material from spreading or entering drains, sewers, or waterways.
-
Step 3: Absorb the Material:
-
For solid spills, carefully sweep up the material, minimizing dust generation.
-
Cover the spill with an inert absorbent material such as vermiculite, dry sand, attapulgite, or earth.
-
-
Step 4: Collect Waste: Place the absorbed material and any contaminated soil into a suitable, sealable, and clearly labeled container for disposal.
-
Step 5: Decontaminate the Area: Wash the spill surface with water, and collect the cleaning water with an absorbent material. Place this material into the waste container.
-
Step 6: Dispose of Waste: The sealed container with the spill cleanup material must be disposed of as hazardous waste. Contact your institution's waste management provider.
Data on Disposal and Stability
The following table summarizes key quantitative data relevant to the disposal and handling of this compound.
| Parameter | Value / Recommendation | Source |
| Preferred Disposal Method | High-Temperature Incineration | |
| Incineration Temperature | 850 °C (with off-gas scrubbing) | |
| Chemical Deactivation | Not Recommended (produces toxic byproducts) | |
| Chemical Stability | Very stable in neutral, weakly acidic, and weakly alkaline media. | |
| Chemical Instability | Hydrolyzed by strong acids and bases. | |
| Storage Stability | Stable for at least 2 years at temperatures up to 50°C. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
References
Personal protective equipment for handling Metobromuron
Essential Safety and Handling Guide for Metobromuron
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is a pre-emergence herbicide from the phenylurea group.[1] It is classified as harmful if swallowed, an eye irritant, and is suspected of causing cancer.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4] Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.
Hazard Summary
The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Carcinogenicity | 2 | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) Protocol
All personnel must use the appropriate PPE when handling this compound. Handling should occur in a designated area, preferably within a chemical fume hood.
1. Eye and Face Protection:
-
Wear tightly fitting, non-fogging safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
In situations with a high risk of splashing, such as when mixing concentrates, a full-face shield should be worn over the safety goggles.
2. Skin Protection:
-
Gloves: Always wear unlined, elbow-length, chemical-resistant gloves. Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid formulations. Gloves must be inspected for any signs of degradation before use. Wash the outside of the gloves before removing them and wash hands thoroughly after removal.
-
Protective Clothing: Wear a clean, dry, chemical-resistant protective suit or coveralls over regular work clothes, ensuring it covers the entire body from wrists to ankles. For tasks involving mixing, loading, or cleaning equipment, a chemical-resistant apron that extends from the neck to at least the knees is required.
-
Footwear: Wear chemical-resistant, ankle-covering boots. Pant legs must be worn outside of the boots to prevent chemicals from entering. Do not wear leather or fabric footwear.
3. Respiratory Protection:
-
Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
If exposure limits are exceeded, or if dusts or aerosols are generated and engineering controls are insufficient, a full-face respirator with appropriate cartridges must be used. In case of a fire, a self-contained breathing apparatus (SCBA) is required.
Safe Handling and Operational Plan
1. Pre-Handling Preparations:
-
Ensure all personnel are trained on the hazards of this compound and have read the Safety Data Sheet (SDS).
-
Verify that a chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a designated and clearly labeled area for the work.
-
Keep an emergency spill kit readily accessible.
2. Handling Procedure:
-
Avoid the formation of dust and aerosols.
-
Avoid direct physical contact with the chemical.
-
Measure and weigh the substance carefully within a chemical fume hood or a ventilated enclosure.
-
When preparing solutions, add this compound to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Clean all equipment and the work area immediately after use.
-
Remove and decontaminate PPE as per established procedures. Store reusable PPE in a clean, designated area.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water. Seek medical attention if irritation or pain persists.
-
Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.
-
Spills: Evacuate and ventilate the area. Wear full PPE, including respiratory protection. Contain the spill using an inert absorbent material. Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. Wash the contaminated surface afterward.
Storage and Disposal Plan
1. Storage:
-
Store in the original, tightly sealed container in a cool, dry, dark, and well-ventilated location.
-
The storage area should be a designated and secured chemical store, away from incompatible materials, ignition sources, food, and animal feed.
-
Protect containers from physical damage.
2. Disposal:
-
This compound and its containers must be disposed of as hazardous waste. Do not dispose of undiluted chemicals on site.
-
Follow all local, regional, and national regulations for hazardous waste disposal. Incineration in a specialized facility operating at high temperatures with off-gas scrubbing is a recommended disposal method.
-
Do not contaminate water, drains, or soil.
-
Container Disposal: Empty containers must be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, puncture the container to prevent reuse and dispose of it according to regulations.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
